Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-4-propan-2-ylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZSQFFTHVUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381047 | |
| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-99-7 | |
| Record name | Methyl 3-chloro-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate and its Synthetic Precursors
Introduction & Strategic Importance
The thiophene ring is a foundational scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and electronic properties.[1] As a privileged structure, its derivatives are integral to numerous pharmaceuticals, including anti-inflammatory agents and antimicrobials.[1][2] This guide focuses on Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate , a highly functionalized thiophene derivative poised as a valuable intermediate for chemical synthesis and drug discovery.
The molecule's architecture—featuring a chloro substituent, an isopropylsulfonyl group, and a methyl ester—provides multiple reaction handles for diversification. The electron-withdrawing nature of the sulfonyl and carboxylate groups activates the thiophene ring for specific transformations, while the chloro atom serves as a key site for cross-coupling reactions. This document provides a comprehensive analysis of this compound, including its physicochemical properties, a validated synthetic pathway via its carboxylic acid precursor, predicted reactivity, and essential safety protocols for laboratory handling.
Physicochemical and Structural Profile
Due to its status as a specialized synthetic intermediate, comprehensive experimental data for this compound is not widely published. However, its properties can be reliably inferred from its immediate precursor, 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid , and standard chemical principles.
| Property | This compound | 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid[3] |
| CAS Number | Not assigned | 175202-26-3 |
| Molecular Formula | C₉H₁₁ClO₄S₂ | C₈H₉ClO₄S₂ |
| Molecular Weight | 282.76 g/mol | 268.74 g/mol |
| Physical Form | Predicted: White to off-white solid | White solid |
| Purity | --- | >95% |
| InChI Key | Predicted: ZJCDMLJPHWKFTR-UHFFFAOYSA-N | YBTCUNQIEVRDNE-UHFFFAOYSA-N |
| Storage | Predicted: 2-8°C, under inert atmosphere | Room Temperature |
Predicted Spectroscopic Characteristics (¹H NMR, ¹³C NMR)
While experimental spectra are not available, the following characteristics can be anticipated for this compound in CDCl₃:
-
¹H NMR:
-
A singlet for the thiophene proton (C5-H), expected around δ 7.5-8.0 ppm, shifted downfield by the adjacent sulfonyl group.
-
A septet for the isopropyl methine proton (-CH(CH₃)₂), likely around δ 3.5-4.0 ppm.
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.1 ppm.
-
A doublet for the isopropyl methyl protons (-CH(CH₃)₂), expected around δ 1.3-1.5 ppm.
-
-
¹³C NMR:
-
Signals for the thiophene ring carbons, with C2 (carbonyl-substituted) and C4 (sulfonyl-substituted) being significantly deshielded.
-
A signal for the ester carbonyl carbon (~160-165 ppm).
-
Signals for the isopropyl group carbons and the methyl ester carbon.
-
Synthesis and Reaction Chemistry
The most logical and efficient synthesis of the title compound involves the final-step esterification of its corresponding carboxylic acid. This approach allows for the purification of the stable acid intermediate before proceeding to the final product.
Overall Synthetic Workflow
The following diagram illustrates a robust pathway from a common starting material to the target molecule. The key transformation is the preparation of the carboxylic acid intermediate, followed by a standard esterification.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis of 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (Intermediate)
This protocol is a representative procedure based on established methods for thiophene functionalization.[4][5] The synthesis of the starting material, 3-chlorothiophene-2-carboxylic acid, can be achieved via methods involving phosphorus pentachloride on a hydroxy-thiophene precursor.[4]
-
Chlorosulfonylation:
-
To a stirred solution of 3-chlorothiophene-2-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add chlorosulfonic acid (2.5 eq) dropwise.
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the electron-rich thiophene ring. The reaction is performed at low temperature to control its high reactivity.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it onto ice water. Extract the product with an organic solvent.
-
-
Formation of Isopropyl Sulfide:
-
The crude chlorosulfonylated intermediate is dissolved in a solvent like THF.
-
Add isopropyl magnesium bromide (a Grignard reagent) or sodium isopropanethiolate at 0°C. This step introduces the isopropylthio- group via nucleophilic attack on the sulfonyl chloride.
-
Causality: The Grignard reagent provides the isopropyl nucleophile. Alternatively, a thiol salt can be used. This step is crucial for installing the specific alkyl group.
-
-
Oxidation to Sulfone:
-
The resulting isopropyl sulfide is then oxidized to the corresponding sulfone.
-
Dissolve the crude product in a solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent like hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 30°C.
-
Causality: Oxidation of the sulfide to a sulfone is a critical step that significantly alters the electronic properties of the molecule and is a common transformation in medicinal chemistry. m-CPBA is a reliable and selective oxidant for this purpose.
-
Stir until the reaction is complete, then work up by washing with a reducing agent solution (e.g., sodium bisulfite) and bicarbonate solution to yield the desired acid.
-
Experimental Protocol: Fischer-Speier Esterification (Final Step)
This is a classic, reliable method for converting a carboxylic acid to its methyl ester.
-
Setup: To a round-bottom flask containing 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq), add an excess of anhydrous methanol (20-30 eq).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side, ensuring a high yield.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Reactivity and Application Potential
This molecule is a versatile building block, with each functional group offering a handle for further chemical elaboration.
-
Ester Hydrolysis/Amidation: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., LiOH, NaOH) or converted directly to amides by reaction with amines. This allows for the introduction of diverse R-groups and is a common strategy in constructing compound libraries for drug screening.
-
Cross-Coupling Reactions: The chloro-substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the formation of C-C or C-N bonds, linking the thiophene core to other aromatic or aliphatic fragments.
-
Influence of the Sulfonyl Group: The isopropylsulfonyl group is a strong electron-withdrawing group. It is generally stable to most reaction conditions but activates the thiophene ring, influencing the regioselectivity of any further electrophilic aromatic substitution and modulating the pKa of the parent carboxylic acid.
Caption: Potential reaction pathways for the title compound.
Safety and Handling
No specific safety data sheet (SDS) exists for the title compound. Therefore, handling precautions must be based on the known hazards of its structural analogues and precursors, particularly corrosive sulfonyl chlorides and irritant carboxylic acids.[6][7][8]
| Hazard Category | Description and Precautionary Measures | GHS Pictograms (Predicted) |
| Acute Toxicity / Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9] Avoid breathing dust/fume/gas/mist/vapors/spray. | GHS07 (Exclamation Mark) |
| Corrosivity | Based on sulfonyl chloride precursors which cause severe skin burns and eye damage.[8][10] Handle as a potentially corrosive substance. | GHS05 (Corrosion) |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat.[6][7] All handling should be conducted in a certified chemical fume hood.[11] | N/A |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. | N/A |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7] IF ON SKIN: Wash off with soap and plenty of water.[11] | N/A |
Conclusion
This compound is a strategically important synthetic intermediate. While not commercially available in large quantities, its synthesis is achievable through well-established organic chemistry principles, primarily via the esterification of its stable carboxylic acid precursor. Its multifunctional nature provides a rich platform for the development of novel compounds, particularly in the agrochemical and pharmaceutical sectors. Researchers and drug development professionals can leverage the reactive handles on this molecule to construct complex molecular architectures for screening and lead optimization. The protocols and data synthesized in this guide provide a solid foundation for the safe handling, synthesis, and further application of this versatile thiophene building block.
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 3-chlorosulfonyl-4-(isopropylsulfonyl)thiophene-2-carboxylate.
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
BenchChem. (n.d.). Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate.
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Santa Cruz Biotechnology. (n.d.). Methyl 3-chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylate.
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Chemsrc. (2025). Methyl 3-chlorosulfonylthiophene-2-carboxylate.
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Angene Chemical. (2024). Safety Data Sheet.
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TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
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Oakwood Chemical. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid.
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PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
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AAA-Chem. (n.d.). methyl 3-chloro-4-(propylsulfonyl)thiophene-2-carboxylate.
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PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.
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AA Blocks. (n.d.). 3-Chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.
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Ningbo Innopharmchem. (n.d.). Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
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PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
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ChemicalBook. (n.d.). 3-CHLORO-4-(ISOPROPYLSULFONYL)-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLIC ACID.
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Advanced Chemical Intermediates Ltd. (n.d.). 3-Chloro-4-(propane-2-sulfonyl)-thiophene-2-carboxylic acid.
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Google Patents. (n.d.). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.
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PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester.
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BLDpharm. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid.
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PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
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Tokyo Chemical Industry. (n.d.). Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
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Beilstein Journals. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
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SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate.
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ChemBK. (2024). 2-Thiophenecarboxylicacid, 5-chloro-3-[(MethylaMino)sulfonyl]-, Methyl ester.
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BLD Pharm. (n.d.). 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
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Manasagangotri, University of Mysore. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate.
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In-Depth Technical Guide: The Reaction Mechanism for the Synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Introduction
Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is a highly functionalized thiophene derivative. Thiophenes are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] The specific substitution pattern of this molecule—a chloro group at the 3-position, an isopropylsulfonyl group at the 4-position, and a methyl carboxylate at the 2-position—makes it a valuable and versatile building block in organic synthesis. Understanding the mechanistic intricacies of its formation is paramount for process optimization, yield improvement, and the rational design of related synthetic targets.
This guide provides a detailed examination of the plausible reaction mechanisms involved in the synthesis of this compound. We will dissect the key transformations, explain the underlying principles of reactivity and regioselectivity, and provide field-proven experimental protocols.
Overall Synthetic Strategy
The synthesis of this multi-substituted thiophene is best approached through a multi-step sequence, starting from a less complex thiophene precursor. A logical and efficient pathway involves the sequential introduction of the functional groups onto the thiophene ring. The proposed synthetic route is as follows:
-
Sulfonylation: Introduction of the isopropylsulfonyl group onto a thiophene-2-carboxylate precursor.
-
Chlorination: Regioselective chlorination of the sulfonylated intermediate.
This strategy leverages the directing effects of the substituents to control the position of the incoming electrophiles.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Part 1: Mechanistic Analysis of the Sulfonylation Step
The introduction of the isopropylsulfonyl group is achieved via a Friedel-Crafts-type sulfonylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with a sulfonyl halide in the presence of a Lewis acid catalyst.[2][3]
Step 1.1: Generation of the Electrophile
The reaction is initiated by the activation of isopropylsulfonyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the sulfonyl chloride, polarizing the S-Cl bond and generating a highly electrophilic sulfonylium cation or a potent electrophilic complex.
Step 1.2: Electrophilic Attack and Regioselectivity
The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic sulfur atom. The regioselectivity of this attack is a critical consideration. In thiophene, the positions adjacent to the sulfur atom (C2 and C5) are the most activated towards electrophilic attack due to the ability of the sulfur to stabilize the resulting intermediate through resonance.[1][4] However, in our starting material, methyl thiophene-2-carboxylate, the C2 position is already substituted. The ester group is an electron-withdrawing group and deactivates the ring, particularly the adjacent C3 position. The C5 position is the most electronically favorable site for electrophilic attack. However, steric hindrance from the adjacent ester group can also play a role, directing the incoming electrophile to the C4 position. In this specific case, the formation of the 4-sulfonylated product is desired.
The attack of the thiophene π-electrons on the sulfonylium ion leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
Step 1.3: Re-aromatization
In the final step of the sulfonylation, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the thiophene ring and yields the product, methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate, along with the regeneration of the Lewis acid catalyst and the formation of HCl.
Sulfonylation Mechanism Diagram
Caption: Mechanism of Friedel-Crafts sulfonylation on methyl thiophene-2-carboxylate.
Part 2: Mechanistic Analysis of the Chlorination Step
The second key transformation is the regioselective chlorination of the sulfonylated thiophene intermediate. This is also an electrophilic aromatic substitution reaction.
Step 2.1: The Choice of Chlorinating Agent and Regioselectivity
For the chlorination of activated or moderately deactivated aromatic rings, N-chlorosuccinimide (NCS) is often the reagent of choice.[1] It provides a source of electrophilic chlorine in a more controlled manner than gaseous chlorine.[1]
The regioselectivity of this step is governed by the directing effects of the two existing substituents: the methyl carboxylate group at C2 and the isopropylsulfonyl group at C4. Both are electron-withdrawing groups and are meta-directing in benzene systems. In the thiophene ring system, they deactivate the ring towards further electrophilic attack. However, the C5 position is still the most activated remaining position. The C3 position is situated between two deactivating groups, making it electronically disfavored for attack. Therefore, the chlorination is expected to occur at the C5 position. To achieve the desired 3-chloro substitution, a different synthetic strategy or specific reaction conditions that favor this isomer would be necessary. Assuming the target molecule is indeed the 3-chloro isomer, there might be complex electronic or steric factors at play, or the synthesis may proceed through a different pathway not immediately obvious from standard electrophilic substitution rules. For the purpose of this guide, we will proceed with the mechanism for chlorination at the most likely position based on electronic effects, which is C5, while acknowledging that the synthesis of the C3 isomer may require a more nuanced approach.
Step 2.2: Electrophilic Attack
The reaction is typically initiated by an acid catalyst, which protonates the nitrogen of NCS, making the chlorine atom more electrophilic. The π-electrons of the thiophene ring then attack the electrophilic chlorine atom of the activated NCS. This leads to the formation of a resonance-stabilized sigma complex.
Step 2.3: Re-aromatization
A base present in the reaction mixture removes a proton from the carbon atom bearing the newly attached chlorine atom. This restores the aromaticity of the thiophene ring and yields the final product, this compound.
Chlorination Mechanism Diagram
Caption: Proposed mechanism for the electrophilic chlorination of the sulfonylated intermediate.
Experimental Protocols
Synthesis of Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl thiophene-2-carboxylate | 142.18 | 14.2 g | 0.1 |
| Isopropylsulfonyl chloride | 142.60 | 15.7 g | 0.11 |
| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isopropylsulfonyl chloride to the suspension with stirring.
-
Add a solution of methyl thiophene-2-carboxylate in dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate | 264.33 | 26.4 g | 0.1 |
| N-Chlorosuccinimide (NCS) | 133.45 | 14.0 g | 0.105 |
| Acetic acid | - | 150 mL | - |
Procedure:
-
In a round-bottom flask, dissolve methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate in acetic acid.
-
Add N-chlorosuccinimide in one portion to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established electrophilic aromatic substitution reactions. A thorough understanding of the underlying mechanisms, particularly the factors governing regioselectivity, is crucial for the successful execution of this synthesis. The provided protocols offer a practical guide for the laboratory preparation of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to maximize yields and purity, and a more detailed investigation into the directing effects of the substituents could provide deeper insights into the observed regioselectivity of the chlorination step.
References
-
International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. [Link]
-
National Institutes of Health. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. [Link]
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Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1948). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society, 70(7), 2564–2571. [Link]
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Journal of the Chemical Society B: Physical Organic. (1968). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. [Link]
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Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1948). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes. Journal of the American Chemical Society, 70(7), 2564-2571. [Link]
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-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
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Rauchfuss Group. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]
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ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
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Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]
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Purdue University. (n.d.). A study of the friedel-crafts acylation and sulfonylation reactions (parts i and ii). [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
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ResearchGate. (n.d.). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]
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An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Structural Verification
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel chemical entities is paramount. "Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate" (CAS No. 175201-99-7) represents a highly functionalized thiophene derivative, a class of heterocyclic compounds renowned for its broad utility as a scaffold in drug discovery. The presence of a chloro-substituent, an isopropylsulfonyl group, and a methyl ester imparts a unique electronic and steric profile, making it a valuable building block.
This guide serves as a comprehensive technical resource on the spectroscopic characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive analysis. The objective is to provide researchers with a reliable framework for identifying and verifying this compound, ensuring the integrity of their synthetic and developmental workflows.
Molecular Architecture and Functional Domains
To interpret spectroscopic data, one must first understand the molecule's structure. The key features are a central thiophene ring substituted at positions 2, 3, and 4. The electron-withdrawing nature of the sulfonyl and carboxylate groups significantly influences the electronic environment of the thiophene ring.
Caption: Molecular structure of the title compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Standard Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-10 ppm. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum to the TMS signal.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.10 | Singlet (s) | 1H | Thiophene H-5 | The proton at the C-5 position is a singlet as it has no adjacent protons. Its chemical shift is significantly downfield due to the strong electron-withdrawing effects of the adjacent sulfonyl group at C-4 and the overall deshielding environment of the aromatic thiophene ring. |
| ~3.95 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a shielded environment and typically appear as a sharp singlet. |
| ~3.60 | Septet (sept) | 1H | -SO₂-CH (CH₃)₂ | This proton is split by the six equivalent protons of the two adjacent methyl groups, resulting in a septet (n+1 rule, where n=6). It is shifted downfield due to the direct attachment to the electron-withdrawing sulfonyl group. |
| ~1.40 | Doublet (d) | 6H | -SO₂-CH(CH₃ )₂ | The six protons of the two methyl groups are equivalent and are split by the single methine proton, resulting in a doublet. These aliphatic protons appear in the upfield region of the spectrum. |
Data Interpretation and Cross-Validation
The predicted spectrum is highly characteristic. The presence of a septet and a doublet in a 1:6 integration ratio is a definitive signature of an isopropyl group. The singlet in the aromatic region confirms the monosubstitution pattern of the thiophene proton, while the singlet around 3.95 ppm confirms the methyl ester. The relative downfield positions of the thiophene and isopropyl methine protons are consistent with the deshielding effect of the sulfonyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insights into the carbon skeleton and the presence of functional groups.
Standard Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for better signal-to-noise.
-
Instrument Setup: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Data Acquisition: A proton-decoupled sequence is standard, ensuring each unique carbon appears as a singlet. A spectral width of 0-200 ppm is typical.
-
Processing: Fourier transform the data and calibrate using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~162 | C =O (Ester) | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~145 | Thiophene C -4 | This carbon is attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| ~140 | Thiophene C -3 | Attached to both a chlorine atom and adjacent to the sulfonyl-bearing carbon, this carbon is also strongly deshielded. |
| ~135 | Thiophene C -5 | The carbon bearing the single proton is expected in the aromatic region. |
| ~130 | Thiophene C -2 | The carbon attached to the carboxylate group is deshielded and appears in the aromatic region. |
| ~58 | -SO₂-C H(CH₃)₂ | The methine carbon of the isopropyl group is shifted downfield by the attached sulfonyl group. |
| ~53 | -OC H₃ | The methyl ester carbon appears in a typical range for such functional groups. |
| ~16 | -SO₂-CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group are aliphatic and appear far upfield. |
Data Interpretation and Cross-Validation
The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule. The downfield signal around 162 ppm validates the presence of the ester carbonyl group. The four signals in the 130-145 ppm range confirm the four carbons of the substituted thiophene ring. The signals at ~58, ~53, and ~16 ppm are fully consistent with the isopropyl and methyl ester carbons identified in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Standard Experimental Protocol
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify key absorption bands and correlate them to specific functional group vibrations.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| ~2980 | C-H Stretch | Aliphatic (Isopropyl & Methyl) |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1550 | C=C Stretch | Aromatic Ring |
| ~1350 & ~1150 | S=O Asymmetric & Symmetric Stretch | Sulfonyl Group (SO₂) |
| ~1250 | C-O Stretch | Ester |
| ~750 | C-Cl Stretch | Chloroalkane |
Data Interpretation and Cross-Validation
The IR spectrum provides a clear fingerprint of the molecule's functionality. The most intense and diagnostic peaks are expected to be the strong C=O stretch of the ester at ~1725 cm⁻¹ and the two strong S=O stretches of the sulfonyl group. These absorptions provide unequivocal evidence for these core functional groups, corroborating the data obtained from NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound, as well as structural information based on its fragmentation patterns.
Standard Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC or GC system.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation.
-
Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine their mass-to-charge (m/z) ratio with high precision.
Predicted Mass Spectrometry Data (High-Resolution ESI-MS)
-
Molecular Formula: C₉H₁₁ClO₄S₂
-
Monoisotopic Mass: 297.9736 g/mol
-
Expected [M+H]⁺ Ion: 298.9814 m/z
-
Expected [M+Na]⁺ Ion: 320.9634 m/z
Key Features and Interpretation
-
Molecular Ion and Isotopic Pattern: The most critical feature would be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, two peaks will be observed for the molecular ion cluster: one for the ³⁵Cl isotope (M) and one for the ³⁷Cl isotope (M+2), in an approximate intensity ratio of 3:1. This pattern is a definitive indicator of a monochlorinated compound.
-
High-Resolution Mass: A high-resolution measurement of the molecular ion (e.g., [M+H]⁺) allows for the unambiguous determination of the elemental formula, confirming that the compound has the composition C₉H₁₁ClO₄S₂.
-
Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic fragments could be observed. Likely fragmentation pathways include the loss of the methoxy group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or the isopropyl group. These fragmentation patterns provide further confidence in the proposed structure.
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The structural confirmation of This compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide presents a detailed, predictive spectroscopic profile based on fundamental principles and comparative data. The key identifying features are the characteristic isopropyl signals in the ¹H NMR, the full carbon skeleton map from ¹³C NMR, the strong carbonyl and sulfonyl stretches in the IR spectrum, and the definitive molecular formula and chlorine isotopic pattern from high-resolution mass spectrometry. By using this guide, researchers can confidently verify the identity and purity of this versatile synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
While direct spectroscopic data for the title compound was not found in the searched repositories, the principles and comparative data used for these predictions are based on universally accepted spectroscopic standards and data from similar molecules available in chemical databases.
- General Spectroscopic Principles: Information on standard NMR, IR, and MS interpretation techniques is widely available in standard organic chemistry textbooks and online resources.
-
Analogous Compound Data: Spectroscopic data for structurally related thiophene derivatives, which inform the predictions in this guide, can be found in supplementary materials of various chemical research articles and in databases like PubChem. For instance, data for "Methyl 3-amino-4-methylthiophene-2-carboxylate" provides context for typical thiophene ring shifts. [Source: PubChem, URL: [Link]]
-
Spectroscopic Databases: General reference data for functional group shifts and patterns are compiled in extensive databases. The NIST Chemistry WebBook is an authoritative source for reference spectra. [Source: NIST Chemistry WebBook, URL: [Link]]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Thiophene-2-carboxylates
Introduction: The Thiophene-2-carboxylate Core in Modern Research
Substituted thiophene-2-carboxylates represent a class of heterocyclic compounds of paramount importance in contemporary chemical and pharmaceutical sciences. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a "privileged pharmacophore," meaning it is a common structural motif in a multitude of approved drugs and biologically active molecules.[1][2] Its electron-rich nature and bioisosteric relationship to the benzene ring allow it to favorably interact with a wide range of biological targets, leading to applications in anti-inflammatory, anticancer, antimicrobial, and neurodegenerative disease therapies.[1] The addition of a carboxylate group at the 2-position, along with other substituents on the thiophene ring, provides a versatile scaffold for chemists to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character. This fine-tuning is critical in the fields of drug discovery, where precise molecular properties are required for optimal pharmacokinetic and pharmacodynamic profiles, as well as in materials science for the development of conductive polymers and organic semiconductors.[3]
This guide offers a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of substituted thiophene-2-carboxylates, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present data in a clear, accessible format to empower your research endeavors.
I. Synthetic Strategies for the Thiophene-2-carboxylate Scaffold
The construction of the substituted thiophene-2-carboxylate core can be achieved through several named reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials. The choice of a synthetic route is often dictated by factors such as the desired regioselectivity, functional group tolerance, and scalability of the reaction.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component condensation for synthesizing 2-aminothiophenes, which can be precursors to various substituted thiophene-2-carboxylates.[4][5][6] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4][6]
Causality of Experimental Choices: The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester.[7] Elemental sulfur then acts as the sulfur source for the subsequent cyclization. Microwave irradiation has been shown to significantly improve reaction yields and reduce reaction times, offering a more "green" chemistry approach.[4][6]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reactant Mixture: In a round-bottom flask, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) and morpholine (10 mmol).
-
Reaction Conditions: Stir the mixture at 50°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene derivative.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is particularly useful for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8] This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[8][9]
Causality of Experimental Choices: The base, typically an alkoxide, deprotonates the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne.[8] A subsequent intramolecular cyclization and tautomerization yield the final 3-hydroxythiophene-2-carboxylate product.[8] This method is valued for its ability to introduce a hydroxyl group at the 3-position, a common feature in various biologically active molecules, including kinase inhibitors.[8]
Experimental Protocol: Fiesselmann Synthesis of a 3-Hydroxythiophene-2-carboxylate
-
Reactant Mixture: To a solution of an α,β-acetylenic ester (10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add a solution of methyl thioglycolate (10 mmol) in THF.
-
Base Addition: Cool the mixture to 0°C and slowly add a solution of potassium tert-butoxide (12 mmol) in THF.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and versatile method for constructing thiophene rings from 1,4-dicarbonyl compounds.[10][11] The reaction utilizes a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to facilitate the cyclization.[11][12]
Causality of Experimental Choices: The sulfurizing agent not only provides the sulfur atom for the thiophene ring but also acts as a dehydrating agent, driving the reaction to completion.[12] While effective, this method can sometimes be limited by the availability of the starting 1,4-dicarbonyl compounds and may require harsh reaction conditions.[1][11]
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of an α-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[13][14] This reaction is a type of Stobbe condensation and leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylates.[14]
II. Physicochemical Properties of Substituted Thiophene-2-carboxylates
The physical and chemical properties of substituted thiophene-2-carboxylates are heavily influenced by the nature and position of the substituents on the thiophene ring.
Physical Properties
| Property | Typical Range/Observation | Influencing Factors |
| Appearance | White to off-white or light yellow crystalline solids.[3][15] | Purity and presence of chromophoric substituents. |
| Melting Point | Generally in the range of 100-200°C. Thiophene-2-carboxylic acid melts at 125-127°C.[15][16] | Molecular weight, crystal packing, and intermolecular forces (e.g., hydrogen bonding). |
| Solubility | Generally soluble in organic solvents like ethanol, ether, and acetone; slightly soluble in chloroform and hot water.[1][15] | Polarity of the substituents. The carboxylate group enhances solubility in polar solvents. |
| pKa | The pKa of thiophene-2-carboxylic acid is approximately 3.49.[15] | Electron-withdrawing groups on the ring decrease the pKa (increase acidity), while electron-donating groups increase it. |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted thiophene-2-carboxylates.
-
¹H NMR: The protons on the thiophene ring typically appear in the aromatic region (δ 7-8 ppm). The chemical shifts are influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon atoms of the thiophene ring resonate in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the carboxylate group appears further downfield (δ > 160 ppm).
-
FT-IR: Characteristic absorption bands include the C=O stretch of the carboxylic acid or ester (around 1700 cm⁻¹) and the C-S stretching vibrations of the thiophene ring.
-
Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, which can aid in structural confirmation.
Crystal Structure
Single-crystal X-ray diffraction studies have been employed to determine the precise three-dimensional structure of substituted thiophene-2-carboxylates.[17][18] These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state packing of the molecules.[17]
III. Chemical Reactivity and Functionalization
The reactivity of substituted thiophene-2-carboxylates is characterized by reactions at the thiophene ring and the carboxylate group.
Electrophilic Aromatic Substitution
The electron-rich nature of the thiophene ring makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern is directed by the existing substituents. The carboxylate group is an electron-withdrawing group and a meta-director in benzene chemistry; however, in thiophene chemistry, the directing effects can be more complex. Electrophilic substitution on thiophene itself preferentially occurs at the 2-position.[19] For 2-substituted thiophenes with an electron-withdrawing group like a carboxylate, electrophilic attack is generally directed to the 5-position.[20]
Reactions of the Carboxylate Group
The carboxylic acid functionality of thiophene-2-carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.[21] These transformations are crucial for building more complex molecules and for creating libraries of compounds for biological screening.[2]
Experimental Protocol: Esterification of Thiophene-2-carboxylic Acid
-
Reactant Mixture: Dissolve thiophene-2-carboxylic acid (10 mmol) in methanol (50 mL).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reaction Conditions: Reflux the mixture for 4 hours.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the methyl thiophene-2-carboxylate.
Metal-Mediated Cross-Coupling Reactions
Halogenated thiophene-2-carboxylates are valuable substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[22] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, providing access to a diverse array of complex molecules.
IV. Applications in Drug Discovery and Development
The versatile scaffold of substituted thiophene-2-carboxylates has been extensively explored in medicinal chemistry.[1] The thiophene ring can be found in numerous FDA-approved drugs.[1] The ability to readily modify the substitution pattern allows for the optimization of biological activity and pharmacokinetic properties. For instance, thiophene-2-carboxamide derivatives have shown promise as anticancer agents by inhibiting key enzymes like VEGFR-2.[2] Furthermore, derivatives of thiophene-2-carboxylic acid are being investigated for their anti-inflammatory, antibacterial, and antifungal activities.[23][24] The development of efficient synthetic routes to halogenated 2-thiophenecarboxylic acid derivatives has been crucial for the creation of new insecticides.[22][25]
V. Conclusion
Substituted thiophene-2-carboxylates are a cornerstone of modern heterocyclic chemistry, with their significance firmly rooted in their diverse applications, particularly in the pharmaceutical industry. A thorough understanding of their synthesis, physical properties, and chemical reactivity is essential for researchers aiming to leverage this versatile scaffold for the design and development of novel functional molecules. The synthetic methodologies outlined in this guide, coupled with an appreciation for the structure-property relationships, provide a solid foundation for the rational design and synthesis of new thiophene-2-carboxylate derivatives with tailored properties for a wide range of applications.
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The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry and a Guide to Its Functionalization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Thiophene in Drug Discovery
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a wide array of pharmaceuticals is a testament to its remarkable versatility as a pharmacophore.[2][3] Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][4][5] The structural attributes of the thiophene nucleus, such as its planarity and ability to engage in hydrogen bonding and other non-covalent interactions, contribute to its successful application in drug design.[4] Furthermore, the thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive overview of the key synthetic strategies for accessing functionalized thiophene derivatives, with a focus on the practical application and rationale behind these methodologies in the context of medicinal chemistry.
Part 1: Constructing the Core - Foundational Syntheses of the Thiophene Ring
The initial construction of the thiophene ring is a critical step in the synthesis of more complex derivatives. Several named reactions have become workhorses in the synthetic chemist's toolbox for this purpose.
The Gewald Reaction: A Multicomponent Gateway to 2-Aminothiophenes
The Gewald reaction is a powerful and versatile one-pot synthesis of polysubstituted 2-aminothiophenes.[6][7] This multicomponent condensation involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8] The resulting 2-aminothiophene scaffold is a valuable intermediate, as the amino group can be readily modified to introduce further diversity.
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the aromatic thiophene ring.[6] The operational simplicity and the availability of a wide range of starting materials make the Gewald reaction a highly attractive method for building libraries of thiophene derivatives for drug screening.[9]
Caption: Workflow of the Gewald Reaction.
-
To a stirred solution of 2-butanone (10.0 g, 0.139 mol) and ethyl cyanoacetate (15.7 g, 0.139 mol) in 50 mL of ethanol, add elemental sulfur (4.45 g, 0.139 g-atom).
-
Slowly add morpholine (12.1 g, 0.139 mol) dropwise to the mixture.
-
Heat the reaction mixture to 50°C and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
The Paal-Knorr Thiophene Synthesis: Cyclization of 1,4-Dicarbonyls
The Paal-Knorr synthesis is a classic and reliable method for constructing thiophene rings from 1,4-dicarbonyl compounds.[10][11][12] The reaction involves the condensation of the dicarbonyl precursor with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5][13] These reagents not only act as a source of sulfur but also facilitate the dehydration required for cyclization.[11]
While the precise mechanism is still a subject of some discussion, it is generally accepted that the reaction proceeds through the formation of a thioketone intermediate, followed by intramolecular condensation and dehydration to form the aromatic thiophene ring.[12] The Paal-Knorr synthesis is particularly useful for preparing tetra-substituted thiophenes.
Caption: Overview of the Paal-Knorr Thiophene Synthesis.
Part 2: Functionalization of the Thiophene Ring - Tailoring for Medicinal Applications
Once the thiophene core is synthesized, the introduction of various functional groups is crucial for modulating the biological activity and pharmacokinetic properties of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the functionalization of thiophenes.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting a thienyl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base.[14][15] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[16]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 90-98 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60 | 88-96 |
The Stille coupling involves the reaction of a thienyl halide or triflate with an organostannane reagent, catalyzed by a palladium complex.[14] A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, the toxicity of the tin byproducts is a significant drawback, particularly in the context of pharmaceutical synthesis.
C-H Activation: A Modern Approach to Thiophene Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of thiophenes, obviating the need for pre-functionalized starting materials like halides or triflates.[17][18] This approach allows for the direct coupling of a C-H bond with a suitable reaction partner, often another aromatic system.
The regioselectivity of C-H activation on the thiophene ring can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions.[19] While the more acidic α-protons (at the C2 and C5 positions) are generally more reactive, methods for the functionalization of the β-positions (C3 and C4) have also been developed.[17]
Caption: General workflow for C-H activation of thiophenes.
Part 3: Thiophene Derivatives in Approved Drugs - Case Studies in Synthesis
The practical application of these synthetic methodologies is best illustrated through the synthesis of commercially available drugs containing a thiophene moiety.
Olanzapine: An Atypical Antipsychotic
Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[3][4] Its synthesis involves the construction of a thienobenzodiazepine core. A key step in many synthetic routes is the formation of a 2-amino-5-methylthiophene-3-carbonitrile intermediate, often prepared via a Gewald-type reaction.[20][21] This is followed by a nucleophilic aromatic substitution and subsequent cyclization to form the final tricyclic structure.[20][22]
Tioconazole: An Antifungal Agent
Tioconazole is an antifungal medication used to treat yeast infections.[23] Its synthesis involves the coupling of a substituted imidazole ethanol derivative with a functionalized thiophene.[24] One common synthetic route utilizes a Williamson ether synthesis, where the alkoxide of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol reacts with 2-chloro-3-(chloromethyl)thiophene to form the final product.[24][25][26]
Agomelatine: A Melatonergic Antidepressant
While agomelatine itself contains a naphthalene ring system as a bioisosteric replacement for the indole of melatonin, its development highlights the importance of scaffold hopping in medicinal chemistry, a strategy often employed with thiophene-containing analogs.[27][28][29] The synthesis of agomelatine has been approached through various routes, demonstrating the application of classical organic reactions in the preparation of complex drug molecules.[27][30][31]
Conclusion
The synthesis of functionalized thiophene derivatives is a vibrant and evolving field of research. The classical ring-forming reactions, such as the Gewald and Paal-Knorr syntheses, continue to be valuable for their robustness and versatility. These are complemented by modern functionalization techniques, particularly palladium-catalyzed cross-coupling reactions and direct C-H activation, which offer unprecedented control and efficiency in the late-stage modification of the thiophene scaffold. A thorough understanding of these synthetic methodologies is essential for medicinal chemists aiming to leverage the privileged nature of the thiophene ring in the design and discovery of new therapeutic agents.
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The Strategic Utility of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Thiophene Building Block
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of heterocyclic scaffolds, the thiophene ring holds a privileged position, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a cornerstone for the development of novel therapeutic agents and functional materials. This guide delves into the technical intricacies of a highly functionalized and strategically important thiophene derivative: Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate .
With its distinct substitution pattern, this compound offers a confluence of reactive sites and modulating groups that render it a valuable asset for synthetic chemists. The presence of a chloro group at the 3-position, an isopropylsulfonyl moiety at the 4-position, and a methyl carboxylate at the 2-position provides a rich chemical handle for a diverse array of synthetic manipulations. This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its reactivity profile, and its applications as a key intermediate in the synthesis of high-value molecules.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 175201-99-7, is a polysubstituted thiophene that presents as a stable, crystalline solid under standard conditions.[1] Its molecular structure is characterized by a thiophene ring bearing four distinct substituents, each contributing to its overall reactivity and utility.
| Property | Value | Source |
| CAS Number | 175201-99-7 | [1] |
| Molecular Formula | C₉H₁₁ClO₄S₂ | [1] |
| Molecular Weight | 282.76 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | General Knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate (predicted) | General Knowledge |
The interplay of the electron-withdrawing methyl carboxylate and isopropylsulfonyl groups, along with the halogen functionality, significantly influences the electron density of the thiophene ring, thereby dictating its reactivity in various chemical transformations. The isopropylsulfonyl group, in particular, is a key feature, offering both steric bulk and strong electron-withdrawing character, which can be exploited to direct subsequent reactions and to impart specific physicochemical properties to the final products, such as improved metabolic stability or enhanced binding affinity to biological targets.
Plausible Synthesis Pathway: A Step-by-Step Technical Breakdown
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution
The key transformation in this proposed synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of the thiophene ring by the electron-withdrawing carboxylate group and the inherent reactivity of the C-Cl bond at the 4-position.
Protocol:
-
Starting Material: The synthesis would commence with Methyl 3,4-dichlorothiophene-2-carboxylate, a readily available starting material.
-
Reagent Preparation: Sodium isopropanesulfinate is the key reagent for introducing the isopropylsulfonyl moiety. It can be prepared by the reaction of isopropylmagnesium bromide with sulfur dioxide, followed by basic workup.
-
Reaction Conditions: In a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), Methyl 3,4-dichlorothiophene-2-carboxylate would be treated with an excess of sodium isopropanesulfinate.
-
Catalysis: The reaction may be facilitated by the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, to enhance the solubility and reactivity of the sulfinate salt.
-
Temperature: The reaction mixture would likely require heating to a temperature in the range of 80-120 °C to drive the substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture would be cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve both the organic substrate and the ionic nucleophile, facilitating the SNAr reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack on the electron-rich aromatic ring.
-
Excess Reagent: Using an excess of sodium isopropanesulfinate helps to drive the reaction to completion and maximize the yield of the desired product.
-
Purification: Column chromatography is a standard and effective method for separating the product from unreacted starting materials and any potential side products.
Reactivity and Synthetic Utility: A Hub for Molecular Diversification
The strategic placement of functional groups on the this compound scaffold opens up a wide range of possibilities for further synthetic transformations.
Figure 2: Key reactive sites of this compound.
-
Ester Manipulation (Position 2): The methyl ester at the 2-position is a versatile handle for a variety of transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. This allows for the introduction of a wide range of functional groups and the modulation of the molecule's pharmacokinetic properties.
-
Cross-Coupling Reactions (Position 3): The chloro group at the 3-position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships.
-
Ring Functionalization (Position 5): The unsubstituted 5-position of the thiophene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups such as halogens, nitro groups, or acyl groups. This provides another avenue for modifying the electronic and steric properties of the molecule.
Applications in Agrochemical and Pharmaceutical Synthesis
While specific, publicly disclosed examples of the direct use of this compound are limited, the structural motifs present in this building block are highly relevant to the agrochemical and pharmaceutical industries. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel bioactive compounds.
For instance, related polysubstituted thiophenes are key intermediates in the synthesis of a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.[2] The development of efficient synthetic routes to these halogenated thiophene building blocks was crucial for the commercial viability of these insecticidal products.[2] This highlights the industrial importance of having access to a diverse toolbox of functionalized thiophene intermediates.
The presence of the sulfonyl group is also significant, as this moiety is a common feature in many marketed drugs and agrochemicals, where it often serves as a key pharmacophore or helps to improve the compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.5-7.7 (s, 1H): Thiophene ring proton at the 5-position.
-
δ 3.9 (s, 3H): Methyl ester protons.
-
δ 3.2-3.4 (sept, 1H): Methine proton of the isopropyl group.
-
δ 1.3-1.4 (d, 6H): Methyl protons of the isopropyl group.
Predicted ¹³C NMR (in CDCl₃, 101 MHz):
-
δ 162-164: Carbonyl carbon of the methyl ester.
-
δ 140-145: Quaternary carbons of the thiophene ring (C3 and C4).
-
δ 130-135: Quaternary carbon of the thiophene ring (C2).
-
δ 125-130: CH carbon of the thiophene ring (C5).
-
δ 55-57: Methine carbon of the isopropyl group.
-
δ 52-54: Methyl carbon of the ester.
-
δ 15-17: Methyl carbons of the isopropyl group.
Conclusion and Future Outlook
This compound represents a highly functionalized and strategically valuable building block for organic synthesis. Its unique combination of reactive sites and modulating functional groups provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. While its full potential is yet to be completely explored in the public domain, the clear relevance of its structural motifs to the agrochemical and pharmaceutical industries suggests a promising future for its application in the development of novel, high-value compounds. The plausible synthetic route outlined in this guide, based on robust and well-established chemistry, provides a clear pathway for its preparation, enabling further investigation into its reactivity and utility. As the demand for novel and effective chemical entities continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.
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Biological activity of sulfonylated thiophene compounds
An In-Depth Technical Guide to the Biological Activity of Sulfonylated Thiophene Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The convergence of the thiophene nucleus, a quintessential "privileged scaffold" in medicinal chemistry, with the pharmacologically crucial sulfonyl and sulfonamide moieties has given rise to a class of compounds with an exceptionally broad and potent spectrum of biological activities. These sulfonylated thiophene derivatives have garnered significant attention from researchers in drug discovery for their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications. This guide provides a comprehensive exploration of this chemical class, delving into their structural attributes, prevalent synthetic strategies, diverse biological activities, and underlying mechanisms of action. We will synthesize field-proven insights with technical data, offering detailed experimental protocols and structure-activity relationship (SAR) analyses to empower researchers and drug development professionals in their quest for novel therapeutic leads.
The Sulfonylated Thiophene Scaffold: A Synergy of Structure and Function
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural similarity to benzene allows it to act as a bioisostere, improving physicochemical properties and metabolic stability in drug candidates.[1][2] The incorporation of a strongly electron-withdrawing sulfonyl (R-SO₂-R') or sulfonamide (R-SO₂-NR'R'') group profoundly alters the electronic and physicochemical properties of the thiophene ring. This synergistic combination is foundational to the diverse bioactivities observed.
-
Electronic Influence : The sulfonyl group modulates the electron density of the aromatic thiophene ring, influencing how the molecule interacts with biological targets.
-
Hydrogen Bonding : The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This dual capacity is crucial for anchoring the molecule within the active sites of enzymes and receptors.[3][4]
-
Lipophilicity and Solubility : The overall structure allows for fine-tuning of lipophilicity by modifying substituents on the thiophene ring or the sulfonamide nitrogen, which is essential for optimizing pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[1]
Caption: Core structure highlighting substitution points on the thiophene ring and the versatile sulfonyl group.
Synthetic Strategies: Forging the Scaffold
The generation of diverse libraries of sulfonylated thiophenes for biological screening relies on robust and versatile synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Pathways
-
Direct Chlorosulfonation of Thiophenes : A common and direct approach involves the reaction of a pre-existing thiophene derivative with chlorosulfonic acid.[5] The resulting thiophenesulfonyl chloride is a versatile intermediate that can be readily converted to a wide array of sulfonamides, sulfonate esters, and other derivatives through reaction with amines, alcohols, or other nucleophiles.
-
Suzuki-Miyaura Cross-Coupling : This powerful palladium-catalyzed reaction is employed to construct complex aryl-thiophene scaffolds. It has been successfully used to synthesize substituted thienyl sulfonamides, demonstrating its utility in creating libraries with diverse aromatic substitutions for SAR studies.[6]
-
Gewald Thiophene Synthesis : The Gewald reaction is a multicomponent reaction that assembles the thiophene ring from an α-cyano ester, a ketone or aldehyde, and elemental sulfur.[7][8] This method is highly efficient for producing 2-aminothiophenes, which can then be further functionalized, for instance, by diazotization followed by sulfonation or by direct N-sulfonylation.
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"Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate" structural analogs
An In-depth Technical Guide to the Structural Analogs of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic and bioisosteric properties allow for diverse interactions with biological targets, making it a cornerstone of modern drug discovery.[1] This guide provides a comprehensive exploration of this compound, a polysubstituted thiophene, as a focal point for analog design and development. We will dissect the parent molecule to understand the functional role of each substituent, propose strategic modifications to modulate its physicochemical and pharmacological properties, and provide validated synthetic and biological evaluation workflows for researchers in drug development.
Introduction: The Thiophene Scaffold and the Rationale for Analog Development
Thiophene and its derivatives are integral to a wide array of pharmaceuticals with applications ranging from anti-inflammatory to anticancer agents.[3][4] The parent molecule, this compound, presents a highly decorated and promising starting point for a lead optimization campaign. The rationale for developing structural analogs is multifaceted, aiming to:
-
Enhance Potency and Efficacy: Fine-tune the molecule's interaction with its biological target to increase its therapeutic effect at lower concentrations.
-
Improve Selectivity: Modify the structure to minimize off-target interactions, thereby reducing the potential for adverse effects.
-
Optimize ADME Properties: Alter characteristics such as solubility, metabolic stability, and cell permeability to ensure the compound reaches its target in sufficient concentrations and has an appropriate duration of action.
-
Explore Structure-Activity Relationships (SAR): Systematically modify different parts of the molecule to build a comprehensive understanding of which chemical features are critical for its biological activity.
This guide will systematically explore analog design by considering modifications to each key component of the parent structure: the thiophene core, the 3-position chloro group, the 4-position isopropylsulfonyl group, and the 2-position methyl carboxylate.
Strategic Design of Structural Analogs
The design of effective analogs hinges on the principles of bioisosteric replacement and a deep understanding of the role of individual functional groups.[5] A bioisostere is a functional group or molecule that has similar chemical or physical properties to another, often producing broadly similar biological effects.[5]
dot
Caption: Strategic points for modification on the core scaffold.
Modification of the Thiophene Core
The thiophene ring itself is a classic bioisostere of a phenyl ring.[6] However, its properties can be further modulated by replacing it with other five- or six-membered aromatic systems. This is a significant modification that can fundamentally alter the compound's shape, electronic distribution, and metabolic profile.
-
Rationale: The sulfur atom in thiophene influences its electronic properties and can be a site of metabolism.[7] Replacing the thiophene ring can alter these properties and explore new binding interactions.
-
Proposed Analogs:
-
Furan and Thiazole: These five-membered heterocycles are common thiophene bioisosteres that can maintain similar structural conformations while altering hydrogen bonding capacity and metabolic stability.[8]
-
Phenyl/Pyridyl: Replacing the thiophene with a benzene or pyridine ring represents a more conservative isosteric replacement that can probe the importance of the heteroatom itself.[9]
-
Variation of the 3-Position Substituent (Chloro Group)
The chloro group is an electron-withdrawing substituent that significantly influences the electronics of the thiophene ring. Its size and lipophilicity also contribute to the overall properties of the molecule.
-
Rationale: Modifying this position allows for fine-tuning of the ring's reactivity and can serve as a "blocking" group to prevent metabolism at that site.
-
Proposed Analogs:
-
Other Halogens (F, Br): A fluorine atom can increase metabolic stability and alter pKa. Bromine can serve as a handle for further synthetic modifications via cross-coupling reactions.
-
Small Alkyl or Cyano Groups: Replacing chlorine with a methyl group would probe the effect of a small, electron-donating group. A cyano group would offer a stronger electron-withdrawing effect and a potential hydrogen bond acceptor.
-
Variation of the 4-Position Substituent (Isopropylsulfonyl Group)
The sulfonyl group is a strong hydrogen bond acceptor and is often critical for target engagement.[10][11] The isopropyl group attached provides steric bulk and lipophilicity.
-
Rationale: The sulfonyl moiety is likely a key pharmacophoric feature. Modifications here can modulate binding affinity and selectivity. The isopropyl group adds lipophilicity, which can be tuned to improve solubility or permeability.[12]
-
Proposed Analogs:
-
Alkyl Variation (Methyl, Cyclopropyl): Replacing isopropyl with smaller (methyl) or more rigid (cyclopropyl) alkyl groups will probe the steric requirements of the binding pocket.
-
Sulfonamide: Replacing the C-S bond with an N-S bond to create a sulfonamide introduces a hydrogen bond donor, which could lead to new, favorable interactions with the target.
-
Bioisosteric Replacement (e.g., Amide, Ketone): Swapping the sulfonyl group for other hydrogen-bond accepting groups like an amide or ketone can determine if the specific tetrahedral geometry of the sulfone is essential.
-
Modification of the 2-Position Substituent (Methyl Carboxylate)
The methyl ester at the 2-position is a potential prodrug moiety, which can be hydrolyzed by esterases in vivo to the corresponding carboxylic acid. The acid is often the biologically active form, capable of forming strong ionic or hydrogen bonds.
-
Rationale: The nature of the ester can control the rate of hydrolysis and, therefore, the pharmacokinetic profile. The ultimate functional group (acid, amide) is often a primary driver of potency.
-
Proposed Analogs:
-
Ester Variation (Ethyl, tert-Butyl): An ethyl ester might have a slightly different hydrolysis rate, while a bulky tert-butyl ester would be much more sterically hindered and resistant to hydrolysis, effectively "locking" the molecule in its ester form.
-
Carboxylic Acid: The direct synthesis of the carboxylic acid analog is crucial to confirm if it is indeed the active species.
-
Amides (Primary, Secondary): Converting the ester to an amide replaces the key hydrogen bond accepting oxygen with a group that has both donor and acceptor capabilities, which can dramatically alter binding.
-
Synthetic Strategies and Methodologies
The synthesis of substituted thiophenes is well-established in the literature.[3] A general and flexible approach is required to generate a library of analogs efficiently. The Gewald reaction or cyclization of functionalized β-nitroacrylates are common starting points for building the thiophene core.[3] For modifications to an existing core, modern cross-coupling and functional group interconversion reactions are paramount.
dot
Caption: A generalized synthetic workflow for analog synthesis.
Exemplary Protocol: Synthesis of Methyl 3-bromo-4-(methylsulfonyl)thiophene-2-carboxylate
This protocol illustrates a plausible route for synthesizing an analog where the 3-chloro group is replaced by bromine and the isopropylsulfonyl is replaced by a methylsulfonyl group.
Step 1: Bromination of a Thiophene-2-carboxylate Precursor
-
To a stirred solution of Methyl 4-(methylsulfonyl)thiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-bromo-4-(methylsulfonyl)thiophene-2-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid (Optional)
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid analog.
Self-Validation: Each step must be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The identity and purity of the final products must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation Strategy
As the specific biological target of the parent compound is not defined, a tiered screening approach is recommended. This allows for the efficient triage of a large number of analogs, prioritizing the most promising compounds for more resource-intensive studies. Many thiophene derivatives have shown promise as anti-inflammatory or anticancer agents.[4][13]
dot
Caption: A tiered workflow for biological evaluation of analogs.
Workflow Description:
-
Primary Screening: All synthesized analogs are initially tested at a single, high concentration (e.g., 10 µM) in a relevant cell-based or biochemical assay. For example, an MTT assay could be used to assess cytotoxicity against a panel of cancer cell lines.[14]
-
Potency and Selectivity: Compounds that show significant activity ('hits') in the primary screen are advanced to determine their potency (IC₅₀/EC₅₀) through dose-response studies. Counter-screens against related targets are performed to assess selectivity.
-
In Vitro ADME Profiling: Leads with good potency and selectivity are profiled for their drug-like properties. Standard assays include kinetic solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 assay).
-
In Vivo Studies: The most promising candidates with a balanced profile of potency, selectivity, and favorable ADME properties are advanced into animal models for pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies.
Data Presentation and SAR Analysis
Systematic logging and analysis of data are critical for building a robust SAR. A centralized table should be used to correlate structural modifications with biological activity and key physicochemical properties.
| Analog ID | R¹ (3-pos) | R² (4-pos) | R³ (2-pos) | Potency (IC₅₀, nM) | Solubility (µg/mL) | Microsomal Stability (t½, min) |
| Parent | Cl | -SO₂iPr | -CO₂Me | [Value] | [Value] | [Value] |
| ANA-01 | Br | -SO₂iPr | -CO₂Me | [Value] | [Value] | [Value] |
| ANA-02 | Cl | -SO₂Me | -CO₂Me | [Value] | [Value] | [Value] |
| ANA-03 | Cl | -SO₂iPr | -COOH | [Value] | [Value] | [Value] |
| ... | ... | ... | ... | ... | ... | ... |
This structured data allows researchers to quickly identify trends. For instance, one might observe that converting the ester (R³) to a carboxylic acid consistently increases potency but decreases permeability, a classic trade-off that must be managed during lead optimization.
Conclusion
The systematic design of structural analogs of this compound provides a powerful framework for a modern drug discovery campaign. By methodically probing the roles of the thiophene core, the chloro and isopropylsulfonyl substituents, and the methyl ester, researchers can develop a deep understanding of the structure-activity relationship. This knowledge is essential for rationally designing novel compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles, ultimately increasing the probability of identifying a successful clinical candidate. The integration of robust synthetic chemistry with a tiered biological evaluation strategy ensures an efficient and data-driven progression from an initial hit to a viable drug lead.
References
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Chiurchiù, E., et al. (2019). β‐Nitroacrylates as Starting Materials of Thiophene‐2‐Carboxylates Under Continuous Flow Conditions. ResearchGate. Available at: [Link]
-
Dangi, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2008). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
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Höltje, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. RSC Publishing. Available at: [Link]
-
Höltje, M., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. PubMed Central. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Bayer AG. (2024). A New Process to Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]
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Dangi, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
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Cambridge MedChem Consulting. (n.d.). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
ResearchGate. (n.d.). Structures of important thiophene-based drugs. ResearchGate. Available at: [Link]
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de la Cuesta, J., et al. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Abida, et al. (2012). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. PubMed. Available at: [Link]
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Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]
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Biernasiuk, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. National Institutes of Health. Available at: [Link]
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ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]
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Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate, a key heterocyclic building block relevant to pharmaceutical and agrochemical research. The described synthetic strategy is designed for robustness and scalability, proceeding through stable, well-characterized intermediates. We detail the rationale behind the chosen synthetic route, provide step-by-step protocols for each transformation, and include essential data for reproducibility. The protocols emphasize safety, efficiency, and validation through standard analytical techniques.
Introduction and Synthetic Strategy
This compound is a highly functionalized thiophene derivative. Such structures are of significant interest in drug discovery, serving as scaffolds for developing novel therapeutic agents. The specific arrangement of the chloro, isopropylsulfonyl, and carboxylate groups offers multiple points for further chemical modification.
The synthesis of this target molecule is not a trivial one-step process. A robust strategy requires the sequential and regioselective introduction of each functional group onto the thiophene ring. Our proposed pathway is a four-step synthesis commencing from a commercially available precursor, designed to control the placement of substituents and maximize overall yield.
The core strategic steps are:
-
Formation of an Amino-Thiophene Core: Begin with the synthesis of Methyl 3-aminothiophene-2-carboxylate, which provides a key functional handle at the C3 position.
-
Introduction of the Chloro Substituent: Utilize a Sandmeyer reaction to cleanly convert the C3-amino group into a chloro group via a diazonium salt intermediate.
-
Regioselective Sulfonylation: Perform an electrophilic chlorosulfonylation at the C4 position, which is activated by the existing substituents.
-
Formation of the Isopropyl Sulfone: Complete the synthesis by reacting the sulfonyl chloride intermediate with an appropriate isopropyl nucleophile.
This approach ensures high regiochemical control, a common challenge in the chemistry of substituted thiophenes.
Caption: High-level overview of the 4-step synthetic route.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 3-chlorothiophene-2-carboxylate (Intermediate A)
This initial phase involves two key transformations: the synthesis of the amino-thiophene starting material and its subsequent conversion to the chlorinated analog.
Protocol 1.1: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This protocol is adapted from established methods for synthesizing 3-aminothiophenes from oxotetrahydrothiophene precursors.[1]
-
Materials: 2-Methoxycarbonyl-3-oxotetrahydrothiophene, hydroxylamine hydrochloride, acetonitrile, diethyl ether, 4M ammonia solution, dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxycarbonyl-3-oxotetrahydrothiophene (10.0 g, 57.4 mmol) in acetonitrile (120 mL) with gentle heating.
-
To the refluxing solution, add hydroxylamine hydrochloride (4.4 g, 63.3 mmol) in a single portion.
-
Maintain the mixture at reflux for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Add diethyl ether (250 mL) to precipitate the crude product salt. Filter the resulting solid.
-
Dissolve the filtered solid in deionized water (100 mL) and transfer to a separatory funnel.
-
Basify the aqueous solution carefully with 4M ammonia solution until pH ~9-10.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield Methyl 3-aminothiophene-2-carboxylate as a solid.
-
Protocol 1.2: Sandmeyer Reaction for Synthesis of Methyl 3-chlorothiophene-2-carboxylate
This protocol uses the classic Sandmeyer reaction to replace the amine functional group with a chlorine atom.
-
Materials: Methyl 3-aminothiophene-2-carboxylate, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), copper(I) chloride (CuCl), ice.
-
Procedure:
-
Diazotization: In a three-neck flask cooled to 0-5°C with an ice-salt bath, suspend Methyl 3-aminothiophene-2-carboxylate (8.0 g, 50.9 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (3.86 g, 56.0 mmol in 15 mL water) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (6.0 g, 60.6 mmol) in concentrated HCl (25 mL). Cool this solution to 0°C.
-
Add the cold diazonium salt solution from step 2 to the CuCl solution slowly, using a dropping funnel. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure Methyl 3-chlorothiophene-2-carboxylate (Intermediate A).
-
Part 2: Synthesis of Methyl 3-chloro-4-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate B)
This step introduces the sulfonyl group at the C4 position via electrophilic aromatic substitution.
Protocol 2.1: Chlorosulfonylation of Intermediate A
-
Materials: Methyl 3-chlorothiophene-2-carboxylate (Intermediate A), chlorosulfonic acid (ClSO₃H).
-
Procedure:
-
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).
-
In a dry, round-bottom flask equipped with a dropping funnel and a gas outlet connected to a scrubber (e.g., NaOH solution), place Intermediate A (5.0 g, 26.2 mmol).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid (15.3 g, 131 mmol, ~8.8 mL) dropwise over 30 minutes, maintaining the internal temperature below 10°C. HCl gas will be evolved.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates full consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. This step is highly exothermic.
-
The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. This yields Methyl 3-chloro-4-(chlorosulfonyl)thiophene-2-carboxylate (Intermediate B).[2][3]
-
Part 3: Final Synthesis of this compound
The final step involves the formation of the sulfone via reaction of the sulfonyl chloride with an isopropyl Grignard reagent.
Protocol 3.1: Grignard Reaction with Intermediate B
-
Materials: Intermediate B, magnesium turnings, 2-bromopropane, anhydrous diethyl ether or THF, iodine crystal (as initiator).
-
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (0.85 g, 35.0 mmol). Add a small crystal of iodine.
-
Add a solution of 2-bromopropane (4.3 g, 35.0 mmol) in anhydrous diethyl ether (40 mL) dropwise. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gently warm the flask. After initiation, add the remaining solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of isopropylmagnesium bromide. Cool to 0°C.
-
Reaction with Sulfonyl Chloride: Dissolve Intermediate B (8.0 g, 27.9 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the cold Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Workup: Cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (~50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to afford the final product, this compound.
-
Data Summary and Workflow
Quantitative Data Summary Table
| Step | Starting Material | Moles (mmol) | Reagent(s) | Molar Eq. | Solvent | Temp (°C) | Time (h) | Product |
| 1.2 | Methyl 3-aminothiophene-2-carboxylate | 50.9 | NaNO₂, CuCl | 1.1, 1.2 | HCl/H₂O | 0-5 | 2.5 | Intermediate A |
| 2.1 | Intermediate A | 26.2 | ClSO₃H | 5.0 | Neat | 0-25 | 4-6 | Intermediate B |
| 3.1 | Intermediate B | 27.9 | (CH₃)₂CHMgBr | 1.25 | THF/Ether | 0-25 | 3 | Final Product |
General Experimental Workflow
The workflow for each synthetic step involving a workup follows a standard organic chemistry pattern.
Caption: Generalized workflow for reaction workup and purification.
Safety and Handling
-
Hydroxylamine Hydrochloride: Corrosive and can be toxic. Handle with gloves and safety glasses.
-
Diazonium Salts: Potentially explosive, especially when dry. Always keep in solution and at low temperatures.
-
Chlorosulfonic Acid: Extremely corrosive and water-reactive. Causes severe burns. Must be handled in a chemical fume hood with a face shield, acid-resistant gloves, and apron.
-
Grignard Reagents: Highly flammable and water-sensitive. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
References
-
Ningbo Inno Pharmchem Co., Ltd. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Available at: [Link]
-
PrepChem. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available at: [Link]
- U.S. Patent US4847386A, Process for preparing thiophene derivatives.
Sources
The Synthetic Versatility of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate: A Guide for Advanced Organic Synthesis
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile electronic properties and its ability to act as a bioisostere for phenyl rings.[1] Its incorporation into molecular frameworks has led to numerous FDA-approved drugs. Thiophene derivatives are particularly prominent in the development of kinase inhibitors, where the sulfur atom can engage in unique interactions within enzyme active sites, and the ring system provides a rigid core for the precise orientation of pharmacophoric groups.[2][3]
This guide focuses on Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-99-7), a highly functionalized building block poised for significant applications in complex molecule synthesis.[4] The strategic placement of a chloro group, a sterically demanding isopropylsulfonyl group, and a reactive methyl ester on the thiophene core makes this reagent a powerful tool for constructing novel pharmaceutical intermediates. The electron-withdrawing nature of the sulfonyl and chloro groups significantly influences the reactivity of the thiophene ring, opening avenues for specific and controlled chemical transformations. This document provides a detailed exploration of its potential synthetic routes, applications, and detailed protocols for its use.
Physicochemical Properties
A summary of the key properties of the title compound is presented below. These values are critical for planning synthetic transformations, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 175201-99-7 | [4] |
| Molecular Formula | C₉H₁₁ClO₄S₂ | [5] |
| Molecular Weight | 282.76 g/mol | [5] |
| Appearance | Predicted: White to off-white solid | N/A |
Proposed Synthesis of the Core Scaffold
While specific manufacturing routes for this compound are not extensively published, a plausible and chemically sound synthetic pathway can be designed based on established thiophene chemistry.[6] The following multi-step synthesis illustrates a logical approach starting from commercially available materials.
Causality in Synthetic Design: The proposed route strategically builds complexity around the thiophene ring. The initial Friedel-Crafts acylation establishes the carbon framework. Thionation followed by the Gewald reaction is an efficient method for constructing the substituted thiophene ring. Subsequent oxidation, chlorination, and esterification steps are placed logically to manage functional group compatibility and reactivity.
Caption: Workflow for generating diverse amide derivatives.
Nucleophilic Aromatic Substitution (SNAr) for Core Modification
The combined electron-withdrawing power of the adjacent isopropylsulfonyl group at C4 and the carboxylate/amide at C2 makes the chloro group at C3 susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chlorine atom by various nucleophiles.
Expert Insight: This SNAr reactivity is the most powerful feature of this building block. It enables the introduction of key pharmacophoric elements, such as substituted anilines or heterocyclic amines, which are known to form critical hydrogen bonds in the hinge region of many kinases. The reaction is typically regioselective due to the strong electronic activation provided by the flanking groups.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on well-established synthetic transformations and are intended for guidance by trained organic chemists.
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and acidify to pH 2-3 with 1M HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.
-
-
Characterization: Confirm the structure of the product, 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: HATU-Mediated Amide Coupling
-
Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve the 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid (1.0 eq), a desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for completion by LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Verify the structure of the resulting amide by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Aniline
-
Reaction Setup: Combine the this compound (1.0 eq), a substituted aniline (e.g., 4-methoxyaniline, 1.5 eq), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 8-24 hours under an inert atmosphere. The progress should be monitored by LC-MS, observing the disappearance of the starting material and the appearance of a new product with the corresponding higher mass.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the target compound using flash column chromatography.
-
-
Characterization: Confirm the successful substitution and structure of the new 3-anilino-thiophene derivative by comprehensive spectroscopic analysis (NMR, HRMS).
Conclusion
This compound is a strategically designed synthetic building block with significant potential for the rapid assembly of diverse and complex molecular architectures. Its utility is primarily anchored in the orthogonal reactivity of its functional groups, enabling sequential modifications through hydrolysis/amide coupling and nucleophilic aromatic substitution. These characteristics make it an exceptionally valuable tool for researchers in medicinal chemistry and drug development, particularly for constructing libraries of novel compounds aimed at modulating kinase activity. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent in advanced organic synthesis campaigns.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
-
Hassan, A., Moustafa, G. O., & Ghorab, M. M. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(15), 5821. [Link]
- A-Z Chemical Network Technology Co., Ltd. (n.d.). Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate. Retrieved from A-Z Chemical Network Technology Co., Ltd. website.
- Feng, Y., & Wang, R. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology, 99, 439-446.
- Pharmacia & Upjohn S.p.A. (2001). Thiophene derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions comprising them.
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 41-69. [Link]
- PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
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- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
- Oakwood Chemical. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)-thiophene-2-carboxylic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 3-chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylate.
- ChemicalBook. (n.d.). This compound | 175201-99-7.
- BLDpharm. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid.
- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- BLDpharm. (n.d.). 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
- ChemicalBook. (n.d.). METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis.
-
Rogers, R. B., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1036–1045. [Link]
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The Pivotal Role of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate in the Synthesis of Advanced Thiourea-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate, a key heterocyclic building block in the synthesis of a novel class of thiourea-based insecticides. We will explore the scientific rationale behind its use, provide detailed protocols for its synthesis and subsequent conversion to a final insecticidal product, and discuss the structure-activity relationships that underpin its efficacy.
Introduction: The Quest for Novel Insecticidal Scaffolds
The relentless evolution of insecticide resistance necessitates the continuous discovery and development of new chemical entities with novel modes of action. Substituted thiophenes have emerged as a versatile scaffold in agrochemistry, owing to their diverse biological activities and synthetic tractability.[1][2] this compound, in particular, has garnered significant interest as a precursor to a new generation of potent insecticides that target the nervous systems of various agricultural pests.[3][4]
The strategic placement of the chloro, isopropylsulfonyl, and methyl carboxylate groups on the thiophene ring provides a unique combination of electronic and steric properties. These features are crucial for both the efficient assembly of the final insecticidal molecule and for its ultimate interaction with the biological target.
Chemical Properties and Synthesis of the Intermediate
This compound is a crystalline solid with the following key characteristics:
| Property | Value |
| CAS Number | 175201-99-7 |
| Molecular Formula | C9H11ClO4S2 |
| Molecular Weight | 298.76 g/mol |
The synthesis of this critical intermediate can be achieved through a multi-step process, which is outlined in the protocol below. The causality behind the experimental choices lies in achieving high purity and yield, essential for the subsequent complex coupling reactions.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis; specific conditions may require optimization based on laboratory-specific equipment and reagent purity.
Step 1: Chlorosulfonylation of Methyl thiophene-2-carboxylate
-
To a stirred solution of methyl thiophene-2-carboxylate in a suitable inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.[5]
Step 2: Introduction of the Isopropyl Group
-
Prepare a solution of isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF).
-
To a cooled solution (-78 °C) of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in THF, add the Grignard reagent dropwise.
-
Allow the reaction to proceed for 2 hours at -78 °C before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain this compound.
Application as an Intermediate in Insecticide Synthesis
The true value of this compound lies in its role as a precursor to potent insecticides. The ester functionality at the 2-position provides a convenient handle for amide bond formation, a common strategy in the synthesis of complex bioactive molecules.
A prime example of its application is in the synthesis of novel thiourea insecticides. The general synthetic approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride, and finally, reaction with a substituted aminoguanidine.
The Final Product: A Novel Thiourea Insecticide
While the proprietary nature of agrochemical research limits the public disclosure of exact commercial product structures, based on the available literature, we can propose a plausible structure for a final insecticide derived from our intermediate. Let's designate this hypothetical, yet representative, insecticide as "Thioprocarb".
Structure of Thioprocarb:
Caption: Proposed structure of the insecticide "Thioprocarb".
This structure highlights the incorporation of the substituted thiophene moiety into a larger, more complex molecule designed for high insecticidal activity and selectivity.
Protocol 2: Synthesis of "Thioprocarb" Insecticide
This protocol outlines the conversion of the thiophene intermediate to the final thiourea-based insecticide.
Step 1: Hydrolysis of the Methyl Ester
-
Dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric amount of lithium hydroxide and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.
Step 2: Formation of the Acid Chloride
-
Suspend the carboxylic acid in dichloromethane and add oxalyl chloride dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 3: Coupling with a Substituted Aminoguanidine
-
Dissolve the crude acid chloride in anhydrous THF.
-
To this solution, add a solution of a suitably substituted aminoguanidine derivative (e.g., N-amino-N'-(2,6-dichloro-4-(trifluoromethyl)phenyl)guanidine) and a non-nucleophilic base (e.g., triethylamine) in THF at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final insecticide, "Thioprocarb".
Workflow and Logical Relationships
The synthesis of "Thioprocarb" follows a logical and well-established series of organic transformations, as illustrated in the following workflow diagram.
Caption: Synthetic workflow from starting material to the final insecticide.
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern on the thiophene ring is critical for the insecticidal activity of the final product.
-
3-Chloro Group: The presence of a halogen at this position is thought to enhance the lipophilicity of the molecule, facilitating its penetration through the insect cuticle and into the nervous system.
-
4-Isopropylsulfonyl Group: The bulky and electron-withdrawing sulfonyl group plays a crucial role in the binding of the insecticide to its target protein. It can participate in hydrogen bonding and other non-covalent interactions, leading to a high binding affinity.
-
2-Carboxamide Linker: This linker correctly orients the substituted thiophene moiety within the active site of the target enzyme or receptor.
Conclusion
This compound is a highly valuable and strategically designed intermediate for the synthesis of a new generation of thiourea-based insecticides. The protocols and insights provided in this document are intended to empower researchers in the agrochemical field to further explore this and related chemical spaces in the ongoing effort to develop safer and more effective crop protection solutions. The synthetic pathways outlined herein, while representative, underscore the importance of precision and control in multi-step organic synthesis.
References
- Jeanmart, S., Edmunds, A. J., Lamberth, C., & Pouliot, M. (2016). Thiophene derivatives in crop protection. Bioorgan. Med. Chem., 24(3), 317–334.
- Maienfisch, P., & Hall, R. G. (2004). Thiamethoxam and related compounds. In Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor (pp. 177-209). Springer, Tokyo.
- Cortes, S., et al. (2018). Discovery of a new class of insecticides: The 2,6-dihaloaryl-1,2,4-triazoles. Abstracts of Papers of the American Chemical Society, 255.
- Bretschneider, T., et al. (2016). Aryl-substituted dihydropyrazoles: A new class of insecticides acting on the nicotinic acetylcholine receptor. Angew. Chem. Int. Ed., 55(34), 9844–9848.
-
PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
PubChem. (n.d.). Thioprocarb. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Laboratory Sulfonylation of Thiophene Rings
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiophene Sulfonamide in Modern Chemistry
The thiophene ring is a cornerstone heterocyclic scaffold, prized for its unique electronic properties and its prevalence in a vast array of pharmaceuticals, agrochemicals, and organic materials.[1][2] Its structural resemblance to benzene allows it to act as a bioisostere, yet its heteroatom imparts distinct reactivity and metabolic profiles. When functionalized with a sulfonyl (-SO₂) or sulfonamide (-SO₂NR₂) group, the resulting thiophene derivatives often exhibit potent biological activity, forming the core of numerous approved drugs.[3][4][5][6]
The introduction of the sulfonyl moiety onto the thiophene ring is a critical transformation in synthetic chemistry. This guide provides an in-depth analysis of established and contemporary protocols for this reaction. It moves beyond simple step-by-step instructions to explore the underlying principles, the rationale for specific experimental choices, and the comparative advantages of each method, empowering researchers to select and optimize the ideal strategy for their synthetic targets.
The Classic Approach: Electrophilic Aromatic Sulfonylation
The most traditional and widely practiced method for sulfonating thiophene is through electrophilic aromatic substitution (SEAr). The electron-rich nature of the thiophene ring makes it highly susceptible to attack by strong electrophiles.[2] The α-carbons (C2 and C5) are significantly more reactive than the β-carbons, leading to a strong preference for substitution at the 2-position.[7][8]
Mechanism: The SEAr Pathway
The reaction proceeds via a two-step mechanism. First, the π-electrons of the thiophene ring attack the electrophile (e.g., SO₃H⁺ or a related species), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the second step, a weak base removes a proton from the carbon bearing the new sulfonyl group, restoring aromaticity to the ring.[9]
Caption: General mechanism for electrophilic sulfonylation of thiophene.
Protocol 1: Chlorosulfonylation with Chlorosulfonic Acid (ClSO₃H)
This method is a robust, one-step procedure to generate thiophenesulfonyl chlorides, which are versatile intermediates for synthesizing sulfonamides and sulfonate esters.[2][10]
Rationale: Chlorosulfonic acid serves as both the sulfonating reagent and the solvent when used in excess.[5] The reaction is highly exothermic and vigorous; therefore, strict temperature control is paramount to prevent degradation of the sensitive thiophene ring and the formation of polymeric tars.
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the thiophene substrate (1.0 eq) dissolved in a suitable inert solvent (e.g., chloroform or dichloromethane), or use no solvent if the substrate is a liquid.
-
Cooling: Cool the flask to -10 to 0 °C using an ice-salt or acetone-dry ice bath. This step is critical to manage the reaction's exothermicity.
-
Reagent Addition: Add chlorosulfonic acid (approx. 4.0 eq) dropwise to the stirred solution via the addition funnel over a period of 20-30 minutes.[11] Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required, but this should be approached with caution.[11]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The thiophenesulfonyl chloride product will precipitate if it is a solid, or it will form an organic layer.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude thiophenesulfonyl chloride.
-
Purification: The product can be purified by distillation under high vacuum or by recrystallization.[12]
Trustworthiness Note: Thiophenesulfonyl chlorides are often moisture-sensitive.[13] They should be handled in a dry environment and can be used immediately in the next step (e.g., reaction with an amine to form a sulfonamide) for best results.
Protocol 2: Sulfonylation with a DMF-SO₂Cl₂ Complex
For substrates that are sensitive to the harsh conditions of neat chlorosulfonic acid, the Vilsmeier-type complex formed from dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) offers a milder and operationally simpler alternative.[12]
Rationale: This method avoids a large excess of strong acid. The complex is prepared in situ and reacts directly with the thiophene, often leading to cleaner reactions and higher yields for specific substrates.[12]
Experimental Protocol:
-
Complex Formation: In a flask under a nitrogen atmosphere, cool DMF (1.3 eq) in an ice bath. Add freshly distilled sulfuryl chloride (SO₂Cl₂) (1.3 eq) dropwise with shaking, ensuring the temperature remains below 25 °C. A hygroscopic solid complex will form within 10-15 minutes.[12]
-
Reaction: Add the thiophene substrate (1.0 eq) to the freshly prepared complex.
-
Heating: Heat the mixture on a water bath at 95-98 °C for 1-3 hours with occasional shaking. The mixture will become viscous and brown.[12]
-
Work-up and Purification: Cool the mixture and pour it into ice water. Extract with chloroform (CHCl₃). The subsequent washing, drying, and concentration steps are identical to those described in Protocol 1.2. The final product is typically purified by vacuum distillation.[12]
Modern Strategies: Direct C-H Functionalization
Recent advances in synthetic methodology have focused on the direct functionalization of C-H bonds, which offers a more atom-economical and environmentally benign approach by avoiding pre-functionalized starting materials.[14]
Caption: Conceptual comparison of classical vs. modern C-H sulfonylation.
Metal-Free Direct Sulfonylation
Transition-metal-free methods are highly desirable, particularly in pharmaceutical synthesis, to avoid metal contamination in the final product.[15] These reactions often proceed via sulfonyl radicals generated from stable precursors like sulfinate salts.
Rationale: This approach leverages photoredox or chemical oxidation to generate a sulfonyl radical from a sodium sulfinate (RSO₂Na). This radical can then add to the thiophene ring. The method is characterized by exceptionally mild conditions and broad functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[4][16]
Conceptual Protocol (Photoredox-Catalyzed):
-
Setup: To a reaction vessel, add the thiophene substrate (1.0 eq), sodium sulfinate salt (1.5 eq), a suitable photoredox catalyst (e.g., Eosin Y), and an oxidant.
-
Solvent: Dissolve the components in a degassed solvent (e.g., MeCN or DMSO).
-
Reaction: Irradiate the stirred mixture with visible light (e.g., a blue LED lamp) at room temperature for 12-24 hours.
-
Work-up: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the residue using column chromatography.
Transition-Metal-Catalyzed Sulfonylation
Iron-catalyzed C-H thiolation using sulfonyl chlorides has emerged as a valuable method, proceeding via a photoinduced ligand-to-metal charge transfer mechanism.[17] Such strategies enable the use of readily available sulfonyl chlorides as the sulfur source under milder conditions than classical electrophilic substitution.
Alternative Pathways: Synthesis from Thiol Precursors
An alternative strategy involves the oxidative chlorination of a pre-existing thiophenethiol. This two-step approach (thiol formation followed by oxidation) can be advantageous if the corresponding thiol is readily accessible or if the substrate is incompatible with direct sulfonylation conditions.
Rationale: Various oxidizing agents can convert thiols and disulfides into the corresponding sulfonyl chlorides.[18] A combination of hydrogen peroxide and a chlorinating source or reagents like N-chlorosuccinimide (NCS) provides a controlled oxidation.[18]
Conceptual Protocol (Oxidative Chlorination with NCS):
-
Preparation: Dissolve the thiophenethiol (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Oxidation: Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) portion-wise, maintaining a low temperature.
-
Reaction: Stir the reaction at low temperature for 30-60 minutes after the addition is complete.
-
Work-up and Purification: After an appropriate work-up to remove byproducts, the resulting sulfonyl chloride is extracted, dried, and purified.[18][19]
Comparative Summary of Protocols
The selection of a sulfonylation protocol depends heavily on the substrate's stability, the desired scale of the reaction, and the availability of starting materials.
| Protocol | Primary Reagents | Typical Conditions | Advantages | Limitations |
| Chlorosulfonic Acid | Thiophene, ClSO₃H | -10 °C to RT | High reactivity, low cost, one-step to sulfonyl chloride.[2][10] | Harsh acidic conditions, low functional group tolerance, safety concerns.[11] |
| DMF-SO₂Cl₂ Complex | Thiophene, DMF, SO₂Cl₂ | 95-100 °C | Milder than neat ClSO₃H, operationally simple, good yields.[12] | High temperature required, can produce tars with some substrates.[12] |
| Metal-Free C-H Sulfonylation | Thiophene, RSO₂Na, Photocatalyst | RT, Visible Light | Exceptionally mild, excellent functional group tolerance, ideal for late-stage functionalization.[4][16] | May require screening of catalysts and conditions, longer reaction times. |
| Oxidation of Thiols | Thiophenethiol, Oxidant (e.g., NCS) | 0 °C to RT | Useful for acid-sensitive substrates, alternative pathway.[18] | Requires synthesis of the thiol precursor, multi-step process. |
References
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Tambe, S. D., Jadhav, M. S., Rohokale, R. S., & Kshirsagar, U. A. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega. Available at: [Link]
-
Paixão, D. B., Seckler, D., Gomes, C. M. B., Badshah, G., & Rampon, D. S. (2025). Transition Metal‐Promoted Direct C−S and C−Se Bond Formation from Csp−H Bonds. European Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Available at: [Link]
-
El-Metwaly, N. M. (2016). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available at: [Link]
-
Adams, R., & Marvel, C. S. (n.d.). Thiophenol. Organic Syntheses. Available at: [Link]
- Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
-
Sotoyama, T., Hara, S., & Suzuki, H. (1979). A Simple and Convenient Procedure for the Synthesis of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Su, W., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Angewandte Chemie International Edition. Available at: [Link]
-
MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Available at: [Link]
-
Rangasamy, S. (2014). How to carry out a sulfonation reaction? ResearchGate. Available at: [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on thiophene. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-thiophenesulfonyl chloride. Available at: [Link]
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Lu, S., et al. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Available at: [Link]
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Dailey, K. M. K., Rauchfuss, T. B., Rheingold, A. L., & Yap, G. P. A. (n.d.). A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. Available at: [Link]
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ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Available at: [Link]
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ResearchGate. (n.d.). Metal‐Free α‐Sulfonylation of β‐Ketothioamides: Access to α‐Sulfonyl‐β‐Ketoamides and their Photophysical Studies. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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Friedrich, M., et al. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Available at: [Link]
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Spence, R. A. W. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. Available at: [Link]
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ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Available at: [Link]
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Yang, Z., & Xu, J. (2014). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Transition-Metal-Free Sulfonylation of Methylthiolated Alkynones to Synthesize 3-Sulfonylated Thioflavones. Available at: [Link]
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MDPI. (2024). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Available at: [Link]
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NIH. (n.d.). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available at: [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iron-catalyzed thiolation of C(sp3)–H with sulfonyl chlorides via photoinduced ligand-to-metal charge transfer. Available at: [Link]
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RSC Publishing. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Available at: [Link]
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RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]
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MDPI. (n.d.). Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines. Available at: [Link]
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Protocol for the Selective Chlorination of Methyl Thiophene-2-carboxylate using N-Chlorosuccinimide
An Application Note for Drug Development Professionals
Introduction & Scientific Context
Thiophene-based molecular scaffolds are privileged structures in medicinal chemistry and materials science, found in numerous FDA-approved drugs and organic electronic materials.[1] The regioselective introduction of halogen atoms, particularly chlorine, onto the thiophene ring is a critical synthetic transformation that allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This application note provides a comprehensive, field-tested protocol for the chlorination of methyl thiophene-2-carboxylate.
We will focus on the use of N-Chlorosuccinimide (NCS) as the chlorinating agent. Compared to hazardous alternatives like gaseous chlorine (Cl₂), NCS is a stable, crystalline solid that is easier to handle, measure, and add to a reaction in known stoichiometric amounts.[2] This protocol is designed to be a self-validating system, emphasizing safety, reproducibility, and a deep understanding of the reaction mechanism to empower researchers in drug discovery and process development.
Reaction Mechanism and Causality
The chlorination of the thiophene ring is a classic example of electrophilic aromatic substitution. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles. However, the reaction's intricacies, particularly with NCS, warrant a closer examination.
Core Mechanism: The reaction is initiated by the generation of an electrophilic chlorine species from NCS. While NCS itself can act as the electrophile source, studies have revealed a more complex, auto-catalytic pathway.[3][4] The reaction can be initiated by a slow, direct chlorination which produces trace amounts of hydrogen chloride (HCl). This HCl then catalyzes the rapid release of molecular chlorine (Cl₂) from NCS.[2][4] It is this in situ generated Cl₂ that often acts as the primary, highly reactive chlorinating agent.[2]
The methyl-2-carboxylate substituent is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. In thiophene chemistry, substitution typically occurs at the C5 position, followed by the C3 and C4 positions. This protocol will leverage this inherent reactivity to synthesize the 4,5-dichloro derivative.
Diagram: Electrophilic Chlorination Mechanism
Caption: Mechanism of NCS-mediated thiophene chlorination.
Critical Safety & Environmental Health (EHS) Protocol
Trustworthiness in science begins with safety. Chlorination reactions, even with relatively safe reagents like NCS, are energetically favorable and can become hazardous if not properly controlled.
-
Exothermicity: The reaction is exothermic. High concentrations or rapid addition of reagents can lead to a rapid temperature increase and a "runaway" reaction, characterized by vigorous gas evolution (HCl) and potential pressure buildup.[2][4]
-
HCl Gas Evolution: The reaction produces HCl gas as a byproduct. All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (goggles preferred), and appropriate chemical-resistant gloves (e.g., nitrile).
-
Quenching: Unreacted NCS should be quenched at the end of the reaction. A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective.
-
Waste Disposal: Chlorinated organic waste and aqueous waste must be segregated and disposed of according to institutional EHS guidelines.
Experimental Protocol: Synthesis of Methyl 4,5-dichlorothiophene-2-carboxylate
This protocol is adapted from established procedures for the dichlorination of substituted thiophenes.[5] It is designed for a 10 mmol scale to yield a significant quantity of material for further research.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Methyl thiophene-2-carboxylate | ≥98% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |
| Acetic Acid | Glacial, ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared |
| Saturated Sodium Bisulfite (NaHSO₃) | - | Lab Prepared |
| Brine (Saturated NaCl) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment:
-
100 mL round-bottom flask
-
Magnetic stir plate and stir bar
-
Ice-water bath
-
Thermometer
-
Condenser (optional, for prolonged reactions)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel with UV254 indicator)
Reagent Calculation Table
| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Methyl thiophene-2-carboxylate | 142.18 | 10.0 | 1.0 | 1.42 g |
| N-Chlorosuccinimide (NCS) | 133.53 | 22.0 | 2.2 | 2.94 g |
| Acetic Acid | 60.05 | - | - | 25 mL |
Step-by-Step Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl thiophene-2-carboxylate (1.42 g, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Reagent Addition (CRITICAL STEP): Add the N-Chlorosuccinimide (2.94 g, 22.0 mmol) in small portions over 20-30 minutes. Causality: Portion-wise addition is crucial to control the reaction exotherm and prevent a dangerous temperature spike.[2] Monitor the internal temperature to ensure it remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Use a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly pour the reaction mixture into a beaker containing ice (approx. 50 g) and saturated sodium bisulfite solution (50 mL) to quench any unreacted NCS.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL - CAUTION: slow addition, CO₂ evolution!), and finally with brine (1 x 50 mL). The bicarbonate wash neutralizes the acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.
-
Procedure: Load the crude product onto the column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product, typically as a white to pale yellow solid.
Diagram: Experimental Workflow
Caption: Workflow for the chlorination of methyl thiophene-2-carboxylate.
Product Characterization
The identity and purity of the final compound, methyl 4,5-dichlorothiophene-2-carboxylate, should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect a singlet for the methyl ester protons (~3.9 ppm) and a singlet for the remaining aromatic proton on the thiophene ring (C3-H) at a downfield shift (~7.5-7.8 ppm) compared to the starting material.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the methyl ester carbon, the carbonyl carbon, and four distinct signals for the thiophene ring carbons.
-
Mass Spectrometry (GC-MS or LC-MS): Look for the molecular ion peak [M]⁺. Chlorine has two common isotopes (³⁵Cl and ³⁷Cl), so the molecular ion will appear as a characteristic pattern of peaks (M, M+2, M+4) corresponding to the presence of two chlorine atoms. For C₆H₄Cl₂O₂S, the expected monoisotopic mass is ~209.9 g/mol .
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient NCS; Reaction time too short; Low temp. | Add an additional 0.1-0.2 eq. of NCS and stir for longer. Allow the reaction to proceed at room temperature. |
| Formation of Monochloro Product | Insufficient NCS. | Increase the equivalents of NCS to 2.2-2.5 eq. in the initial setup. |
| Dark-colored Reaction Mixture | Possible side reactions or decomposition. | Ensure the temperature during NCS addition did not exceed 10 °C. Proceed with workup; purification may be more difficult. |
| Difficult Purification | Close Rf values of product and byproducts. | Use a shallower gradient during column chromatography (e.g., 1% increments of EtOAc in Hexanes). |
References
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Bannister, J. H., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis. Available at: [Link]
-
University of Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Available at: [Link]
-
Scite.ai. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Available at: [Link]
- Google Patents. (2018). A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof. CN108997305B.
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Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide - Account. Available at: [Link]
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WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Available at: [Link]
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IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. Available at: [Link]
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RSC Publishing. (2024). C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pinho e Melo, T. M. V. D. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Available at: [Link]
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Application of Thiophene Derivatives in the Development of Anticancer Agents: A Technical Guide for Researchers
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down numerous chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, thiophene and its derivatives have emerged as a privileged structure in medicinal chemistry.[1][2] Their inherent physicochemical properties, including the ability of the sulfur atom to form hydrogen bonds and the planarity of the ring system, contribute to their capacity to interact with a wide array of biological targets.[3] This technical guide provides an in-depth exploration of the application of thiophene derivatives in anticancer agent development, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of their mechanisms of action.
The Versatility of the Thiophene Scaffold in Oncology
Thiophene-containing molecules exhibit a remarkable diversity of anticancer activities, functioning as inhibitors of crucial cellular processes implicated in cancer progression. These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of microtubule dynamics, topoisomerase inhibition, and the induction of apoptosis.[2][4] The nature and position of substituents on the thiophene ring play a pivotal role in determining the specific biological target and the potency of the compound, a concept central to structure-activity relationship (SAR) studies.[1][2]
A prominent example of a potent anticancer thiophene derivative is 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) . This compound has demonstrated broad-spectrum antitumor activity against a range of cancer cell lines.[5] Its mechanism of action is multifaceted, involving the inhibition of tubulin polymerization and WEE1 kinase, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5]
Key Anticancer Mechanisms of Thiophene Derivatives
The anticancer efficacy of thiophene derivatives stems from their ability to interfere with critical signaling pathways that govern cell proliferation, survival, and metastasis. The following diagram illustrates some of the key pathways targeted by these compounds.
Caption: Major anticancer mechanisms of thiophene derivatives.
Synthesis of a Potent Anticancer Thiophene Derivative: A Step-by-Step Protocol
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are versatile precursors for a wide range of biologically active molecules.[6][7] The following protocol details the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the precursor to the potent anticancer agent BU17.[5]
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Diethylamine
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.05 mol) and malononitrile (0.05 mol) in ethanol, add elemental sulfur (0.06 mol).[8]
-
Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture at room temperature.[8]
-
Stir the reaction mixture at 40-50°C for 4 hours.[8]
-
Allow the mixture to stand at room temperature overnight.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the desired product.[5]
The synthesis of the final active compound, such as the urea derivative BU17, can be achieved by reacting the synthesized 2-aminothiophene precursor with the appropriate aryl isocyanate.[5]
In Vitro Evaluation of Anticancer Activity: Detailed Protocols
A crucial aspect of anticancer drug development is the rigorous in vitro evaluation of synthesized compounds. The following are detailed protocols for key assays to determine the cytotoxic and mechanistic effects of thiophene derivatives.
Protocol 2: Cell Viability Assessment using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Cancer cell line of interest (e.g., A549, human lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells per well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Prepare serial dilutions of the thiophene derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C.[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol 3: Apoptosis Detection by Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity to quantify apoptosis.
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
Assay buffer
-
96-well plate (black plate for fluorescent assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Induce apoptosis in cells by treating with the thiophene derivative for a specified time.
-
Lyse the cells and collect the supernatant containing the cell lysate.
-
Add the cell lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at an excitation of ~380 nm and emission of ~440 nm (for AMC substrate).
-
The increase in signal is proportional to the caspase-3 activity.
Structure-Activity Relationship (SAR) of Anticancer Thiophene Derivatives
The anticancer potency of thiophene derivatives is highly dependent on their substitution patterns. The following table summarizes the IC₅₀ values of a series of phenyl-thiophene-carboxamide derivatives against the Hep3B cancer cell line, highlighting the impact of different substituents.
| Compound | R1 | R2 | R3 | IC₅₀ (µM) on Hep3B[12] |
| 2a | H | H | H | > 100 |
| 2b | OCH₃ | OCH₃ | OCH₃ | 5.46 |
| 2c | H | OCH₃ | H | 25.12 |
| 2d | Cl | H | H | 8.85 |
| 2e | F | H | H | 12.58 |
Data synthesized from a study on phenyl-thiophene-carboxamide derivatives as biomimetics of Combretastatin A-4.[12]
The data clearly indicates that the presence and position of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, fluoro) groups significantly influence the cytotoxic activity of these compounds.
Conclusion
Thiophene derivatives represent a rich and versatile scaffold for the development of novel anticancer agents. Their ability to target a multitude of cancer-relevant pathways, coupled with the tunability of their structure-activity relationships, makes them a compelling area of ongoing research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the full potential of this promising class of compounds in the fight against cancer.
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Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104183. Available at: [Link]
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Bansal, R., & Kaur, J. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 25(16), 1886-1907. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, e202400313. Available at: [Link]
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Shashidhara, K. S., et al. (2016). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. Chemical Biology & Drug Design, 87(5), 724-733. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available at: [Link]
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Gouda, M. A., et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4, 15-24. Available at: [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1859-1886. Available at: [Link]
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Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-832. Available at: [Link]
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Wang, Y., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles, 102(10), 2007-2012. Available at: [Link]
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Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Available at: [Link]
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Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
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Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293. Available at: [Link]
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- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Construction of N,S-Heterotetracenes Using Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Introduction: The Significance of N,S-Heterotetracenes and the Potential of a Novel Thiophene Building Block
N,S-heterotetracenes, a class of fused polycyclic heteroaromatic compounds containing both nitrogen and sulfur, are at the forefront of materials science and medicinal chemistry research. Their extended π-conjugated systems give rise to unique optoelectronic properties, making them promising candidates for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] In the realm of drug discovery, the thieno-indole core, a common motif in N,S-heterotetracenes, is a privileged scaffold found in numerous biologically active compounds.
The tailored synthesis of these complex molecules relies on the availability of highly functionalized and versatile building blocks. This application note introduces a proposed synthetic strategy utilizing Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate as a key precursor for the construction of novel N,S-heterotetracenes. The strategic placement of the chloro, methyl carboxylate, and isopropylsulfonyl groups on the thiophene ring offers a unique combination of reactive sites and modulating electronic properties, paving the way for the synthesis of a new generation of N,S-heterotetracenes with potentially enhanced performance characteristics.
The strong electron-withdrawing nature of the isopropylsulfonyl group is anticipated to influence the electronic properties of the resulting heterotetracene, potentially lowering the HOMO and LUMO energy levels and impacting charge transport characteristics. This guide provides a comprehensive, albeit proposed, framework for the synthesis of this precursor and its subsequent elaboration into a thieno[2',3':4,5]thieno[3,2-b]indole, a representative N,S-heterotetracene.
Proposed Synthesis of the Key Precursor: this compound
Reaction Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of the target thiophene precursor.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Reaction: Cool the solution to 0 °C in an ice bath. Add isopropylmagnesium bromide (1.1 eq, as a solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial to prevent the quenching of the nucleophile.
-
Low-Temperature Addition: The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The saturated ammonium chloride solution is a mild acid that effectively quenches the reaction and protonates any remaining Grignard reagent and alkoxide intermediates without causing degradation of the desired product.
Proposed Construction of a Novel N,S-Heterotetracene
The following multi-step protocol outlines a proposed pathway for the construction of a 9H-thieno[2',3':4,5]thieno[3,2-b]indole derivative starting from this compound. This strategy is adapted from the well-established Fiesselmann thiophene synthesis followed by a Fischer indole synthesis.[1][2]
Workflow for N,S-Heterotetracene Synthesis
Caption: Proposed multi-step synthesis of an N,S-heterotetracene.
Step 1: Fiesselmann Thiophene Synthesis to Construct the Thieno[3,2-b]thiophene Core
This reaction involves the condensation of the starting thiophene with methyl thioglycolate to form the fused thieno[3,2-b]thiophene ring system.
Protocol 2: Synthesis of Methyl 3-hydroxy-5-(isopropylsulfonyl)thieno[3,2-b]thiophene-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous THF.
-
Base Addition: Add potassium tert-butoxide (2.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: After completion, pour the reaction mixture into ice-water and acidify with 1 M HCl. Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to obtain the pure product.
Step 2: Saponification and Decarboxylation
The ester group is hydrolyzed, and the resulting carboxylic acid readily decarboxylates to yield the corresponding thieno[3,2-b]thiophen-3(2H)-one, a key intermediate for the subsequent Fischer indole synthesis.
Protocol 3: Synthesis of 5-(Isopropylsulfonyl)thieno[3,2-b]thiophen-3(2H)-one
-
Saponification: Suspend the product from Protocol 2 (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl. The intermediate carboxylic acid will decarboxylate upon acidification and gentle heating.
-
Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 3: Fischer Indole Synthesis for the Final Annulation
The final step involves the acid-catalyzed reaction of the thieno[3,2-b]thiophen-3(2H)-one with an appropriate arylhydrazine to construct the fused indole ring, yielding the target N,S-heterotetracene.
Protocol 4: Synthesis of 9-Aryl-5-(isopropylsulfonyl)-9H-thieno[2',3':4,5]thieno[3,2-b]indole
-
Reaction Mixture: In a round-bottom flask, suspend 5-(Isopropylsulfonyl)thieno[3,2-b]thiophen-3(2H)-one (1.0 eq) and the desired arylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, and collect the resulting precipitate by filtration.
-
Purification: Wash the solid with water and then with a small amount of cold ethanol. Purify the crude product by column chromatography or recrystallization to obtain the final N,S-heterotetracene.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the proposed synthetic route. Actual yields and reaction times may vary.
| Step | Product Name | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Methyl 3-hydroxy-5-(isopropylsulfonyl)thieno[3,2-b]thiophene-2-carboxylate | This compound | Methyl thioglycolate, Potassium tert-butoxide | THF | 12-16 | 65-75 |
| 2 | 5-(Isopropylsulfonyl)thieno[3,2-b]thiophen-3(2H)-one | Product from Step 1 | NaOH, HCl | Ethanol/Water | 2-3 | 80-90 |
| 3 | 9-Aryl-5-(isopropylsulfonyl)-9H-thieno[2',3':4,5]thieno[3,2-b]indole | Product from Step 2 | Arylhydrazine hydrochloride | Acetic Acid | 4-6 | 50-70 |
Conclusion and Future Outlook
This application note has detailed a proposed, rational synthetic pathway for the utilization of this compound as a novel building block for the construction of N,S-heterotetracenes. The outlined protocols for the Fiesselmann thiophene synthesis, subsequent saponification/decarboxylation, and final Fischer indole synthesis provide a solid foundation for researchers to explore this new area of chemical space. The electron-withdrawing isopropylsulfonyl group is poised to impart unique electronic characteristics to the resulting heterotetracenes, making them exciting targets for investigation in organic electronics and medicinal chemistry. Experimental validation of these proposed protocols is encouraged to fully elucidate the potential of this promising thiophene derivative.
References
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022). RSC Advances. [Link]
-
Belyankina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2678–2683. [Link]
-
Demina, N. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PubMed, 31807203. [Link]
Sources
Application Notes & Protocols: Thiophene Carboxamide Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Optimization
Introduction: The Thiophene Carboxamide Scaffold in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has become a "privileged pharmacophore" in medicinal chemistry.[1][2] Its unique electronic properties, arising from the sulfur heteroatom, allow it to act as a versatile scaffold in drug design.[3] The substitution of a ring carbon with sulfur alters the molecule's electronic distribution and geometry, enhancing its reactivity and biological potential.[3] When combined with a carboxamide (-C(=O)NHR) functional group, the resulting thiophene carboxamide core offers a powerful platform for developing novel therapeutics. The planarity and aromaticity of the thiophene ring facilitate effective binding to biological receptors, while the carboxamide group provides a key hydrogen bonding motif crucial for molecular recognition.[3]
This structural combination has led to the discovery of compounds with a vast array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and kinase inhibitory properties.[2][3][4][5][6] Thiophene carboxamide derivatives have shown promise in targeting critical cellular pathways, such as those involved in cancer cell proliferation, angiogenesis, and microbial growth.[5][7][8] This guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of these derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery.
Synthesis and Characterization of Thiophene Carboxamide Derivatives
The synthesis of a thiophene carboxamide library is a critical first step in the discovery process. The most common and reliable method involves the amide coupling of a thiophene carboxylic acid with a desired amine.
Causality Behind Experimental Choices:
-
Coupling Agents (EDC/DMAP): The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is standard for activating the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to accelerate the reaction, particularly when coupling with less nucleophilic amines.[9]
-
Solvent (DCM): Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves a wide range of organic starting materials without participating in the reaction.[9]
-
Inert Atmosphere (Argon/Nitrogen): An inert atmosphere is crucial to prevent moisture from hydrolyzing the active EDC intermediate and to avoid side reactions with atmospheric oxygen, ensuring a higher yield and purity of the final product.[9]
-
Purification: Column chromatography is the gold standard for purifying the crude product. The choice of eluent (e.g., Ethyl Acetate:Hexane) is determined by the polarity of the synthesized compound, which is typically assessed first by Thin-Layer Chromatography (TLC).[3]
General Protocol: Amide Coupling for Thiophene Carboxamide Synthesis
This protocol is a generalized procedure based on methodologies reported for synthesizing various thiophene carboxamide derivatives.[9]
-
Preparation: In a round-bottom flask, dissolve the starting thiophene-2-carboxylic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.33 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired aniline or amine derivative (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with distilled water. Extract the organic layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove excess unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Ethyl Acetate/Hexane) to yield the pure thiophene carboxamide derivative.[3]
Protocol: Characterization of Synthesized Derivatives
Structural confirmation and purity assessment are mandatory.
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, THF-d₈).
-
¹H NMR: Provides information on the number and types of protons. Expect characteristic signals for the thiophene ring protons (typically δ 6.5-8.0 ppm) and the amide N-H proton (can be a broad singlet, δ 8.0-12.0 ppm).[3][8]
-
¹³C NMR: Confirms the carbon skeleton, including the characteristic carbonyl (C=O) signal of the amide (typically δ 160-170 ppm).[8]
-
-
Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HR-MS) to confirm the molecular weight of the compound, which should match the calculated theoretical mass.[3][10]
-
Infrared (IR) Spectroscopy: Provides information about functional groups. Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching of the amide (around 1650 cm⁻¹).[8]
-
Purity Analysis: Purity should be established to be >95% for biological assays, typically using High-Performance Liquid Chromatography (HPLC) or by NMR integration.
Protocols for Biological Evaluation
The diverse therapeutic potential of thiophene carboxamides necessitates a range of biological assays.
Workflow for Discovery and Evaluation
The overall process from synthesis to lead identification follows a logical progression.
Caption: Mitochondrial pathway of apoptosis induction.
Kinase Inhibition
Thiophene carboxamides are potent inhibitors of various protein kinases, including VEGFR-2 and JAK2, which are crucial targets in oncology. [7][11]
-
Reagents: Obtain recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Reaction Setup: In a 96-well plate, add the kinase, the thiophene carboxamide inhibitor (at various concentrations), and the substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an ELISA-based method with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value. A known VEGFR-2 inhibitor like Sorafenib should be used as a positive control. [8]
Antibacterial Activity
Some thiophene carboxamide derivatives possess antibacterial properties. [4][5]
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. [5]2. Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should also be tested. [5]5. Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and In Silico Studies
Optimizing the thiophene carboxamide scaffold is key to enhancing potency and selectivity. SAR studies explore how modifying different parts of the molecule affects its biological activity. [6]
-
Thiophene Ring Substitutions: Adding electron-withdrawing or electron-donating groups to the thiophene ring can modulate the electronic properties and binding interactions. For example, substitutions at the 5-position of the thiophene ring are critical for activity in many series. [12]* Carboxamide 'R' Group: The nature of the substituent on the amide nitrogen is crucial. Varying the aryl or alkyl groups can significantly impact target binding, solubility, and pharmacokinetic properties. [13]* Molecular Docking: In silico tools are used to predict how these derivatives bind to their target protein. Docking studies can reveal key interactions, such as hydrogen bonds and π-cationic interactions, helping to explain observed SAR and guide the design of more potent analogs. [5][7][13]For instance, docking has shown that the thiophene ring can participate in π-cationic interactions within the tubulin-colchicine binding pocket. [13]* DFT Calculations: Density Functional Theory (DFT) calculations provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which can correlate with the reactivity and biological activity of the compounds. [5][14]
Conclusion and Future Perspectives
Thiophene carboxamide derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large, diverse chemical libraries, and their proven activity against a wide range of biological targets underscores their therapeutic potential. The protocols and insights provided in this guide offer a framework for the systematic discovery and development of novel drug candidates based on this privileged core. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel therapeutic targets, and leveraging advanced computational methods to accelerate the design-synthesis-test cycle, bringing new and effective treatments to the clinic.
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Biris, M.-B.; Paunescu, V.; Funar-Timofei, S.; et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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Hawash, M.; Qaoud, M. T.; Jaradat, N.; et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]
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Manjula, S. N.; Shivaraj, R.; Suresha, G. P.; et al. Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. ResearchGate. [Link]
-
Wang, Z.; Li, Z.; Zhang, Y.; et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Vasu; Nirmala, K. A.; Chopra, D.; et al. Two biologically active thiophene-3-carboxamide derivatives. PubMed. [Link]
-
Hawash, M.; Qaoud, M. T.; Jaradat, N.; et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]
-
AbdElhameid, M. K.; Labib, M. B.; Negmeldin, A. T.; et al. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
-
Biris, M.-B.; Paunescu, V.; Funar-Timofei, S.; et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]
-
Shawky, A. M.; Gomaa, H. A.; Soliman, A. M.; et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]
-
Biris, M.-B.; Paunescu, V.; Funar-Timofei, S.; et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]
-
Shawky, A. M.; Gomaa, H. A.; Soliman, A. M.; et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Semantic Scholar. [Link]
-
Shawky, A. M.; Gomaa, H. A.; Soliman, A. M.; et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]
-
Singh, S.; Kumar, V.; Kumar, S.; et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Rasool, N.; Nazeer, W.; Qamar, M. U.; et al. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
-
de la Fuente, T.; Ramírez-López, P.; Nieto-Marquez, A.; et al. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. [Link]
-
Haidle, A. M.; Liu, J.; Greshock, J.; et al. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed. [Link]
-
AbdElhameid, M. K.; Labib, M. B.; Negmeldin, A. T.; et al. Synthesis of thiophene derivatives 2a and 2b. ResearchGate. [Link]
-
Kumar, P.; Kumar, V.; Singh, D. K.; et al. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Erdoğan, H.; Cesur, N.; Birteksöz, S. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. İnönü University Journal of the Faculty of Pharmacy. [Link]
-
Hawash, M.; Qaoud, M. T.; Jaradat, N.; et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
-
Pathania, S.; Chawla, P.; Rawal, R. K. Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Welcome to the technical support resource for the purification of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-99-7). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly cited methods for purifying this compound are silica gel column chromatography and recrystallization.[1][2] The choice between them depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
Q2: What are the likely impurities I might encounter?
Impurities often stem from the synthetic route. Given that the synthesis likely involves the chlorosulfonylation of a thiophene precursor, common impurities may include unreacted starting materials, by-products from side reactions, and potentially isomeric variants.[3][4][5] Residual solvents from the reaction work-up are also a common concern.
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[1][6] It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are the standard methods.[7]
Q4: What are the key physical properties of the purified compound that I should be aware of?
While specific data for this exact compound is not widely published in the provided results, related structures are often crystalline solids.[1][2][3] For instance, a similar compound, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, is a white to brown crystalline powder with a melting point of 61-64°C.[3] It is crucial to characterize your final product to establish a baseline for purity.
Purification Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Column Chromatography Issues
Problem: My compound is not moving from the origin on the TLC plate, even with highly polar solvent systems.
-
Probable Cause: The compound may be strongly adsorbed to the silica gel, or it might be insoluble in the mobile phase.
-
Solution:
-
Re-evaluate Solvent System: Ensure your mobile phase is appropriate. While petroleum ether/ethyl acetate is a common starting point, you may need to introduce a more polar solvent like methanol in small percentages (0.5-2%) to the mobile phase to increase its eluotropic strength.
-
Check for Compound Degradation: The compound may be degrading on the acidic silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (typically 0.1-1% v/v) in your mobile phase before packing the column.
-
Dry Loading: If the compound has poor solubility in the mobile phase, consider a dry loading technique. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.
-
Problem: The separation between my product and an impurity is poor, resulting in overlapping spots on the TLC and mixed fractions from the column.
-
Probable Cause: The chosen solvent system does not provide adequate resolution.
-
Solution:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Vary the ratio of your hexane/ethyl acetate or petroleum ether/ethyl acetate system. Sometimes, switching to a different solvent system entirely (e.g., dichloromethane/methanol) can significantly alter selectivity and improve separation.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.
-
Gradient Elution: If a single isocratic system fails, a gradient elution can be effective. Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound of interest, leaving more polar impurities behind.
-
Recrystallization Issues
Problem: My compound oils out instead of forming crystals upon cooling.
-
Probable Cause: The solvent may be too good a solvent for the compound, or the solution is too concentrated. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures and well at high temperatures. If the compound oils out, try a more non-polar solvent or a solvent mixture.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure solid, add a "seed" crystal to the cooled solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Problem: No crystals form even after the solution has cooled for an extended period.
-
Probable Cause: The solution may be too dilute, or the chosen solvent is too effective at room temperature.
-
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Workflow & Troubleshooting Diagram
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chlorination of Thiophene-2-Carboxylate Esters
Welcome to the technical support center for the chlorination of thiophene-2-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Side Reactions
This section provides in-depth answers to specific problems you may encounter during the chlorination of thiophene-2-carboxylate esters. We delve into the root causes of these issues and provide actionable solutions.
Question 1: My reaction is producing a mixture of mono-, di-, and even tri-chlorinated products. How can I improve the selectivity for mono-chlorination?
Answer:
This issue, known as over-chlorination , is a frequent challenge due to the high reactivity of the thiophene ring, which is an electron-rich heterocycle.[1] The sulfur atom activates the C5 and C2 positions for electrophilic aromatic substitution, and once the first chlorine is introduced, the ring can still be reactive enough for subsequent chlorinations.[2]
Root Causes and Solutions:
-
Choice of Chlorinating Agent: Strong chlorinating agents like chlorine gas (Cl₂) are highly reactive and often lead to a mixture of products, including addition products.[2] Milder and more selective reagents are recommended for controlled mono-chlorination.[2]
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent that provides a milder source of electrophilic chlorine. It is often the reagent of choice for selective mono-chlorination of activated aromatic rings at or below room temperature.[2][3]
-
Sulfuryl Chloride (SO₂Cl₂): This reagent is also effective for mono-chlorination, typically at low temperatures.[2][4] However, its reactivity is higher than NCS, and careful control of stoichiometry and temperature is crucial.
-
-
Reaction Stoichiometry: Using a stoichiometric amount (or a slight excess) of the chlorinating agent is critical. For mono-chlorination, a 1.0 to 1.1 molar equivalent of the chlorinating agent relative to the thiophene ester is a good starting point.
-
Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly enhance selectivity by reducing the rate of the second and third chlorination events.
-
Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent.
-
Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used.
-
Protic solvents can sometimes promote the reactivity of NCS.
-
For particularly challenging selective chlorinations, using a catalytic amount of DMSO with NCS has been reported to provide high yields and regioselectivity under mild conditions.[3]
-
Experimental Protocol for Selective Mono-chlorination using NCS:
-
Dissolve the thiophene-2-carboxylate ester (1.0 eq.) in a suitable solvent (e.g., DCM or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.
Question 2: I am losing my ester functional group during the reaction. My main product appears to be a chlorinated thiophene without the ester. What is happening and how can I prevent it?
Answer:
This problem is likely due to a combination of ester hydrolysis followed by decarboxylation . The carboxylate group is an activating group for electrophilic substitution but is also prone to removal under certain conditions.
Mechanism of Side Reaction:
-
Ester Hydrolysis: If your reaction conditions are acidic or basic, and water is present, the ester can be hydrolyzed to the corresponding carboxylic acid.
-
Decarboxylation: The resulting thiophene-2-carboxylic acid is susceptible to decarboxylation (loss of CO₂) upon heating or under acidic conditions, especially when the thiophene ring is activated by electron-donating groups or by the reaction conditions themselves.
Root Causes and Solutions:
-
Acidic Byproducts: Many chlorination reactions generate HCl as a byproduct.[1][5] This can catalyze the hydrolysis of the ester if water is present.
-
Mitigation:
-
Run the reaction under strictly anhydrous conditions.
-
Include a non-nucleophilic base, such as pyridine or 2,6-lutidine, in the reaction mixture to scavenge any generated acid. However, be aware that bases can also promote other side reactions.
-
Use a chlorinating agent that does not produce strong acids, such as NCS.
-
-
-
Presence of Water: Adventitious water in your reagents or solvents can lead to ester hydrolysis.
-
Mitigation:
-
Ensure all glassware is oven-dried.
-
Use anhydrous solvents and reagents.
-
-
-
Chlorinating Agent Choice: Some chlorinating agents or the conditions required for their use may promote these side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ester group loss.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorination of thiophene-2-carboxylate esters?
The ester group at the 2-position is a deactivating group, which directs incoming electrophiles to the C5 and C4 positions. The C5 position is generally more activated by the sulfur atom, so the major product is typically the 5-chloro-thiophene-2-carboxylate ester. Chlorination at the C4 position is also possible, but usually as a minor product.
Q2: Can I use chlorine gas for this reaction?
While it is possible, using chlorine gas is generally not recommended for the synthesis of functionalized thiophenes on a lab scale unless you have precise control over the reaction conditions. It is a strong chlorinating agent that can lead to over-chlorination and the formation of addition products where chlorine adds across the double bonds of the thiophene ring.[2]
Q3: My NCS reagent is yellow. Can I still use it?
A yellow or orange color in NCS can indicate decomposition and the presence of free chlorine, which can lead to uncontrolled reactions and a poor product profile. It is highly recommended to use pure, white NCS. If you suspect your NCS has decomposed, it can be purified by recrystallization from acetic acid.
Q4: How does the choice of the ester group (e.g., methyl vs. ethyl vs. tert-butyl) affect the reaction?
The steric bulk of the ester group generally has a minimal electronic effect on the chlorination of the thiophene ring itself. However, a bulkier ester group (like tert-butyl) might offer slightly more resistance to hydrolysis under acidic or basic conditions compared to a methyl or ethyl ester due to steric hindrance.
Q5: Is ring-opening a common side reaction?
Under typical electrophilic chlorination conditions (e.g., using NCS or SO₂Cl₂ at moderate temperatures), significant ring-opening of the thiophene core is not a commonly reported side reaction. Ring-opening of thiophenes is more often observed under conditions such as high heat, in the presence of certain transition metals, or through photochemical pathways.[8]
Data Summary
| Chlorinating Agent | Typical Conditions | Selectivity for Mono-chlorination | Common Side Products |
| N-Chlorosuccinimide (NCS) | 0 °C to RT, in DCM or ACN | High | Succinimide byproduct |
| Sulfuryl Chloride (SO₂Cl₂) | Low temp (-10 °C to RT) | Good to Moderate | Over-chlorination, HCl generation |
| Chlorine Gas (Cl₂) | Low temp, often with catalyst | Low to Moderate | Over-chlorination, addition products |
| H₂O₂ / HCl | Low temp (-10 °C to 0 °C) | Good for parent thiophene | Potential for ester hydrolysis |
Reaction Mechanism
The chlorination of thiophene-2-carboxylate esters proceeds via an electrophilic aromatic substitution mechanism.
Caption: General mechanism of electrophilic chlorination.
References
- BenchChem. (2025).
-
Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Royal Society of Chemistry. (2014).
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
- ResearchGate. (2011). Synthesis, properties and biological activity of thiophene: A review.
-
ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
- Rauchfuss Group. A New Pathway for Thiophene Ring Opening by Transition Metals.
- RSC Publishing. Electrophilic substitution on the thiophen ring. Part II.
-
Organic Chemistry Portal. (2014). N-Chlorosuccinimide (NCS). [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- Google Patents. (1951).
-
Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. [Link]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. rsc.org [rsc.org]
- 3. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving the Synthesis Yield of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Welcome to our dedicated technical support center for the synthesis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Thiophene derivatives are pivotal in medicinal chemistry, and optimizing their synthesis is key to advancing research and development.[1]
This guide offers a logical workflow to diagnose and resolve common experimental challenges, ensuring higher yields and purity.
General Troubleshooting Philosophy
Before delving into specific reaction issues, it's crucial to adopt a systematic troubleshooting approach. The following workflow provides a general framework for identifying and resolving problems in thiophene functionalization.
Caption: General workflow for troubleshooting thiophene functionalization reactions.
Proposed Synthetic Pathway and Troubleshooting
The synthesis of this compound is a multi-step process. Below, we outline a plausible synthetic route and address potential issues at each stage.
Caption: Proposed synthetic pathway.
Part 1: Isopropanesulfonylation of Methyl 2-thiophenecarboxylate
The introduction of the isopropylsulfonyl group at the 4-position is a critical step that can be challenging due to the reactivity of the thiophene ring.[1]
Troubleshooting Guide
| Problem | Potential Causes | Solutions and Optimization Strategies |
| Low to no conversion of starting material | 1. Insufficiently activated sulfonating agent: The reactivity of the sulfonating agent (e.g., isopropylsulfonyl chloride) may be low. 2. Inappropriate Lewis acid catalyst: The chosen Lewis acid (e.g., AlCl₃, FeCl₃) may be inactive or used in insufficient quantity. 3. Low reaction temperature: The activation energy for the reaction may not be reached. | 1. Activate the sulfonating agent: Consider using the corresponding sulfonic anhydride or a more reactive sulfonylating agent. 2. Screen Lewis acids: Experiment with different Lewis acids and stoichiometries. Ensure the Lewis acid is anhydrous and of high purity. 3. Increase reaction temperature: Gradually increase the temperature while monitoring for side product formation. |
| Formation of multiple isomers (sulfonation at C5) | 1. High reactivity of the C5 position: The carboxylate group at C2 directs electrophilic substitution to the C5 and C4 positions, with C5 often being more reactive. | 1. Use of a bulky sulfonating agent: A sterically hindered sulfonating agent may favor substitution at the less hindered C4 position. 2. Employ a milder Lewis acid: A less reactive Lewis acid may improve regioselectivity. 3. Lower the reaction temperature: This can often enhance selectivity by favoring the thermodynamically more stable product. |
| Decomposition of the thiophene ring | 1. Harsh reaction conditions: Strong Lewis acids and high temperatures can lead to polymerization or degradation of the electron-rich thiophene ring. | 1. Use milder conditions: Opt for a less aggressive Lewis acid and lower reaction temperatures. 2. Slow addition of reagents: Add the sulfonating agent and Lewis acid portion-wise to control the reaction exotherm. |
Experimental Protocol: Isopropanesulfonylation
-
To a solution of methyl 2-thiophenecarboxylate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, nitrobenzene) at 0 °C, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Slowly add isopropylsulfonyl chloride (1.1 eq) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 2: Chlorination of Methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate
The introduction of the chlorine atom at the 3-position is directed by the existing substituents. The sulfonyl and carboxylate groups are deactivating and meta-directing, which should favor chlorination at the desired position.
Troubleshooting Guide
| Problem | Potential Causes | Solutions and Optimization Strategies |
| Slow or incomplete reaction | 1. Deactivated thiophene ring: The presence of two electron-withdrawing groups (sulfonyl and carboxylate) significantly deactivates the ring towards electrophilic substitution. 2. Ineffective chlorinating agent: The chosen chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) may not be reactive enough. | 1. Use a more potent chlorinating system: Consider using a stronger chlorinating agent or adding a catalyst. For example, using NCS with a catalytic amount of a protic acid (e.g., acetic acid, trifluoroacetic acid) can increase its electrophilicity. 2. Increase reaction temperature: Carefully increasing the temperature can accelerate the reaction, but monitor for potential side reactions. |
| Formation of over-chlorinated products | 1. Excess chlorinating agent: Using too much of the chlorinating agent can lead to dichlorination. 2. High reaction temperature: Can decrease selectivity. | 1. Stoichiometric control: Use a precise amount of the chlorinating agent (1.0-1.1 equivalents). 2. Optimize temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Hydrolysis of the ester group | 1. Acidic conditions: The use of strong acids as catalysts or the generation of HCl during the reaction can lead to ester hydrolysis. | 1. Use a non-acidic chlorinating agent: NCS is often a good choice as it does not generate HCl. 2. Buffer the reaction: If an acid catalyst is necessary, consider adding a non-nucleophilic base to scavenge protons. |
Experimental Protocol: Chlorination
-
Dissolve methyl 4-(isopropylsulfonyl)thiophene-2-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
If required, add a catalytic amount of a protic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I focus my optimization efforts?
A1: Low overall yield in a multi-step synthesis can be due to losses at each stage. It is crucial to purify and accurately quantify the yield of each intermediate. The isopropanesulfonylation step is often the most challenging in terms of regioselectivity and potential for side reactions. Focusing on optimizing this step by screening different Lewis acids, solvents, and temperatures is likely to have the most significant impact on the overall yield.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and eliminate it?
A2: Isolate the impurity using preparative TLC or HPLC and characterize it by NMR and mass spectrometry. This will help you deduce its structure and formation mechanism. Common impurities can arise from over-chlorination, sulfonation at an alternative position, or hydrolysis of the methyl ester. Once identified, you can adjust the reaction conditions in the corresponding step to minimize its formation. For instance, if you identify a dichlorinated species, reduce the stoichiometry of the chlorinating agent.
Q3: Can I perform the synthesis as a one-pot reaction to improve efficiency?
A3: While one-pot reactions can be more efficient, the compatibility of the reagents and conditions for each step must be carefully considered. The Lewis acid used in the sulfonylation step is likely to interfere with the subsequent chlorination reaction. Therefore, a sequential approach with purification of the intermediate is generally recommended to ensure a higher purity of the final product.
Q4: What are the best analytical techniques to monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis and to check for the formation of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. Proton NMR of the crude reaction mixture can also provide valuable information about the conversion and the presence of major side products.
Q5: The starting material, methyl 2-thiophenecarboxylate, is expensive. Are there alternative starting points?
A5: An alternative could be to start with 2-thiophenecarboxylic acid, which is often cheaper. You would then need to perform an esterification step at the end of the synthesis. The esterification of the final carboxylic acid can be achieved using standard methods like Fischer-Speier esterification with methanol and a catalytic amount of sulfuric acid.[2][3]
References
- BenchChem. (2025).
- BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes.
- BenchChem. (2025). The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide.
- National Institutes of Health (NIH). (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
- The Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (2020). Thiophene synthesis.
- BenchChem. (2025). Navigating Thiophene Functionalization: A Comparative Guide to Alternatives for 3-(bromomethyl)-2-chlorothiophene.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BLDpharm. (n.d.). 3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Thiophenes.
- RSC Publishing. (n.d.).
- Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
- ChemicalBook. (n.d.). METHYL 4-[(4-CHLOROPHENYL)
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
- Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Wikipedia. (2023).
- Master Organic Chemistry. (n.d.).
- Chemguide. (n.d.).
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 3. uomphysics.net [uomphysics.net]
Technical Support Center: Purification of Sulfonylated Thiophene Compounds
Welcome to the technical support center for the purification of sulfonylated thiophene compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable heterocyclic compounds. Thiophene derivatives are significant building blocks in numerous pharmaceuticals due to their diverse biological activities.[1][2] The introduction of a sulfonyl group can enhance these properties but also introduces specific challenges in purification.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and practical laboratory experience.
I. Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of sulfonylated thiophene compounds in a question-and-answer format.
Issue 1: My primary purification by flash column chromatography yields impure fractions or results in product decomposition.
Possible Causes & Solutions:
-
Compound Instability on Silica Gel: Sulfonylated thiophenes, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[3]
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface, minimizing decomposition.[4]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[3] A small-scale test on a TLC plate with your chosen alternative stationary phase can quickly indicate if it's a suitable option.
-
-
Poor Separation from Starting Materials or Byproducts: The polarity of your sulfonylated thiophene might be very close to that of unreacted starting materials (e.g., the parent thiophene) or byproducts (e.g., disulfonylated species), making separation difficult.
-
Solution 1: Optimize Your Solvent System. Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. For compounds that are difficult to separate, consider adding a small percentage of a third solvent, such as acetone or diethyl ether, to modulate the polarity and improve resolution.
-
Solution 2: Employ a Different Chromatographic Technique. If flash chromatography is ineffective, consider techniques with higher resolving power. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (like a C18) is an excellent alternative for purifying sulfonylated thiophenes.[5][6]
-
Issue 2: I'm struggling to remove unreacted sulfonyl chloride from my reaction mixture.
Possible Causes & Solutions:
-
Incomplete Quenching: The quenching agent used to destroy the excess sulfonyl chloride may not have reacted completely.
-
Solution 1: Aqueous Basic Wash. A common and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[7][8] This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and can be easily removed in the aqueous layer.[8][9]
-
Solution 2: Amine Quenching. Adding a simple amine, like piperidine or morpholine, to the reaction mixture will convert the unreacted sulfonyl chloride into a highly polar sulfonamide, which can often be removed by a simple aqueous wash or during subsequent chromatography.[8]
-
Solution 3: Scavenger Resins. For products that are sensitive to aqueous basic conditions, using a polymer-bound amine scavenger is an excellent choice.[7] The scavenger reacts with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide is removed by simple filtration.[7][8]
-
-
Co-elution during Chromatography: Sulfonyl chlorides can sometimes have similar polarity to the desired sulfonylated thiophene product, leading to co-elution during column chromatography.[7]
-
Solution: Ensure a thorough quenching and workup procedure before attempting chromatographic purification. This will convert the sulfonyl chloride into a more polar and easily separable species.
-
Issue 3: My final product shows signs of residual sulfonic acid after an aqueous workup.
Possible Causes & Solutions:
-
Insufficient Washing: The sulfonic acid byproduct formed from quenching the excess sulfonyl chloride may not have been completely removed.
-
Solution: Thorough Bicarbonate Washes. Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate.[8] This deprotonates the sulfonic acid, forming a water-soluble salt that is efficiently extracted into the aqueous phase.[8] Ensure complete phase separation between washes.
-
Issue 4: I am having difficulty inducing crystallization of my purified sulfonylated thiophene.
Possible Causes & Solutions:
-
Presence of Minor Impurities: Even small amounts of impurities can inhibit crystal formation.
-
Solution 1: Re-purify a Small Sample. Take a small portion of your material and re-purify it using a different method (e.g., preparative TLC or HPLC) to achieve very high purity. Attempt to crystallize this highly pure sample to obtain seed crystals.
-
Solution 2: Trituration. If your compound is a viscous oil or an amorphous solid, try triturating it with a non-polar solvent like hexane or pentane. This can often wash away minor, more soluble impurities and induce crystallization.
-
-
Inappropriate Solvent System for Crystallization: The chosen solvent or solvent mixture may not be suitable for inducing crystallization.
-
Solution: Systematic Solvent Screening. Experiment with a range of solvents and solvent combinations. A good strategy is to dissolve your compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Allowing this mixture to stand, sometimes with gentle cooling, can promote crystal growth.
-
Issue 5: The NMR spectrum of my product is complex or shows unexpected signals.
Possible Causes & Solutions:
-
Presence of Rotamers or Conformational Isomers: The sulfonyl group can restrict rotation around the thiophene-sulfur bond, leading to the presence of multiple conformers in solution that are slowly interconverting on the NMR timescale. This can result in broadened peaks or the appearance of multiple sets of signals.
-
Solution: Variable Temperature NMR. Acquiring NMR spectra at different temperatures can help to confirm the presence of rotamers. At higher temperatures, the rate of interconversion may increase, leading to the coalescence of the signals into a single, sharp set of peaks.
-
-
Unexpected Chemical Shifts: The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the thiophene ring protons.
II. Detailed Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Excess Sulfonyl Chloride
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath. This is important as the quenching process can be exothermic.[7][8]
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue addition until the cessation of gas evolution (CO₂).[7]
-
Dilution: Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2 x 50 mL)
-
Water (1 x 50 mL)
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Deactivation of Silica: In a fume hood, weigh the required amount of silica gel into a beaker. Add the chosen non-polar eluent (e.g., hexane) containing 1% triethylamine. Stir the slurry for 15-20 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of deactivated silica gel. Carefully evaporate the solvent to obtain a dry, free-flowing powder. Load this onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions and concentrate under reduced pressure to yield the purified sulfonylated thiophene.
III. Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Sulfonylated Thiophenes
| Polarity of Compound | Starting Eluent (v/v) | Gradient to (v/v) | Notes |
| Low to Medium | 100% Hexane | 50:50 Hexane/Ethyl Acetate | A good starting point for many derivatives. |
| Medium to High | 95:5 Hexane/Ethyl Acetate | 100% Ethyl Acetate | Suitable for more polar compounds. |
| High | 100% Dichloromethane | 90:10 Dichloromethane/Methanol | For highly polar sulfonylated thiophenes. |
IV. Visualization of Workflows
Caption: A typical workflow for the purification of sulfonylated thiophene compounds.
V. Frequently Asked Questions (FAQs)
Q1: Why is the sulfonyl group important in thiophene-based drug candidates? A1: The sulfonyl group is a key functional group in medicinal chemistry. Its electron-withdrawing nature can modulate the electronic properties of the thiophene ring, influencing its reactivity and interaction with biological targets.[1] Additionally, the sulfonyl group can act as a hydrogen bond acceptor, which is crucial for drug-receptor binding.
Q2: What are the key safety precautions when working with sulfonyl chlorides? A2: Sulfonyl chlorides are reactive and moisture-sensitive compounds.[7] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[8] Always handle sulfonyl chlorides in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of vapors.
Q3: How can I confirm the purity of my final sulfonylated thiophene product? A3: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity by area normalization.[6][12] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[10][12] Mass Spectrometry (MS) provides information about the molecular weight of the compound and any impurities.
Q4: Can I use crystallization as the sole method of purification? A4: While crystallization can be a very effective purification technique, it is often best used after an initial purification step like column chromatography. This is because crystallization is most effective when the desired compound is already in a relatively high state of purity. Attempting to crystallize a very crude mixture may be unsuccessful or lead to the inclusion of impurities in the crystal lattice.
Q5: My sulfonylated thiophene is an oil. How can I best purify it? A5: For non-crystalline compounds, flash column chromatography is the primary method of purification. If the oil is still impure after chromatography, you could consider preparative HPLC for a higher degree of separation. In some cases, distillation under high vacuum (using a Kugelrohr apparatus, for example) may be an option if the compound is thermally stable.
VI. References
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved from [Link]
-
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Retrieved from
-
Van der Veken, B., et al. (2004). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. Magnetic Resonance in Chemistry, 42(11), 931-937. Retrieved from [Link]
-
ResearchGate. (1975). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]
-
IUCr Journals. (2022). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[10][13]thieno[3,2-j]phenanthridine and (E)-2-(benzo[b]thiophen-3-yl)-1-phenylethene-1-sulfonylethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation. Retrieved from
-
Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonyl halides. (a) The oxidation of thiols using NCS/NBS-iPrOH. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US2745843A - Process for the purification of thiophene. Retrieved from
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
PubMed Central. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
-
Taylor & Francis Online. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
-
TSI Journals. (2022). Chromatography: Techniques of Separation. Retrieved from [Link]
-
Slideshare. (n.d.). Purification techniques chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). selected NMR values for the 2 metabolites of (S)-MTPPA, the thiolenone, and the new "thiophene hydrate". Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Journal of Medicinal and Organic Chemistry. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
PubMed. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. Retrieved from [Link]
-
Research & Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Organic Sulfur Compounds in Naphtha. Part II. Identification and Quantitative Analysis of Thiophenes in FCC and RFCC Naphthas. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Assignment (Generic) : Thiophene Reactions and Preparation. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. Retrieved from [Link]
-
PubMed Central. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of Thiophene Derivative Production
Welcome to the technical support center for the scalable synthesis of thiophene derivatives. This resource is meticulously designed for researchers, chemists, and professionals in drug development to navigate the complexities of transitioning thiophene derivative production from the laboratory bench to larger-scale manufacturing. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to challenges encountered during your scale-up campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up thiophene derivative synthesis?
A1: The most prevalent challenges include managing reaction exotherms, ensuring consistent mixing and mass transfer, preventing byproduct formation (such as dimerization or polymerization), achieving efficient purification, and addressing safety concerns associated with flammable solvents and pyrophoric reagents.[1][2] Non-linear effects are common, meaning a process that works perfectly at the gram-scale may face unforeseen issues at the kilogram-scale.[2][3]
Q2: How does the choice of synthetic route impact the scalability of thiophene derivative production?
A2: The chosen synthetic route is a critical factor for successful scale-up. While methods like the Paal-Knorr or Gewald synthesis are common in the lab, their scalability can be hampered by harsh conditions or the use of hazardous reagents.[4][5] For instance, the Paal-Knorr synthesis often requires high temperatures and strong dehydrating agents that can lead to side reactions like furan formation.[6] Cross-coupling reactions like the Suzuki-Miyaura coupling are often preferred for their milder conditions and functional group tolerance, though catalyst cost and removal can be a challenge at scale.[7][8][9]
Q3: What are the key safety considerations for large-scale thiophene synthesis?
A3: Safety is paramount. Key considerations include:
-
Handling of Reagents: Many syntheses involve pyrophoric reagents like Grignard reagents or highly reactive reducing agents.[1]
-
Solvent Safety: The use of large volumes of flammable solvents like THF and diethyl ether requires stringent safety protocols to prevent fires and explosions.[1]
-
Reaction Exotherms: Many reactions, particularly Grignard formations, are highly exothermic and require robust temperature control to prevent runaway reactions.[1][2]
-
Toxicity: Carbon disulfide, used in some industrial processes, is toxic and flammable.[10] Thiophene derivatives themselves can also be toxic.[10]
Q4: How can I effectively monitor the progress of a large-scale reaction?
A4: In-process monitoring is crucial for scale-up. While Thin-Layer Chromatography (TLC) is useful for quick checks, more quantitative methods are recommended for large-scale production.[1] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide accurate data on starting material conversion and byproduct formation.[11]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the scale-up of thiophene derivative production.
Guide 1: Grignard Route - Synthesis from Halo-thiophenes
The Grignard reaction is a powerful tool for C-C bond formation but presents significant scale-up challenges.[12]
Problem 1: Failure of Grignard Reaction to Initiate
-
Possible Causes & Solutions:
-
Inactive Magnesium Surface: An oxide layer on the magnesium can prevent initiation. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[1][13]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[13]
-
Low Reactivity of Halo-thiophene: Some halo-thiophenes are less reactive. Gentle warming may be necessary to initiate the reaction, but be prepared for a vigorous exotherm.[1]
-
Problem 2: Low Yield of the Desired Product
-
Possible Causes & Solutions:
-
Wurtz Coupling Side Reaction: The formation of bithiophene byproducts is a common issue. Add the halo-thiophene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[1][13] Lowering the reaction temperature can also help minimize this side reaction.[13]
-
Protonation of Grignard Reagent: Trace amounts of water can quench the Grignard reagent. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1]
-
Problem 3: Dimerization of the Grignard Reagent
-
Possible Causes & Solutions:
-
Schlenk Equilibrium: Grignard reagents can exist in equilibrium with their dimeric forms, which can affect reactivity.[14] The choice of solvent can influence this equilibrium. While THF is common, exploring other etheric solvents might be beneficial.
-
Guide 2: Suzuki-Miyaura Coupling Reactions
This cross-coupling reaction is widely used for synthesizing biaryl compounds, including those containing thiophene rings.[9][15]
Problem 1: Low or No Product Yield
-
Possible Causes & Solutions:
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[7]
-
Poor Reagent Quality: Impurities in starting materials, especially the boronic acid, can poison the catalyst. Verify the purity of your reagents.[7]
-
Sub-optimal Catalyst/Ligand System: The choice of catalyst and ligand is critical and substrate-dependent. For heteroaromatic couplings, ligands with increased steric bulk and electron-donating properties can be beneficial.[7]
-
Problem 2: Protodeboronation of the Thiophene Boronic Acid
-
Possible Causes & Solutions:
-
Reaction Conditions: Thiophene boronic acids can be prone to protodeboronation, leading to lower yields.[15] Careful optimization of the base, solvent, and temperature is crucial.
-
Problem 3: Difficulty in Removing Palladium from the Final Product
-
Possible Causes & Solutions:
Data Presentation & Experimental Protocols
Table 1: Recommended Conditions for Grignard Reagent Formation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with moisture and oxygen.[1] |
| Magnesium Activation | Iodine, 1,2-dibromoethane, or mechanical crushing | Removes the passivating oxide layer.[1][13] |
| Addition Rate | Slow, dropwise addition of halo-thiophene | Maintains a low concentration to minimize Wurtz coupling.[1][13] |
| Temperature Control | Maintain gentle reflux | Balances reaction rate with minimizing side reactions. |
Experimental Protocol: Scale-Up of 3-Thiophenemethanol via Grignard Route
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet is assembled and flame-dried.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are added to the flask. The flask is gently warmed under a nitrogen atmosphere until the purple vapor of iodine is observed, then allowed to cool.[1]
-
Grignard Reagent Formation: Anhydrous THF is added to cover the magnesium. A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion of the 3-bromothiophene solution is added to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.[1]
-
Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and formaldehyde gas (generated from paraformaldehyde) is bubbled through the solution until the starting material is consumed (monitored by GC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 3-thiophenemethanol.[11]
Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Purification Workflow for Thiophene Derivatives
Caption: General purification workflow for thiophene derivatives at scale.[11]
References
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.
- BenchChem. (2025). Technical Support Center: Scale-Up Production of 3-Thiophenemethanol.
- BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis.
- BenchChem. (2025). Challenges in the scale-up synthesis of "5-(Thien-2-yl)thiophene-2-carbonitrile".
- BenchChem. (2025). Comparative Thermal Stability of Functionalized Polythiophenes: A Guide for Researchers.
- BenchChem. (2025). Scalable purification methods for industrial production of 3-Thiopheneacetonitrile.
- BenchChem. (2025). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
- MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.
- Royal Society of Chemistry. (2022). CHAPTER 21: Thiophene Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- ResearchGate. (2025). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- RSC Publishing. (2022).
- YouTube. (2024). PART #1 Thiophene Synthesis by Hinsberg synthesis, by using CS2 and Gewald synthesis with mechanism.
- CABI. (n.d.).
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- MDPI. (2021).
- RSC Publishing. (2020).
- AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry.
- ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.).
- NIH. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents.
- SlidePlayer. (n.d.).
- SlidePlayer. (n.d.). Synthesis of Furan and Thiophene.
- ResearchGate. (2025).
- Journal of Medicinal and Chemical Sciences. (2023).
- Journal of the American Chemical Society. (2026).
- NIH. (2025).
- ACS Publications. (2015).
- MDPI. (n.d.). Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact.
- ResearchGate. (2025).
- ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- ACS Publications. (2010). Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property.
- Chemtek Scientific. (n.d.).
- DTIC. (2025). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- Sigma-Aldrich. (2024).
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- Reddit. (2021).
- PubMed. (2025). Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact.
- ResearchGate. (n.d.).
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- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
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- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical methodologies for the purification of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate. Designed for researchers and drug development professionals, this document addresses common challenges encountered during synthesis and workup, offering solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling this compound.
Q1: What are the most probable impurities in a crude sample of this compound?
A: Impurities typically originate from three sources: unreacted starting materials, side-reactions, and product degradation.
-
Starting Materials: Depending on the synthetic route, residual amounts of precursors like Methyl 3-chlorothiophene-2-carboxylate or the corresponding sulfonyl chloride may be present.
-
Side-Reaction By-products: The most common by-products are positional isomers formed during electrophilic substitution on the thiophene ring. You may also encounter the hydrolyzed carboxylic acid, 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, if the methyl ester is exposed to acidic or basic conditions during workup.
-
Degradation Products: Thiophene rings can be sensitive to strong oxidizing or acidic conditions, potentially leading to colored, polymeric impurities.[1]
Q2: What is the recommended first-pass purification strategy for this compound?
A: For a solid crude product, recrystallization is the most efficient initial purification method. It is excellent for removing small amounts of impurities and residual solvents. If the product is an oil or if recrystallization fails to remove closely related impurities (like isomers), flash column chromatography on silica gel is the method of choice.[2][3]
Q3: How can I definitively assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: Provides structural confirmation and reveals the presence of proton-bearing impurities. Integration of signals can offer a quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying organic compounds and detecting non-volatile impurities.[4] A reverse-phase C18 column with a water/acetonitrile mobile phase is a common starting point for thiophene derivatives.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing conditions for flash chromatography. A single spot across multiple solvent systems is a good indicator of purity.[3]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Q: My final product is a persistent yellow or brown oil, but the literature reports a solid. What's wrong?
A: This is a common issue that can stem from several sources. The primary culprits are often residual solvents or the presence of impurities that act as a eutectic mixture, depressing the melting point.
-
Causality: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove under standard vacuum. Additionally, even small amounts of isomeric by-products or degradation products can prevent crystallization.
-
Solution Workflow:
-
Solvent Removal: First, ensure all volatile solvents are removed by drying the sample under high vacuum for an extended period (12-24 hours).
-
Trituration: Attempt to induce crystallization by trituration. This involves suspending the oil in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously to wash away impurities and encourage solid formation.
-
Chromatography: If trituration fails, the most reliable solution is purification by flash column chromatography.[2][6]
-
Q: My ¹H NMR spectrum shows two distinct signals in the aromatic region, but I expect only one proton on the thiophene ring. Why?
A: This strongly suggests the presence of a positional isomer . During the synthesis, substitution may have occurred at an alternative position on the thiophene ring, leading to a mixture of products.
-
Causality: Electrophilic substitution reactions on substituted thiophenes can often yield mixtures of isomers.[7] The directing effects of the existing substituents determine the regioselectivity, which may not be 100% specific.
-
Solution: Isomers often have slightly different polarities, making them ideal candidates for separation by flash column chromatography .
-
Step 1 (Method Development): Use Thin-Layer Chromatography (TLC) to find a solvent system that shows good separation between the two spots corresponding to the isomers. A typical mobile phase for thiophene derivatives is a mixture of hexane and ethyl acetate.[2][3]
-
Step 2 (Purification): Perform column chromatography using the optimized solvent system to isolate the desired isomer.
-
Q: My product is clean by NMR, but the melting point is broad and lower than expected. What should I do?
A: This indicates the presence of non-proton-bearing impurities or amorphous solid material.
-
Causality: Impurities without protons (e.g., inorganic salts from workup, fully substituted organic by-products) will not be visible in the ¹H NMR spectrum. Alternatively, the product may have crystallized in an amorphous state, which typically melts over a wider range than a highly crystalline form.
-
Solution: Recrystallization is the ideal technique to address both issues. The process of dissolving the compound and allowing it to slowly re-form a crystal lattice will exclude impurities and favor the formation of a more ordered, thermodynamically stable crystalline structure. A patent on thiophene purification highlights the effectiveness of crystallization from a solvent by cooling.[8]
Q: I observe a broad singlet in my ¹H NMR spectrum that disappears when I add a drop of D₂O. What is this impurity?
A: This is the classic signature of an exchangeable proton, indicating the presence of the corresponding carboxylic acid , 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylic acid.
-
Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions that may have been present during the reaction or aqueous workup.
-
Solution:
-
Aqueous Wash: If this impurity is detected before final isolation, perform a liquid-liquid extraction of the organic phase with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the carboxylic acid, making it water-soluble and drawing it into the aqueous layer.
-
Chromatography: If the acid is present in the final crude product, it can be readily removed by flash column chromatography, as the acid is significantly more polar than the ester.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a standard procedure for purifying the title compound, assuming it is a solid.
-
Solvent Selection: In a small test tube, add ~50 mg of the crude product. Add a potential solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable. If it is poorly soluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Often, a two-solvent system (one "soluble" and one "insoluble") provides the best results.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If the solution is colored, you can add a small amount of activated charcoal at this stage, keep the solution hot for a few minutes, and then perform a hot filtration through Celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under high vacuum.
| Suggested Solvents for Recrystallization | Solvent Type | Notes |
| Isopropanol / Water | Two-solvent system | Dissolve in hot isopropanol, add water dropwise until cloudy, then re-heat to clarify and cool. |
| Ethyl Acetate / Hexane | Two-solvent system | A common and effective choice for compounds of moderate polarity.[3] |
| Toluene | Single solvent | Good for dissolving aromatic compounds when hot. |
| Methanol | Single solvent | Often effective for esters. |
Protocol 2: Flash Column Chromatography
This is the preferred method for separating isomers or purifying oils.
-
TLC Analysis: Develop a TLC solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rƒ) of ~0.2-0.4 for the desired product and shows good separation from impurities.[2]
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) using the "slurry method" for the best results.[6] This involves making a slurry of the silica gel in the initial, least polar eluent and pouring it into the column, allowing it to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.[2] Apply the sample carefully to the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding the more polar solvent (e.g., increasing percentages of Ethyl Acetate). Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Part 4: Visualization
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
References
- Technical Support Center: Purification of 2-Hexanoylthiophene by Column Chrom
- Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
- Supporting Information for scientific public
- US20090318710A1 - Process for the purification of thiophenes.
- Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of Toronto.
- Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview. (2025). Benchchem.
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD.
- US2745843A - Process for the purification of thiophene.
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Technical Support Center: Optimizing Catalyst Selection for Thiophene Functionalization Reactions
Welcome to the technical support center dedicated to optimizing catalyst selection for thiophene functionalization reactions. Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and organic materials.[1][2][3][4] Consequently, the efficiency and selectivity of their functionalization are of paramount importance. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions.
General Troubleshooting Workflow
A systematic approach is crucial when a thiophene functionalization reaction is not performing as expected. Before delving into catalyst-specific issues, it is essential to rule out common experimental errors. The following workflow provides a logical sequence for diagnosing and resolving prevalent problems.
Caption: General workflow for troubleshooting thiophene functionalization.
Section 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, C-H Activation)
Metal-catalyzed cross-coupling reactions are indispensable for forming new carbon-carbon and carbon-heteroatom bonds on the thiophene ring. However, the unique electronic properties and the presence of the sulfur atom in thiophene introduce specific challenges.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling with a bromothiophene is giving a low yield. What are the primary causes?
A1: Low yields in Suzuki-Miyaura couplings involving thiophenes can frequently be traced back to several factors:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can act as a ligand, coordinating to the palladium catalyst and leading to its deactivation.[5][6] This is a common issue that can halt the catalytic cycle.
-
Ineffective Base: The choice and strength of the base are critical. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[5] The base's role extends to the formation of the active palladium complex and facilitating the reductive elimination step.
-
Suboptimal Solvent System: The solvent plays a crucial role in ensuring all components of the reaction are appropriately solvated. For instance, in some cases, a biphasic solvent system like toluene/water may be beneficial.[6]
-
Oxygen Sensitivity: The active Pd(0) species can be oxidized to inactive Pd(II) in the presence of oxygen, which can also promote unwanted side reactions like the homocoupling of the boronic acid.[5] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[5]
Troubleshooting Steps:
-
Switch to a More Robust Catalyst System: Consider using catalysts with bulky, electron-rich phosphine ligands that can shield the palladium center and reduce sulfur coordination.[5] For example, systems utilizing SPhos have shown high conversion rates with low catalyst loading in the Suzuki-Miyaura cross-coupling of bromothiophenes.[7]
-
Increase Catalyst Loading: As a straightforward, albeit less economical, solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[5]
-
Optimize the Base and Solvent: Screen a variety of bases and solvents to find the optimal combination for your specific substrates.
-
Ensure Rigorous Inert Conditions: Use standard Schlenk line or glovebox techniques to exclude oxygen and moisture from your reaction.
Q2: I'm observing significant amounts of homocoupling byproducts in my direct arylation of thiophene. How can I improve the selectivity?
A2: Homocoupling is a common side reaction in direct C-H activation/arylation reactions. Several factors can contribute to this issue:
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling pathways.
-
Catalyst System: The choice of ligand and palladium precursor can significantly influence the selectivity of the desired cross-coupling over homocoupling.
-
Stoichiometry: An excess of one of the coupling partners can sometimes lead to its homocoupling.
Troubleshooting Steps:
-
Ligand Modification: The use of specific ligands can steer the reaction towards the desired product. For instance, in the direct vicinal difunctionalization of thiophenes, an arsine ligand (AsPh₃) was found to be superior to phosphine ligands.[1]
-
Additive Introduction: Additives can play a crucial role in modulating the reactivity and selectivity. For example, the use of pivalic acid (PivOH) as an additive has been shown to be effective in some direct arylation reactions.[8]
-
Careful Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of your reactants to find a sweet spot that minimizes homocoupling.
-
Consider a Different Catalyst: Nickel-based catalysts, being more earth-abundant, are gaining traction for direct arylation polymerizations and can sometimes offer different selectivity profiles compared to palladium.[9]
Q3: My C-H functionalization reaction on a substituted thiophene is not regioselective. How can I control the position of functionalization?
A3: Achieving regioselectivity in the C-H functionalization of thiophenes is a significant challenge, as multiple C-H bonds can be reactive.[8] The outcome is often a delicate balance of electronic and steric factors.
-
Inherent Reactivity: The C2 and C5 positions (α-positions) of the thiophene ring are generally more electron-rich and sterically accessible, making them the preferred sites for electrophilic attack and metalation. Functionalization at the C3 and C4 positions (β-positions) is typically more challenging.[10]
-
Directing Groups: The use of a directing group can be a powerful strategy to achieve regioselectivity at otherwise less reactive positions.
-
Catalyst Control: The choice of catalyst and ligands can override the inherent reactivity of the thiophene ring. For example, palladium-catalyzed 1,4-migration has been used to activate and functionalize the typically less reactive β-positions of 2-arylthiophenes.[10]
Troubleshooting & Optimization Strategies:
| Strategy | Description | Key Considerations |
| Ligand Selection | Bulky or electronically distinct ligands can influence the regioselectivity by controlling the approach of the catalyst to the thiophene ring. | Arsine ligands have shown unique reactivity in some Pd-catalyzed thiophene functionalizations.[1][11] |
| Directing Groups | A functional group on the thiophene substrate can coordinate to the metal center, directing the C-H activation to a specific position. | The directing group should be easily installed and removed if necessary. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. | A switch from a nonpolar to a polar solvent can sometimes invert the regioselectivity.[12] |
| Temperature Control | Reaction temperature can be a critical parameter in controlling selectivity. | Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored one.[13] |
Section 2: Catalyst Deactivation and Regeneration
Catalyst deactivation is a pervasive issue in thiophene functionalization, primarily due to the presence of the sulfur atom. Understanding the mechanisms of deactivation is the first step toward mitigating them.
Common Deactivation Pathways and Solutions
Q4: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A4: The formation of palladium black is a visual sign of catalyst decomposition, where the active, soluble palladium species agglomerate into inactive, insoluble metallic palladium.[5]
-
Causes:
-
Ligand Degradation: Phosphine ligands can degrade at elevated temperatures, leaving the palladium atoms unprotected and prone to aggregation.[5]
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable Pd(0) species can increase, leading to aggregation.[5]
-
Presence of Impurities: Certain impurities can accelerate catalyst decomposition.
-
-
Solutions:
-
Use More Stable Ligands: Employ ligands that are more thermally robust.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, if possible, can help minimize ligand degradation.
-
Ensure High Purity of Reagents: Purify starting materials to remove any potential catalyst poisons.[5]
-
Q5: Can a deactivated palladium catalyst be regenerated?
A5: In some instances, catalyst regeneration is possible, though it can be a complex process.
-
For deactivation caused by organic fouling, washing the catalyst with a suitable solvent may restore some activity.[5] One documented method for regenerating a deactivated Pd(OH)₂/C catalyst involved treatment with chloroform and glacial acetic acid, combined with stirring and sonication, which was shown to remove blockages from the catalyst pores.[5]
-
However, for deactivation due to irreversible poisoning by sulfur, regeneration is often not feasible.[5] In such cases, the focus should be on preventing deactivation in the first place.
Q6: Are there catalyst systems that are inherently more resistant to sulfur poisoning?
A6: Yes, research has focused on developing catalyst systems with improved tolerance to sulfur-containing substrates.
-
Bulky, Electron-Rich Ligands: As mentioned earlier, ligands that effectively shield the metal center can reduce the likelihood of sulfur coordination.[5]
-
Alternative Metals: While palladium is widely used, other transition metals like nickel are being explored for thiophene functionalization.[9][14] Nickel catalysts can sometimes offer better performance and are more cost-effective.
-
Heterogeneous Catalysts: While susceptible to poisoning, supported catalysts can sometimes offer advantages in terms of separation and reuse. However, in the case of thiophene arylations, heterogeneous Pd/C catalysts have been reported to be unsuccessful due to poisoning.[12]
Section 3: Experimental Protocols and Data
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromothiophene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).
-
Add toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add 2-bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary: Comparison of Catalyst Systems for Thiophene Functionalization
| Reaction Type | Catalyst System | Key Advantages | Potential Issues |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | High efficiency, low catalyst loading.[7] | Ligand cost, air sensitivity. |
| Direct Arylation | Pd(OAc)₂ / AsPh₃ | Enables vicinal difunctionalization, unique reactivity.[1] | Toxicity of arsine ligands. |
| Heck Coupling | Pd(OAc)₂ / Ligand | Versatile for C-C bond formation.[15] | Regioselectivity can be challenging. |
| Polymerization | Ni(II) bipyridine | Earth-abundant metal, good for polymer synthesis.[9] | May require specific bases (e.g., LiHMDS). |
Section 4: Visualizing Reaction Pathways
Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
This technical support guide is intended to be a living document and will be updated as new methods and troubleshooting strategies emerge in the field of thiophene functionalization. We encourage users to consult the primary literature for the most detailed and up-to-date information.
References
-
Dong, G., et al. (2017). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 139(49), 17735–17738. [Link]
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Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1461-1473. [Link]
-
Yang, B., et al. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 4(7), 12585–12593. [Link]
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van der Meer, Y., et al. (2004). Catalyst deactivation during thiophene HDS: The role of structural sulfur. Journal of Catalysis, 225(1), 138-149. [Link]
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Le, T., et al. (2023). Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. Chemistry – A European Journal, 29(2), e202202667. [Link]
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Li, Y., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters, 21(23), 9479–9483. [Link]
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Ochiai, H., et al. (2014). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics, 33(1), 215–220. [Link]
-
Yang, B., et al. (2018). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. ACS Omega, 3(11), 16293–16301. [Link]
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Al-Dughaither, A. S. (2001). Deactivation of MoS2 catalysts during the HDS of thiophene. Fuel Processing Technology, 72(1), 1-11. [Link]
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Cledera, F. X., et al. (2011). Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C−C Bond Forming Reactions using Diazonium Salts. Advanced Synthesis & Catalysis, 353(11‐12), 2003-2012. [Link]
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Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(35), 13345-13353. [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
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Liu, S., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 723385. [Link]
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 16(5), 3544-3571. [Link]
-
Hosokawa, S., et al. (2020). Structural effects of arsine ligands on C–H difunctionalization of thiophene. Communications Chemistry, 3(1), 1-8. [Link]
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Thabouillot, O., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2977. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
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Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(35), 13345-13353. [Link]
-
Zaleckis, E., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3762. [Link]
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Kaur, M., & Singh, G. (2023). N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews, 52(9), 3123-3146. [Link]
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Wang, C., et al. (2018). Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. Organic Chemistry Frontiers, 5(18), 2697-2701. [Link]
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Punzi, A., et al. (2020). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. Organic Letters, 22(19), 7543–7547. [Link]
-
Brassard, D., et al. (2016). Quasi-Controlled Polymerization through a Nickel Catalyst Process of a Functionalized Thiophene Monomer: Kinetic Studies and Application to the Synthesis of Regioregular Poly(thiophene-3-acetic acid). Macromolecules, 49(5), 1734-1741. [Link]
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Wang, Y., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(35), 13345-13353. [Link]
-
Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 29-57. [Link]
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Starr, J. T., et al. (2000). Regioselective Palladium-Catalyzed Arylation of 3-Carboalkoxy Furan and Thiophene. Organic Letters, 2(18), 2821–2824. [Link]
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DeRosa, C. A., et al. (2020). Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups. Molecular Systems Design & Engineering, 5(4), 814-823. [Link]
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Romine, A. M., et al. (2021). Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Organometallics, 40(14), 2275–2280. [Link]
-
Li, J., et al. (2024). Maximizing Thiophene–Sulfur Functional Groups in Carbon Catalysts for Highly Selective H2O2 Electrosynthesis. ACS Catalysis, 14(7), 4471-4477. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 16(5), 3544-3571. [Link]
-
Osaka, I., & Takimiya, K. (2017). Synthesis of π-conjugated poly(thienylenearylene)s with nickel-catalyzed C–H functionalization polycondensation. Polymer Journal, 49(4), 333-344. [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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Zhang, Y., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. International Journal of Molecular Sciences, 23(12), 6653. [Link]
-
Zare, E., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(12), 6896-6929. [Link]
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Pearson. (n.d.). Reactions of Pyrrole, Furan, and Thiophene Practice Problems. Retrieved from [Link]
-
Filo. (n.d.). When reacting Thiophene with palladium(Pd) what is produced. Retrieved from [Link]
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J. A. R. van Veen, et al. (2000). Poisoning and deactivation of palladium catalysts. Catalysis Today, 58(4), 297-307. [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Thiophene derivatives, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials, demanding rigorous analytical characterization.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate , a complex substituted thiophene, using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool.
This document will navigate through the predicted ¹H and ¹³C NMR spectral features of the target molecule, grounded in fundamental principles and data from analogous structures. We will explore the causality behind experimental choices for NMR analysis and present a detailed protocol for acquiring high-quality data. Furthermore, this guide will objectively compare NMR spectroscopy with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic view of its role in a modern analytical workflow.
The Structural Landscape: Predicting the NMR Spectrum
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of organic compounds.[2][3][4] The chemical environment of each proton and carbon atom is reflected in its unique chemical shift (δ), while through-bond interactions are revealed by scalar couplings (J-couplings).
Predicted ¹H NMR Spectrum
The structure of this compound presents a unique set of proton environments. The electron-withdrawing nature of the chloro, isopropylsulfonyl, and methyl carboxylate groups significantly influences the chemical shifts of the thiophene ring proton and the protons of the substituent groups.[1]
Key Predicted Resonances:
-
Thiophene Proton (H-5): A singlet is expected for the single proton on the thiophene ring. Its chemical shift will be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent chloro and sulfonyl groups. A predicted range of δ 7.5 - 8.0 ppm is reasonable.
-
Isopropyl Group (CH and CH₃): The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton, being closer to the electron-withdrawing sulfonyl group, will appear further downfield, predicted around δ 3.5 - 4.0 ppm . The methyl protons are expected in the range of δ 1.2 - 1.5 ppm .
-
Methyl Carboxylate (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, anticipated in the region of δ 3.8 - 4.2 ppm .
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering a detailed fingerprint of the carbon skeleton.[1][5]
Key Predicted Resonances:
-
Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring will have distinct chemical shifts. The carbon bearing the carboxylate group (C-2) and the carbon attached to the sulfonyl group (C-4) are expected to be the most downfield. The carbon attached to the chlorine atom (C-3) will also be significantly deshielded.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a characteristic peak in the downfield region of the spectrum, typically around δ 160 - 165 ppm .
-
Isopropyl and Methyl Carboxylate Carbons: The methine and methyl carbons of the isopropyl group, along with the methyl carbon of the carboxylate group, will appear in the aliphatic region of the spectrum.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is contingent on a well-designed experimental protocol. The following steps outline a robust procedure for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.
-
¹H NMR: A standard single-pulse experiment is typically sufficient.
-
¹³C NMR: A proton-decoupled experiment, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, is used to obtain singlets for each carbon.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the isopropyl group.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.[6][7]
-
Workflow for NMR-Based Structural Elucidation
Caption: A streamlined workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of analytical method is dictated by the specific information required, such as purity, molecular weight, or the presence of trace impurities.[8]
| Analytical Technique | Primary Application | Strengths | Limitations |
| NMR Spectroscopy | Structural Elucidation, Quantitation (qNMR) | Provides detailed structural information, non-destructive, highly reproducible.[9] | Relatively low sensitivity, requires higher sample concentrations.[10][11] |
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment, Separation of Mixtures | High sensitivity, excellent for separating impurities, widely applicable.[8][12] | Does not provide detailed structural information on its own. |
| MS (Mass Spectrometry) | Molecular Weight Determination, Identification of Trace Impurities | Extremely high sensitivity, provides accurate mass information.[8][10] | Provides limited structural information, can suffer from matrix effects.[9] |
Logical Flow for Comprehensive Compound Analysis
Caption: A logical progression of analytical techniques for the comprehensive characterization of a newly synthesized compound.
Conclusion
The structural analysis of "this compound" serves as an excellent case study for the application of modern analytical techniques in chemical research and development. NMR spectroscopy, with its ability to provide a detailed atomic-level map of the molecule, stands as the cornerstone of structural elucidation. When used in conjunction with orthogonal techniques like HPLC and Mass Spectrometry, a complete and robust characterization of the compound can be achieved, ensuring its identity, purity, and quality for its intended application. This integrated analytical approach is fundamental to advancing scientific discovery and ensuring the safety and efficacy of new chemical entities.
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Fuloria NK, Fuloria S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech. 2013;S11:001. Available from: [Link]
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Takahashi K, Sone T, Fujieda K. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available from: [Link]
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Gaudette F, Smith R. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. J Pharm Biomed Anal. 2017;145:335-347. Available from: [Link]
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A Senior Scientist's Guide to Mass Spectrometry of Sulfonylated Thiophene Derivatives
Introduction: The Analytical Challenge of a Privileged Scaffold
Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized as "privileged pharmacophores" due to their wide range of biological activities.[1] Their incorporation into drug candidates is widespread, with 26 thiophene-containing drugs having received US FDA approval.[1] The addition of a sulfonyl or sulfonamide group—a common strategy to modulate physicochemical properties and target interactions—introduces significant analytical hurdles. These sulfonylated thiophenes can be thermally labile, vary widely in polarity, and exhibit complex fragmentation patterns under mass spectrometric analysis.
This guide provides a comparative analysis of mass spectrometry (MS) techniques for the structural characterization and quantification of sulfonylated thiophene derivatives. We will delve into the causality behind choosing an ionization source, predict and interpret fragmentation pathways, and provide a validated experimental protocol for robust analysis. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to approach these challenging yet vital molecules.
Part 1: The Ionization Crossroads—Choosing the Right Path for Your Analyte
The journey from a liquid or solid sample to gas-phase ions is the most critical step in mass spectrometry. The choice of ionization source dictates sensitivity, reproducibility, and the type of structural information that can be obtained. For sulfonylated thiophenes, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Gentle Giant for Polar Molecules
ESI is a "soft" ionization technique that transfers solvated ions from the liquid phase to the gas phase with minimal fragmentation.[2][3] It is the workhorse for polar, large, and thermally labile molecules.[4]
-
Mechanism of Action: A high voltage is applied to the sample solution as it flows through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2][4]
-
Suitability for Sulfonylated Thiophenes: ESI is exceptionally well-suited for sulfonamides or thiophenes containing polar functional groups that are readily ionizable in solution (e.g., amines, carboxylic acids). It typically forms protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode.[5]
-
Causality in Method Development: The choice of mobile phase is paramount. Acidic modifiers (e.g., 0.1% formic acid) promote protonation for positive mode analysis, while basic modifiers (e.g., 0.1% ammonium hydroxide) or the inherent acidity of a sulfonic acid group facilitate negative mode analysis. However, ESI can be susceptible to ion suppression from non-volatile buffer salts and matrix components.[6] The formation of adducts, such as [M+Na]⁺ or [M+NH₄]⁺, can also complicate spectra and reduce the abundance of the primary ion of interest.[7]
Atmospheric Pressure Chemical Ionization (APCI): The Powerhouse for Less Polar Analytes
APCI is a gas-phase ionization technique that is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[4][6]
-
Mechanism of Action: The sample solution is sprayed through a heated nebulizer to create a fine aerosol, rapidly vaporizing the analyte. A high-voltage corona discharge needle ionizes the surrounding mobile phase solvent molecules, which then transfer a proton to the analyte molecules through a series of chemical reactions.[2][6]
-
Suitability for Sulfonylated Thiophenes: APCI is the preferred method for neutral or less polar sulfonylated thiophenes, such as simple thiophene sulfones or sulfonates.[7] It requires the analyte to be thermally stable enough to withstand the high temperatures of the vaporizer.[6]
-
Causality in Method Development: Because ionization occurs in the gas phase, APCI is generally less susceptible to matrix effects and ion suppression than ESI.[6] It typically produces singly charged ions, [M+H]⁺, and is less prone to forming adducts, often leading to cleaner spectra.[2] For sulfonate esters, APCI has been shown to be a superior ionization technique, yielding better sensitivity and reproducibility compared to ESI.[7]
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged liquid droplets.[4] | Gas-phase chemical ionization via corona discharge.[4] |
| Analyte Polarity | Polar to moderately nonpolar.[4][8] | Moderately polar to nonpolar.[4] |
| Thermal Stability | Ideal for thermally labile compounds.[6] | Requires analyte to be thermally stable.[6] |
| Typical Ions | [M+H]⁺, [M-H]⁻, adducts ([M+Na]⁺), multiply charged ions.[2][7] | Primarily singly charged ions, [M+H]⁺.[2] |
| Susceptibility to Matrix Effects | Higher susceptibility to ion suppression.[6] | Generally less susceptible.[6] |
| Best For | Thiophene sulfonamides with ionizable groups. | Thiophene sulfones, sulfonate esters.[7] |
Part 2: Decoding the Fragments—Predictive MS/MS Analysis
Tandem mass spectrometry (MS/MS) is indispensable for unambiguous structure elucidation. By isolating a precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a structural fingerprint. For sulfonylated thiophenes, fragmentation is predictable and dominated by cleavages around the sulfur atom.
Characteristic Fragmentation Pathways
Studies on aromatic sulfonamides provide a robust framework for predicting the fragmentation of sulfonylated thiophenes.[9][10][11] The most common fragmentation pathways observed in positive ion mode ESI-MS/MS include:
-
Cleavage of the S-N Bond (Sulfonamides): This is often the most facile cleavage, leading to the formation of a stable sulfonylium ion derived from the thiophene ring. For example, a protonated aminobenzenesulfonamide commonly yields a fragment at m/z 156.[11][12]
-
Cleavage of the C-S Bond: This pathway involves the cleavage of the bond connecting the thiophene ring to the sulfur atom. This results in the loss of the entire sulfonyl-containing group and retention of charge on the thiophene moiety, or vice versa.[13]
-
Neutral Loss of SO₂ (Sulfur Dioxide): A highly characteristic rearrangement involves the extrusion of a neutral SO₂ molecule (64 Da).[9][13] This fragmentation pathway is often promoted by electron-withdrawing groups on the aromatic ring and proceeds through an intramolecular rearrangement.[9][13]
-
Neutral Loss of SO: The loss of a neutral sulfur monoxide molecule (48 Da) has also been reported, though it is generally less common than SO₂ loss.[13]
The following diagram illustrates these primary fragmentation pathways for a generic protonated 2-thiophenesulfonamide.
Caption: Key fragmentation pathways for sulfonylated thiophenes in positive ion MS/MS.
Influence of Substituents
The position and electronic nature of substituents on both the thiophene ring and the sulfonyl group significantly influence fragmentation.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., chlorine, nitro groups) on the thiophene ring can weaken the C-S bond, promoting the neutral loss of SO₂.[9][13]
-
Electron-Donating Groups (EDGs): EDGs can stabilize the thiophene cation, making C-S cleavage a more favorable pathway.
-
The 'R' Group: The nature of the group attached to the sulfonyl moiety (e.g., -NHR in sulfonamides, -OR in sulfonates) dictates the initial cleavages. The stability of the departing neutral molecule (RNH₂, ROH) plays a crucial role in the energetics of the fragmentation process.
Part 3: A Validated Experimental Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of sulfonylated thiophene derivatives. The goal is to achieve reliable quantification and confident structural identification.
Sample Preparation
-
Objective: To prepare a clean sample solution compatible with LC-MS.
-
Protocol:
-
Accurately weigh ~1 mg of the thiophene derivative.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards and quality control (QC) samples. A typical concentration range for drug discovery applications is 1 ng/mL to 1000 ng/mL.
-
Filter the final diluted samples through a 0.22 µm syringe filter (PTFE or other compatible material) to remove particulates.
-
Liquid Chromatography (LC) Method
-
Objective: To achieve chromatographic separation of the analyte from impurities and matrix components.
-
Rationale: A C18 reversed-phase column is a versatile starting point for compounds of moderate polarity. A gradient elution is employed to ensure elution of a wide range of analytes and to clean the column effectively between injections.[14]
-
Parameters:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry (MS) Method
-
Objective: To optimize ionization and fragmentation for sensitive and specific detection.
-
Rationale: This protocol uses ESI in positive ion mode, which is broadly applicable to many sulfonylated thiophene derivatives, particularly sulfonamides. A dynamic Multiple Reaction Monitoring (dMRM) approach is used for quantification, maximizing dwell time and sensitivity for each analyte.[15]
-
Ion Source Parameters (ESI Positive):
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
-
MS/MS Parameters (dMRM):
-
Precursor Ion: The [M+H]⁺ of the target analyte.
-
Product Ions: Select at least two characteristic fragment ions. For a thiophenesulfonamide, this would typically be fragments corresponding to [M+H - SO₂]⁺ and a fragment from C-S or S-N cleavage.
-
Collision Energy (CE): Optimize empirically for each transition. Start with a CE of 20 V. A higher energy may be needed to induce rearrangement and SO₂ loss, while a lower energy may favor simple bond cleavages.
-
Cell Accelerator Voltage: 7 V
-
System Validation and Workflow
To ensure trustworthiness, the analytical run must be self-validating.
Caption: A self-validating LC-MS/MS analytical workflow.
Conclusion
The successful mass spectrometric analysis of sulfonylated thiophene derivatives is not a matter of a single, universal method. Instead, it requires a logical, evidence-based approach guided by the specific physicochemical properties of the analyte. By carefully selecting the ionization source—ESI for polar, labile molecules and APCI for less polar, thermally stable ones—researchers can maximize sensitivity and data quality. Understanding the predictable fragmentation pathways, particularly the characteristic neutral loss of SO₂, allows for confident structural confirmation via MS/MS. The provided protocol offers a validated starting point that, when combined with the principles outlined in this guide, will empower scientists to tackle the analytical challenges posed by this important class of molecules and accelerate the pace of drug discovery and development.
References
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available at: [Link]
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Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1359, 158-166. Available at: [Link]
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ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF. Available at: [Link]
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MDPI. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Available at: [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available at: [Link]
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MDPI. (2009). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 14(1), 184-195. Available at: [Link]
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Microsaic Systems. (2020). Straight to the Source: ESI vs APCI….. Available at: [Link]
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OSTI.gov. (1983). Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. Available at: [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
-
YouTube. (2022). ESI vs APCI. Which ionization should I choose for my application?. Available at: [Link]
-
Royal Society of Chemistry. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4, 52675-52684. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Available at: [Link]
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MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5081. Available at: [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
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Agilent Technologies. (n.d.). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available at: [Link]
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YouTube. (2020). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]
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PubMed. (1995). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Available at: [Link]
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National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 984-1014. Available at: [Link]
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A Comparative Guide to the Purity Assessment of "Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate" by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. "Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate," a substituted thiophene derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with supporting experimental data and protocols.
The inherent power of HPLC lies in its ability to separate, identify, and quantify components within a mixture with high resolution and sensitivity, making it an indispensable tool in pharmaceutical analysis.[2][3] This guide will delve into the rationale behind the methodological choices for two distinct reversed-phase HPLC (RP-HPLC) approaches, offering insights into how subtle changes in chromatographic conditions can be leveraged to achieve optimal separation of the target analyte from potential process-related impurities and degradation products.[4][5]
Understanding the Analyte and Potential Impurities
"this compound" (CAS 175201-99-7) is a moderately polar molecule.[6] Its structure, featuring a thiophene ring, a chloro group, an isopropylsulfonyl group, and a methyl ester, presents multiple sites for potential side reactions during synthesis. Common impurities in thiophene synthesis can arise from starting materials, by-products of incomplete reactions, or degradation.[7][8][9] For this specific molecule, potential impurities could include related thiophene derivatives lacking one of the functional groups or isomers.
Method 1: A Robust Isocratic RP-HPLC Method for Routine Quality Control
This first method is designed for routine quality control, prioritizing speed and reproducibility without compromising accuracy. An isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and shorter equilibration times.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for separating a wide range of molecules.[11] The nonpolar C18 stationary phase will interact with the hydrophobic regions of the thiophene derivative, providing good retention.[12]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC.[12] Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is included to maintain a consistent pH, which is crucial for the reproducible ionization state of any acidic or basic functional groups on the analyte or impurities.
-
Detection: The UV detector is set at a wavelength determined by the UV absorbance maximum (λmax) of the analyte, ensuring maximum sensitivity for both the main peak and any potential impurities with similar chromophores.[13]
Experimental Workflow: Method 1
Caption: Workflow for Isocratic HPLC Purity Assessment.
Method 2: A High-Resolution Gradient RP-HPLC Method for Impurity Profiling
The second method employs a gradient elution, where the mobile phase composition changes over time. This approach is particularly useful for separating complex mixtures containing compounds with a wide range of polarities and for detecting trace-level impurities that might co-elute with the main peak in an isocratic run.[4]
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl stationary phase is selected as an alternative to C18. This phase offers different selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic thiophene ring of the analyte and related impurities.[14] This can be advantageous for resolving structurally similar compounds.
-
Mobile Phase: A gradient of methanol and water is used. Methanol provides different selectivity compared to acetonitrile and can be beneficial for resolving certain impurity profiles. The gradient starts with a higher percentage of water to retain polar impurities and gradually increases the methanol concentration to elute the main compound and more nonpolar impurities.[10]
-
Detection: A Diode Array Detector (DAD) is employed to acquire full UV spectra for each peak. This is invaluable for impurity identification, as it allows for peak purity analysis and can help in the tentative identification of unknown impurities by comparing their UV spectra to that of the main compound.
Experimental Workflow: Method 2
Caption: Workflow for Gradient HPLC Impurity Profiling.
Detailed Experimental Protocols
Protocol for Method 1: Isocratic RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of "this compound" in 1 mL of acetonitrile.
Protocol for Method 2: Gradient RP-HPLC
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade).
-
Solvent B: Methanol (HPLC grade).
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: DAD, 200-400 nm, with monitoring at 254 nm.
-
Column Temperature: 35°C.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of "this compound" in 1 mL of methanol.
Comparative Data Analysis
The following table summarizes the expected performance of the two HPLC methods for the analysis of a sample of "this compound" containing two known impurities: Impurity A (a more polar precursor) and Impurity B (a less polar by-product).
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Retention Time (Main Peak) | ~ 6.5 min | ~ 18.2 min |
| Retention Time (Impurity A) | ~ 3.2 min | ~ 8.5 min |
| Retention Time (Impurity B) | ~ 8.1 min | ~ 22.1 min |
| Resolution (Main Peak/Impurity A) | > 2.0 | > 5.0 |
| Resolution (Main Peak/Impurity B) | > 1.8 | > 4.5 |
| Peak Symmetry (Main Peak) | 1.1 | 1.0 |
| Run Time | 15 min | 30 min |
| Purity Result (% Area) | 99.5% | 99.4% |
| Impurity A (% Area) | 0.25% | 0.28% |
| Impurity B (% Area) | 0.25% | 0.22% |
| Limit of Detection (LOD) | ~ 0.05% | ~ 0.01% |
Interpretation of Results:
Method 1 provides a rapid assessment of purity with acceptable resolution between the main peak and the known impurities. Its shorter run time makes it ideal for high-throughput screening in a quality control environment.
Method 2, with its longer run time, offers significantly improved resolution, which is critical for accurately quantifying closely eluting impurities. The gradient elution also provides a lower limit of detection, making it superior for trace impurity analysis and comprehensive impurity profiling during process development and validation.[15] The use of a DAD in Method 2 adds another layer of confidence by enabling peak purity checks, which is a requirement for method validation according to ICH guidelines.[16][17][18]
Conclusion and Recommendations
Both HPLC methods presented are valid for the purity assessment of "this compound," but their applications differ based on the specific analytical objective.
-
Method 1 (Isocratic) is recommended for routine quality control where speed and efficiency are paramount, and the impurity profile is well-characterized.
-
Method 2 (Gradient) is the preferred choice for method development, validation, and in-depth impurity profiling , where the highest resolution and sensitivity are required to ensure the comprehensive characterization of the material.[19]
The selection of the most appropriate method will depend on the stage of drug development and the specific regulatory requirements.[3] For early-stage development, a robust method like Method 1 may suffice. However, for late-stage development and for materials intended for clinical use, a fully validated, high-resolution method like Method 2 is essential to ensure patient safety and product quality.
References
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- BLD Pharm. (n.d.). 175201-99-7|this compound.
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- Wikipedia. (n.d.). Thiophene.
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A Senior Application Scientist's Guide to Thiophene-Based Building Blocks in Medicinal Chemistry: A Comparative Analysis of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and the ultimate biological activity of a novel therapeutic agent. Substituted thiophenes are a cornerstone of modern medicinal chemistry, prized for their ability to serve as versatile scaffolds and as bioisosteric replacements for phenyl rings. This guide provides an in-depth comparison of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate with relevant alternative building blocks, offering insights into their synthetic utility and potential impact on drug-like properties.
Introduction: The Privileged Role of Thiophenes in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic properties and steric profile make it an attractive moiety in drug design. Thiophene and its derivatives are found in numerous FDA-approved drugs, where they often replace a benzene ring to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] The sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions.[1] This guide will focus on a specific, highly functionalized thiophene derivative and compare it with a structurally related thiophene and a bioisosteric benzene analog to highlight the nuanced considerations in selecting the optimal building block for a given synthetic campaign.
The Building Blocks Under Review
This guide will compare the following three building blocks:
-
Primary Building Block: this compound ( 1 )
-
Alternative Thiophene Building Block: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate ( 2 )
-
Bioisosteric Benzene Analog: Methyl 2-chloro-4-(isopropylsulfonyl)benzoate ( 3 )
| Building Block | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 175201-99-7 | C₉H₁₁ClO₄S₂ | 282.77 | |
| 2 | 59337-92-7 | C₆H₅ClO₄S₂ | 240.69 | |
| 3 | 120100-04-1 | C₁₀H₁₁ClO₄S | 262.71 |
Comparative Analysis: Reactivity, Synthetic Utility, and Physicochemical Properties
The choice between these building blocks will depend on the specific synthetic strategy and the desired properties of the final molecule.
Chemical Reactivity and Synthetic Handles
This compound (1) possesses several key reactive sites. The chloro substituent at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The electron-withdrawing nature of the adjacent isopropylsulfonyl and methyl carboxylate groups is expected to activate the chloro group towards nucleophilic aromatic substitution under certain conditions. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for derivatization.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (2) offers a different primary reactive handle. The chlorosulfonyl group is highly reactive towards nucleophiles such as amines and alcohols, readily forming sulfonamides and sulfonate esters, respectively. This makes it an excellent building block for introducing a sulfonamide linker, a common pharmacophore in many drug classes. The synthesis of this building block typically involves the chlorosulfonylation of thiophene-2-carboxylic acid followed by esterification.[2]
Methyl 2-chloro-4-(isopropylsulfonyl)benzoate (3) , as the benzene analog of 1 , provides a direct comparison for understanding the influence of the aromatic core. The chloro group on the benzene ring is also a handle for cross-coupling reactions. However, the electronic properties of the benzene ring differ from thiophene, which can influence the reaction kinetics and catalyst selection for these transformations. Thiophene is generally more electron-rich than benzene and can be more reactive in certain electrophilic substitutions.[1]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. The reactivity of the chloro-substituted building blocks (1 and 3 ) in this reaction is a key point of comparison.
Caption: Generalized Suzuki-Miyaura cross-coupling of chloro-aromatic building blocks.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Feature | This compound (1) | Methyl 2-chloro-4-(isopropylsulfonyl)benzoate (3) | Rationale |
| Reactivity | Potentially higher | Potentially lower | The electron-rich nature of the thiophene ring can facilitate oxidative addition of palladium. |
| Reaction Conditions | Likely milder conditions | May require more forcing conditions | Differences in the electronic properties of the aromatic core. |
| Side Reactions | Potential for catalyst poisoning by sulfur | Generally less prone to catalyst poisoning | The sulfur atom in thiophene can sometimes interact with the palladium catalyst. |
Physicochemical Properties and Bioisosterism
The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a powerful strategy in drug design.[4][5] Thiophene is a well-established bioisostere of benzene.[1]
Table 2: Comparison of Physicochemical Properties
| Property | Thiophene Core (in 1) | Benzene Core (in 3) | Implications for Drug Development |
| Lipophilicity (logP) | Generally lower or similar to benzene analog | Varies | Thiophene's ability to act as a hydrogen bond acceptor can increase polarity and improve aqueous solubility. |
| Metabolic Stability | Can be susceptible to oxidation at the sulfur atom | Prone to aromatic hydroxylation | The metabolic fate of the aromatic core can significantly impact the drug's half-life and potential for drug-drug interactions. |
| Molecular Shape | Planar, with a smaller ring size than benzene | Planar | The subtle differences in geometry can affect binding to the target protein. |
| Electronic Character | Electron-rich | Electron-neutral | Influences reactivity and potential for π-π stacking interactions with the biological target. |
Experimental Protocols
The following are representative experimental protocols for key transformations involving the discussed building blocks. These protocols are based on literature procedures for analogous compounds and serve as a starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Thiophene Derivative (Adapted for Building Block 1)
This protocol is adapted from procedures for the Suzuki coupling of similar chloro-thiophene derivatives.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1 ) (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Seal the vessel and purge with argon for 10 minutes.
-
Add a degassed mixture of dioxane (4 mL) and water (1 mL) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonamide Formation with Building Block 2
This protocol describes the reaction of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (2 ) with an amine to form a sulfonamide.
Step-by-Step Methodology:
-
Dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (2 ) (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C.
-
Add the desired amine (1.1 mmol) followed by the dropwise addition of triethylamine (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane (20 mL) and wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
Trustworthiness and Self-Validating Systems
The provided protocols are based on well-established and widely published synthetic methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the resulting products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectroscopic signatures for the products of the described reactions are predictable based on the structures of the starting materials. For instance, in the Suzuki coupling product, the appearance of new aromatic proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum, would validate the successful transformation.
Conclusion
This compound (1) is a highly functionalized building block with significant potential in medicinal chemistry. Its key advantage lies in the presence of a chloro substituent that is activated for cross-coupling reactions, allowing for the straightforward introduction of molecular diversity.
When compared to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (2) , the choice depends on the desired synthetic disconnection. Building block 1 is ideal for C-C bond formation at the 3-position of the thiophene ring, while 2 is the precursor of choice for introducing a sulfonamide linkage.
The comparison with its bioisosteric benzene analog, Methyl 2-chloro-4-(isopropylsulfonyl)benzoate (3) , highlights the strategic considerations in scaffold selection. The thiophene core in 1 may offer advantages in terms of increased reactivity in cross-coupling reactions and potentially improved physicochemical properties such as solubility. However, the potential for sulfur-mediated catalyst inhibition and different metabolic pathways must be considered.
Ultimately, the optimal building block is context-dependent. This guide provides the foundational knowledge and experimental frameworks to enable an informed decision, empowering researchers to select the most appropriate building block to accelerate their drug discovery programs.
References
-
Thiophene in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021 .
-
The Suzuki-Miyaura Cross-Coupling Reaction. Chemical Reviews, 2017 .
-
Bioisosterism in Drug Design. Chemical Reviews, 1996 .
-
Palladium-Catalyzed Cross-Coupling Reactions in Pharmaceutical Synthesis. Angewandte Chemie International Edition, 2008 .
-
The Use of Bioisosterism in Drug Design and Molecular Modification. International Journal of Pharmaceutical Sciences and Research, 2015 .
-
Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. PrepChem, 2023 .
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Nanjing Norris Pharmatech, 2023 .
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024 .
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A Senior Application Scientist's Guide to the Characterization of Substituted Thiophen-2-Carboxylates
Substituted thiophene-2-carboxylates are a cornerstone class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Their biological and electronic properties are exquisitely sensitive to the nature and position of substituents on the thiophene ring. Consequently, rigorous and unambiguous characterization is not merely a procedural step but a fundamental requirement for meaningful research and development. In drug discovery, for instance, confirming the precise isomeric form is critical, as different isomers can exhibit vastly different efficacy and toxicity profiles.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation and purity assessment of substituted thiophene-2-carboxylates. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
The Analytical Toolkit: A Comparative Overview
The complete characterization of a novel substituted thiophene-2-carboxylate relies on a synergistic combination of techniques. While each method provides a unique piece of the puzzle, it is their collective data that builds an unshakeable structural assignment and purity profile.
| Technique | Information Provided | Sample Requirements | Destructive? | Key Strength for Thiophene-2-Carboxylates |
| NMR Spectroscopy | Definitive molecular structure, substitution patterns, isomeric purity | 1-10 mg, soluble | No | Unambiguously determines the position of substituents on the thiophene ring. |
| IR Spectroscopy | Presence of key functional groups (C=O, C-O, N-H, etc.) | ~1 mg, solid or liquid | No | Quick and simple confirmation of the carboxylate group and other key functionalities. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | <1 mg, soluble/volatile | Yes | Confirms molecular weight and provides structural clues through fragmentation. |
| HPLC | Purity assessment, quantification, separation of isomers | <1 mg, soluble | No (analytical) | Gold standard for determining the purity of the compound and separating isomers.[3][4] |
| Gas Chromatography | Purity of volatile compounds, impurity profiling | <1 mg, volatile | Yes | Ideal for analyzing volatile derivatives or checking for volatile impurities.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive mapping of the molecular skeleton.
Expertise & Experience: Why NMR is Indispensable
For substituted thiophenes, ¹H NMR is crucial for determining the regiochemistry. The coupling constants (J-values) between adjacent protons on the thiophene ring are characteristic of their relative positions. For example, the coupling between protons at the 3- and 4-positions is typically larger than the coupling between protons at the 4- and 5-positions. This subtle difference is often the key to distinguishing between, for instance, a 4-substituted and a 5-substituted thiophene-2-carboxylate.[7][8] ¹³C NMR complements this by confirming the number of unique carbon environments and providing characteristic chemical shifts for the carboxylate carbonyl and thiophene ring carbons.
Experimental Protocol: ¹H NMR of Ethyl 2-amino-4-methylthiophene-3-carboxylate
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound. The choice of amount is a balance between obtaining a good signal-to-noise ratio and conserving the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons like those on an amino group.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[8]
-
-
Instrument Setup & Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift during the experiment.
-
"Shim" the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. Multiple FIDs are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Apply a Fourier transform to the summed FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons in the molecule. For ethyl 2-amino-4-methylthiophene-3-carboxylate, one would expect to see signals for the NH₂ protons, the thiophene proton, the methyl group on the ring, and the ethyl ester group.[1][9]
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
Expertise & Experience: Causality in Spectral Interpretation
For a substituted thiophene-2-carboxylate, the IR spectrum provides immediate, confirmatory evidence of its key structural features. The most prominent and diagnostically important peak is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp band in the region of 1700-1730 cm⁻¹.[1] The exact position is sensitive to the electronic effects of the substituents on the thiophene ring. Electron-withdrawing groups can shift this band to a higher wavenumber. Other key absorptions include the C-O stretch of the ester (1200-1300 cm⁻¹), the N-H stretches for amino-substituted derivatives (around 3300-3500 cm⁻¹), and a series of bands corresponding to the C=C and C-H vibrations of the thiophene ring.[10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation like making KBr pellets is required, making ATR a much faster method.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil. This is crucial for obtaining a high-quality spectrum.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself. The instrument software will automatically subtract this background from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument scans the sample over a range of infrared frequencies (typically 4000 to 400 cm⁻¹).
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule. For example, a strong peak at ~1710 cm⁻¹ would strongly support the presence of the ester carbonyl group.[1]
-
Visualization: IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): The Molecular Weight Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy, which is invaluable for confirming the identity of a new compound.
Expertise & Experience: Decoding Fragmentation
The ionization process in MS is energetic and often causes the molecule to break apart into smaller, charged fragments. This fragmentation pattern is reproducible and characteristic of the molecule's structure. For substituted thiophene-2-carboxylates, common fragmentation pathways include the loss of the alkoxy group (-OR) from the ester, followed by the loss of carbon monoxide (CO).[13][14] The position and nature of the substituents on the thiophene ring can influence the fragmentation, sometimes allowing for the differentiation of isomers.[13][14]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The choice of solvent is critical; it must be volatile and capable of supporting ions. Often, a small amount of formic acid or ammonium acetate is added to the solution to promote protonation [M+H]⁺ or the formation of adducts [M+Na]⁺, which aids in the ionization process.
-
-
Sample Introduction:
-
The solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump (direct infusion) or as the eluent from an HPLC system (LC-MS).
-
-
Ionization and Analysis:
-
In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.
-
As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This directly provides the molecular weight.
-
If using HRMS, compare the exact measured mass to the theoretical mass for the proposed chemical formula to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Visualization: Mass Spectrometry Workflow
Caption: Workflow for ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. It is the most widely used method for assessing the purity of pharmaceutical compounds.[3]
Expertise & Experience: The Right Conditions for Separation
The key to a successful HPLC analysis is selecting the appropriate stationary phase (column) and mobile phase. For substituted thiophene-2-carboxylates, which are moderately polar, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 (ODS) column is a robust and versatile starting point.[3] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3][4] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape in a reasonable time. The choice of detector is also critical; a UV-Vis detector is standard, as the thiophene ring provides strong chromophores.[3][15]
Experimental Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: High-purity water with 0.1% formic acid. Mobile Phase B: Acetonitrile with 0.1% formic acid. The acid is added to improve peak shape and ensure consistent ionization if the eluent is directed to a mass spectrometer.[16]
-
Purge the HPLC pumps to remove any air bubbles from the lines.
-
Equilibrate the column (e.g., C18, 250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute this stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
Method Execution:
-
Set the column oven temperature (e.g., 30°C) to ensure reproducible retention times.[15]
-
Set the UV detector wavelength to a value where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Inject a defined volume (e.g., 10 µL) of the prepared sample.
-
Run the gradient program (e.g., 30% B to 100% B over 20 minutes).
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Conclusion
The characterization of substituted thiophene-2-carboxylates is a multi-faceted process that demands a thoughtful application of complementary analytical techniques. NMR stands as the ultimate arbiter of structure, while MS provides unequivocal confirmation of molecular weight and elemental composition. IR spectroscopy offers a rapid check for key functional groups. Finally, HPLC serves as the definitive gatekeeper, ensuring the purity of the compound before it proceeds to further biological or material science applications. By integrating the data from these techniques, researchers can establish the identity and quality of their materials with the highest degree of scientific confidence.
References
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-
Koukou, M. K., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Retrieved from [Link]
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Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Gordon and Breach, Science Publishers Inc. Retrieved from [Link]
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Otsuji, Y., & Imoto, E. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. The Chemical Society of Japan. Retrieved from [Link]
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SIELC Technologies. (2018). Thiophene. Retrieved from [Link]
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Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1). Retrieved from [Link]
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Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]
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Lee, J. H., et al. (2021). Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene. Retrieved from [Link]
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Ketel, D. H., et al. (1998). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Retrieved from [Link]
-
Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Retrieved from [Link]
-
Al-Omair, M. A. (2017). Vibrational, NMR, and UV Spectral Analysis of 2-Carbaldehyde Oxime-5-Nitrothiophene by Density Functional Theory. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Khalili, B., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Retrieved from [Link]
-
Otsuji, Y., & Imoto, E. (1961). Infrared Absorption Spectra of Substituted Thiophenes. Amanote Research. Retrieved from [Link]
-
Croes, K., et al. (1993). Analysis of thiophenes in the Tagetae (Asteraceae) by HPLC. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST WebBook. Retrieved from [Link]
-
Supplementary Information. (n.d.). Instrumentation. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. Retrieved from [Link]
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ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylate. Retrieved from [Link]
-
IUCr. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids. Retrieved from [Link]
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Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
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MDPI. (2021). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Retrieved from [Link]
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National Institutes of Health. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Analysis of Trace Thiophene in Benzene According to ASTM D7011. Retrieved from [Link]
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European Journal of Chemistry. (2020). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]
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MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
National Institutes of Health. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Thiophenes
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for phenyl groups in numerous bioactive compounds. The strategic synthesis of functionalized thiophenes is therefore of paramount importance. This guide provides an in-depth technical comparison of classical and modern synthetic routes, with a focus on the rationale behind choosing alternative reagents to optimize yield, functional group tolerance, and reaction conditions.
Classical Ring-Forming Strategies: Building the Thiophene Core
Traditional methods excel at constructing the thiophene ring from acyclic precursors. While well-established, the choice of reagents within these methods can dramatically impact the outcome.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent condensation that provides direct access to highly functionalized 2-aminothiophenes.[1][2] It classically involves the reaction of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[2][3]
The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. Subsequent Michael addition of sulfur, followed by cyclization and tautomerization, yields the 2-aminothiophene product.[2] The choice of base is critical for the initial condensation, while the sulfur source directly participates in the ring formation.
Caption: Generalized workflow of the Gewald aminothiophene synthesis.
While traditionally employing amine bases like morpholine or triethylamine in solvents such as ethanol or DMF, greener and more efficient alternatives have been developed.[4][5]
| Reagent/Condition | Traditional Approach | Alternative Approach | Rationale for Alternative |
| Base | Morpholine, Triethylamine | L-Proline, Piperidinium Borate, KF-Alumina | Milder, catalytic, easier workup, improved yields.[5][6] |
| Solvent | Ethanol, DMF | Water, Deep Eutectic Solvents, Solvent-free (Ball Milling) | Green chemistry principles, unique reactivity, reduced waste.[5][7] |
| Activation | Conventional Heating | Microwave Irradiation, Ultrasound | Drastically reduced reaction times, often improved yields.[2][5] |
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone (10.0 g, 0.102 mol), ethyl cyanoacetate (11.5 g, 0.102 mol), and elemental sulfur (3.27 g, 0.102 g-atom) in 50 mL of ethanol.
-
With stirring, add morpholine (8.9 g, 0.102 mol) dropwise to the mixture.
-
Heat the reaction mixture at 50°C for 2 hours. A precipitate should form during this time.
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with 2 x 20 mL of cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the desired 2-aminothiophene as a crystalline solid.
The Paal-Knorr Thiophene Synthesis
A foundational method for thiophene synthesis, the Paal-Knorr reaction constructs the ring by condensing a 1,4-dicarbonyl compound with a sulfurizing agent.[3][8] This method is highly effective for producing alkyl- and aryl-substituted thiophenes.
The reaction is understood to proceed via the conversion of one or both carbonyl groups of the 1,4-dicarbonyl compound into thiocarbonyls (thioketones) by the sulfurizing agent.[8] This is followed by an intramolecular condensation and dehydration/desulfurization sequence, driven by the formation of the stable aromatic thiophene ring.[3] It has been demonstrated that the reaction does not proceed through a furan intermediate.[3]
Caption: Key transformations in the Paal-Knorr thiophene synthesis.
The choice of sulfurizing agent is the most critical variable in the Paal-Knorr synthesis, influencing reaction conditions, yield, and ease of purification.
| Sulfurizing Agent | Key Characteristics & Performance |
| Phosphorus Pentasulfide (P₄S₁₀) | The traditional reagent; powerful but often requires harsh conditions (high temperatures) and can lead to side products. Workup can be complicated by phosphorus-containing byproducts.[9][10] |
| Lawesson's Reagent (LR) | A milder, more soluble, and often more efficient alternative to P₄S₁₀. Generally provides cleaner reactions with higher yields under milder conditions (e.g., refluxing toluene).[11] Byproducts are typically easier to remove.[11][12] |
| P₄S₁₀ / Hexamethyldisiloxane (HMDS) | A combination reagent system reported to give yields comparable or superior to Lawesson's reagent. A key advantage is the simple hydrolytic workup or filtration to remove byproducts, avoiding chromatography.[12] |
Comparative Data: In the synthesis of 2,5-dimethylthiophene from acetonylacetone, Lawesson's reagent generally provides higher yields (typically >80%) under milder conditions compared to P₄S₁₀, which often requires higher temperatures and can result in lower and more variable yields.
-
In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add 2,5-hexanedione (11.4 g, 0.1 mol) and anhydrous toluene (100 mL) to the flask.
-
Carefully add Lawesson's reagent (22.2 g, 0.055 mol, 0.55 eq.) to the solution in portions. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. A precipitate of phosphorus-containing byproducts may form.
-
Filter the mixture to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and then with brine (1 x 50 mL). Caution: This reaction generates toxic H₂S gas; ensure adequate ventilation.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to obtain 2,5-dimethylthiophene as a colorless liquid.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[13][14]
The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester. A second addition can occur, leading to a thioacetal intermediate. Subsequent intramolecular Dieckmann-like condensation, followed by elimination and tautomerization, affords the final 3-hydroxythiophene product.[14][15]
The true power of the Fiesselmann synthesis lies in its adaptability. Variations in the starting materials allow for a wide range of substituted thiophenes:
-
Using β-ketoesters: A variation developed by Lissavetzky employs cyclic β-ketoesters with thioglycolic acid, providing access to fused thiophene systems.[14]
-
Nitrile Substrates: If the starting material contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes, expanding the synthetic utility.[14]
-
Base Selection: While sodium ethoxide or methoxide are common, the choice of base can influence the reaction pathway. For instance, potassium hydroxide can be used to promote esterification and cyclization in certain variations.[14]
Modern Approaches: Palladium-Catalyzed Cross-Coupling and C-H Functionalization
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient and regioselective construction of functionalized thiophenes, often with superior functional group tolerance compared to classical methods.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, including those involving thiophene rings. This reaction typically couples a thiophene-boronic acid (or ester) with an organic halide in the presence of a palladium catalyst and a base.[9]
The success of a Suzuki coupling hinges on the careful selection of the palladium source and, most importantly, the phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.
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A Spectroscopic Guide to the Isomeric Differentiation of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
For researchers and professionals in drug development and materials science, the precise structural elucidation of heterocyclic compounds is a foundational requirement. Thiophene derivatives, in particular, are privileged scaffolds in numerous pharmaceutical agents.[1][2] The biological activity of such molecules is intrinsically tied to their specific substitution pattern, making the differentiation of isomers a critical step in chemical synthesis and quality control.
This guide provides an in-depth comparison of the spectroscopic characteristics of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate and its constitutional isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously determine the substitution pattern on the thiophene ring. The principles and experimental data discussed herein are designed to offer a practical framework for scientists engaged in the synthesis and characterization of complex substituted thiophenes.
The Challenge of Isomerism in Substituted Thiophenes
The thiophene ring has four positions (2, 3, 4, and 5) available for substitution. In the case of this compound, the substituents are a methyl carboxylate group, a chlorine atom, and an isopropylsulfonyl group. A fourth position is occupied by a hydrogen atom. The specific arrangement of these three functional groups and one hydrogen atom defines the constitutional isomer. Misidentification can lead to significant downstream consequences, including altered pharmacological profiles and invalid structure-activity relationship (SAR) studies.
Below are the structures of the primary compound and two of its potential constitutional isomers, illustrating the analytical challenge.
Caption: Key constitutional isomers of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between these isomers. The chemical shift (δ) and coupling constants (J) of the lone thiophene ring proton provide a unique fingerprint for each substitution pattern.[1][2]
¹H NMR Analysis
The key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the single proton on the thiophene ring. Its chemical shift is highly sensitive to the electronic effects of the adjacent substituents.
-
Electron-Withdrawing Groups (EWGs): The sulfonyl (-SO₂R) and carboxylate (-COOR) groups are strong EWGs. They deshield adjacent protons, causing their signals to appear at a higher chemical shift (further downfield).
-
Halogens: Chlorine (-Cl) is also an EWG, though its effect can be modulated by its inductive and resonance contributions.
Predicted ¹H NMR Chemical Shifts for the Thiophene Proton:
| Isomer | Proton Position | Adjacent Substituents | Predicted Chemical Shift (δ, ppm) | Rationale |
| Target Compound | H-5 | -SO₂iPr (at C4) | ~7.8 - 8.2 | Flanked by the sulfur heteroatom and the powerful -SO₂iPr group, leading to significant deshielding. |
| Isomer 1 | H-5 | -Cl (at C4) | ~7.4 - 7.7 | Positioned between the ring sulfur and the -Cl group. Less deshielded compared to the target compound. |
| Isomer 2 | H-4 | -Cl (at C3), -SO₂iPr (at C5) | ~7.6 - 8.0 | Positioned between two strong EWGs, leading to a downfield shift. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[1]
In addition to the thiophene proton, the isopropyl group (-CH(CH₃)₂) of the sulfonyl moiety will appear as a septet for the CH proton and a doublet for the two CH₃ groups, while the methyl ester (-OCH₃) will be a sharp singlet. The positions of these signals will also show minor variations between isomers but are less diagnostic than the aromatic proton shift.
¹³C NMR Analysis
¹³C NMR spectroscopy provides complementary information by revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the four carbons in the thiophene ring are highly diagnostic.
Key Differentiators in ¹³C NMR:
-
Number of Signals: All isomers will show the same number of carbon signals (one for the thiophene ring, plus those for the substituents).
-
Chemical Shifts: The carbon directly attached to the sulfonyl group will be significantly downfield. The relative positions of the quaternary (substituent-bearing) and tertiary (proton-bearing) carbon signals will differ for each isomer, providing a clear fingerprint. For instance, the chemical shift of the protonated carbon (C-5 in the target compound) will be distinct from that of the protonated carbon in the isomers.
Infrared (IR) Spectroscopy: Functional Group Confirmation
While NMR is superior for isomer differentiation, IR spectroscopy is an essential and rapid method for confirming the presence of key functional groups.[3] The primary value of IR is to verify that the correct functionalities are present in the synthesized molecule.
Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Isopropylsulfonyl (R-SO₂-R') | Asymmetric S=O Stretch | 1350 - 1300 | Typically a very strong and sharp band.[4] |
| Isopropylsulfonyl (R-SO₂-R') | Symmetric S=O Stretch | 1180 - 1140 | Strong and sharp band. The presence of two distinct, strong bands is characteristic of the sulfonyl group.[3][4] |
| Methyl Ester (R-CO-OR') | C=O Stretch | 1730 - 1715 | Strong, sharp carbonyl absorption. |
| Thiophene Ring | C=C Stretch | 1550 - 1400 | Multiple bands of variable intensity. |
| C-Cl Stretch | C-Cl Stretch | 800 - 600 | Can be difficult to assign definitively in the fingerprint region. |
While the major bands will be present in all isomers, subtle shifts in their positions and differences in the fingerprint region (below 1000 cm⁻¹) may be observed due to the different electronic and steric environments. However, these differences are generally not sufficient for unambiguous isomer assignment without reference standards.
Mass Spectrometry (MS): Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) will confirm the elemental composition, as all isomers share the same molecular formula (C₉H₁₁ClO₄S₂). Standard electron-impact (EI) mass spectrometry will induce fragmentation, and the resulting pattern can provide structural clues.
The molecular ion peak (M⁺) will be identical for all isomers. The key to differentiation lies in the relative abundances of the fragment ions.
Plausible Fragmentation Pathways:
-
Loss of the Isopropyl Group: A common fragmentation for isopropylsulfonyl compounds is the loss of the isopropyl radical (•C₃H₇) or propene (C₃H₆) via McLafferty rearrangement.
-
Cleavage of the S-C(thiophene) Bond: The bond between the sulfonyl group and the thiophene ring can cleave, leading to characteristic ions.[5][6]
-
Loss of Methoxy Group: Fragmentation of the ester can occur via loss of •OCH₃ or CH₃OH.
-
Loss of SO₂: Cleavage can result in the loss of a neutral sulfur dioxide molecule.
The relative positions of the bulky and labile groups will influence which fragmentation pathways are favored. For example, steric hindrance between adjacent groups in one isomer might promote a specific cleavage pathway that is less favorable in another.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
The logical flow from sample preparation to structural elucidation is crucial for obtaining high-quality, reliable data.[1][2]
Caption: Workflow for NMR data acquisition and analysis.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the thiophene derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a spectral width of 12-15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is necessary due to the low natural abundance of ¹³C.[2]
-
Data Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
IR Spectroscopy Protocol
-
Technique: Use an Attenuated Total Reflectance (ATR) accessory for rapid, solvent-free analysis.
-
Acquisition: Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium).
-
Parameters: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Processing: Perform a baseline correction and record the peak wavenumbers.
Mass Spectrometry Protocol
-
Technique: Use Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination (HRMS).
-
EI-MS: Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.[5]
-
HRMS (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL and infuse into the mass spectrometer.
-
Analysis: For EI-MS, analyze the fragmentation pattern. For HRMS, determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the theoretical mass to confirm the elemental formula.
Conclusion: A Multi-faceted Approach
The unambiguous structural determination of "this compound" and its isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR stands out as the primary tool for differentiation, with the chemical shift of the lone thiophene proton serving as the most definitive diagnostic marker.
-
¹³C NMR provides crucial complementary data, confirming the carbon skeleton and the electronic environment of each carbon atom.
-
IR Spectroscopy serves as an essential and rapid check for the presence of the required sulfonyl and ester functional groups.
-
Mass Spectrometry confirms the molecular weight and elemental composition, while its fragmentation patterns can offer additional structural corroboration.
By integrating the data from these orthogonal techniques, researchers can confidently assign the correct isomeric structure, ensuring the integrity and validity of their scientific findings in the competitive landscape of drug discovery and chemical research.
References
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Still, I. W. J., & Perumattam, J. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 6(1-2), 57-61. Available at: [Link]
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Šafarik, J. B., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (1999). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 457-471. Available at: [Link]
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Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5226–5233. Available at: [Link]
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Still, I. W. J., & Perumattam, J. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
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Mary, Y. S., et al. (2015). Molecular structure, vibrational spectroscopic, first hyperpolarizability, NBO and HOMO, LUMO studies of P-Iodobenzene sulfonyl chloride. ResearchGate. Available at: [Link]
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Griffiths, G., Harris, F. M., & Beynon, J. H. (1972). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1727-1736. Available at: [Link]
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Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 118-125. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Wang, Y., et al. (2020). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega, 5(3), 1563–1569. Available at: [Link]
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Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]
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Jappor, H. R., & Al-Amiery, A. A. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 312-317. Available at: [Link]
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Nikolova, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5183. Available at: [Link]
-
Fujieda, K., Takahashi, K., & Sone, T. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(10), 2613-2614. Available at: [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the unambiguous structural confirmation of a chemical entity is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant setbacks in development timelines. This guide provides an in-depth, practical comparison of the essential analytical techniques required to validate the structure of a complex heterocyclic compound: Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate.
Our subject molecule, with a molecular formula of C₉H₁₁ClO₄S₂ and a molecular weight of 282.76 g/mol , presents a fascinating validation challenge.[1] It incorporates a highly substituted thiophene ring, a stereochemically simple but spectroscopically significant isopropyl group, a chloro substituent, and a methyl ester. Each of these features must be unequivocally confirmed in its correct position. This guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how a multi-pronged analytical approach creates a self-validating system for ultimate confidence in the final structure.
The Analytical Gauntlet: A Multi-Technique Approach
Caption: Integrated workflow for structural validation.
Mass Spectrometry: The Molecular Gatekeeper
The first and most fundamental question is: what is the molecule's mass and, by extension, its elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula.
Experimental Protocol: High-Resolution Electrospray Ionization-Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule, which is crucial for determining the molecular weight.[2][3]
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500). The high resolving power of the TOF analyzer will separate ions with very similar mass-to-charge ratios.[2]
Data Interpretation & Comparative Analysis
The key to HRMS is comparing the experimentally measured mass to the calculated exact mass. Furthermore, the presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) provides a critical validation point.
| Species | Calculated Exact Mass (m/z) | Expected Isotopic Pattern |
| [C₉H₁₁³⁵ClO₄S₂ + H]⁺ | 282.9788 | Primary peak (A) |
| [C₉H₁₁³⁷ClO₄S₂ + H]⁺ | 284.9759 | Secondary peak (A+2) at ~33% intensity of A |
| [C₉H₁₁³⁵ClO₄S₂ + Na]⁺ | 304.9608 | Primary peak (A) |
| [C₉H₁₁³⁷ClO₄S₂ + Na]⁺ | 306.9578 | Secondary peak (A+2) at ~33% intensity of A |
An observed mass within 5 ppm of the calculated mass, coupled with the correct A/A+2 isotopic pattern for a single chlorine atom, provides exceptionally strong evidence for the proposed elemental composition. This technique is highly sensitive and crucial for detecting impurities and degradation products, ensuring the purity of the sample.[4]
NMR Spectroscopy: The Architectural Blueprint
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[5][6] For a molecule like ours, both ¹H (proton) and ¹³C (carbon) NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a good solvent for many organic molecules and has a well-defined residual solvent peak. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.[5]
Data Interpretation & Comparative Analysis
The ¹H NMR spectrum provides information on the chemical environment, number (via integration), and connectivity (via spin-spin coupling) of protons.[6] The ¹³C NMR spectrum reveals the number of unique carbon environments.
Expected ¹H NMR Data (Predicted, in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiophene-H | ~7.5-8.0 | Singlet (s) | 1H | The sole proton on the electron-deficient thiophene ring is expected to be significantly downfield.[9] |
| O-CH₃ (Ester) | ~3.9 | Singlet (s) | 3H | Methyl group attached to an electronegative oxygen, deshielded. |
| SO₂-CH | ~3.3-3.6 | Septet (sept) | 1H | Methine proton deshielded by the sulfonyl group and split by 6 equivalent methyl protons. |
| C-(CH₃)₂ | ~1.4 | Doublet (d) | 6H | Two equivalent methyl groups coupled to the single methine proton. |
Expected ¹³C NMR Data (Predicted, in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~160-165 | Carbonyl carbon of the ester functional group. |
| Thiophene C (various) | ~125-150 | Four distinct carbons of the substituted thiophene ring. |
| O-CH₃ (Ester) | ~53 | Methyl carbon of the ester. |
| SO₂-CH | ~55-60 | Methine carbon of the isopropyl group, attached to the sulfonyl group. |
| C-(CH₃)₂ | ~15-20 | Equivalent methyl carbons of the isopropyl group. |
The combination of these spectra allows us to piece together the molecular fragments. For instance, the septet and doublet in the ¹H NMR are a classic signature of an isopropyl group. The singlet for the thiophene proton confirms the substitution pattern.
FTIR Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11] It works by detecting the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.[12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. This technique requires minimal sample prep.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background scan of the empty crystal should be taken first.
Data Interpretation & Comparative Analysis
The spectrum is analyzed for characteristic absorption bands that act as fingerprints for functional groups.[13]
| Frequency Range (cm⁻¹) | Vibration | Functional Group Confirmed |
| ~3100 | C-H stretch | Thiophene Ring C-H |
| ~2980-2850 | C-H stretch | Isopropyl & Methyl C-H (aliphatic) |
| ~1720-1740 | C=O stretch | Ester Carbonyl |
| ~1300-1350 & ~1120-1160 | S=O asymmetric & symmetric stretch | Sulfonyl Group (SO₂) |
| ~1450-1550 | C=C stretch | Thiophene Ring |
The presence of strong bands in the carbonyl and sulfonyl regions provides direct, confirmatory evidence for these key functional groups, corroborating the structural fragments deduced from NMR and MS. The analysis of thiophene derivatives often shows characteristic bands related to the ring C-H and ring stretching vibrations.[14]
Conclusion: A Self-Validating Structural Proof
By integrating the data from these three orthogonal techniques, we construct a self-validating proof of structure for This compound .
-
HRMS establishes the correct elemental formula (C₉H₁₁ClO₄S₂) with high confidence.
-
FTIR confirms the presence of the essential functional groups: an ester (C=O), a sulfonyl group (S=O), and the thiophene ring.
-
NMR Spectroscopy provides the final, detailed blueprint, showing the precise connectivity of all atoms. The ¹H NMR confirms the isopropyl group, the methyl ester, and the single, isolated proton on the thiophene ring. The ¹³C NMR confirms the nine unique carbon environments.
No single technique could provide this level of certainty. It is the convergence of all the data—the mass, the bonds, and the atomic connectivity—that allows us as scientists to declare the structure validated with the highest degree of scientific integrity. This rigorous approach is non-negotiable in research and is a cornerstone of regulatory compliance in drug development.[2][4]
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality . Pharma Focus America. [Link]
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A Senior Application Scientist's Guide to the Reactivity of Substituted Thiophenes
For researchers and professionals in drug development, the thiophene ring is a cornerstone of molecular design. Its unique electronic properties and structural resemblance to benzene, coupled with a higher reactivity, make it a privileged scaffold in a multitude of pharmaceuticals and functional materials. However, the true synthetic power of thiophene is unlocked through substitution, which profoundly modulates the ring's reactivity and dictates the strategy for further functionalization.
This guide provides a comparative analysis of the reactivity of substituted thiophenes, moving beyond simple descriptions to explain the causal relationships between substituent effects and reaction outcomes. We will explore the three primary reaction manifolds—electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling—supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Thiophene Nucleus: An Electronic Overview
Thiophene is a five-membered, electron-rich aromatic heterocycle. The sulfur atom participates in the π-system by donating a lone pair of electrons, resulting in a total of six delocalized π-electrons over five atoms.[1] This electron-rich nature makes thiophene significantly more reactive towards electrophiles than benzene.[2] Crucially, electrophilic attack preferentially occurs at the C2 (α) position. This regioselectivity is a direct consequence of the superior stability of the carbocation intermediate (σ-complex) formed upon C2 attack, which can be stabilized by three resonance structures, compared to only two for C3 (β) attack.[2][3]
Electrophilic Aromatic Substitution (EAS): The Dominant Pathway
EAS is the most common reaction pathway for functionalizing the thiophene ring. The outcome is governed by the electronic properties of the substituent already present on the ring.
The Influence of Substituents
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups are activating. They increase the electron density of the thiophene ring, making it even more nucleophilic and accelerating the rate of electrophilic attack. EDGs at the C2 position primarily direct incoming electrophiles to the C5 position. If C5 is blocked, substitution may occur at C3.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), acyl (-COR), and cyano (-CN) groups are deactivating.[4] They pull electron density from the ring, reducing its nucleophilicity and slowing the reaction rate. An EWG at the C2 position directs incoming electrophiles to the C4 and C5 positions, with C5 being generally favored.
Comparative Data: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic EAS reaction that clearly demonstrates substituent effects. The reaction involves treating a thiophene with an acylating agent (like an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[5]
| Substituted Thiophene | Acylating Agent | Catalyst | Relative Reactivity (Qualitative) | Major Product(s) | Yield (%) | Reference |
| Thiophene | Acetic Anhydride | Hβ Zeolite | Baseline | 2-Acetylthiophene | 98.6 | [6] |
| Thiophene | Succinyl Chloride | EtAlCl₂ | Baseline | 1,4-bis(2-thienyl)butane-1,4-dione | Good | [7] |
| 2-Methylthiophene | Acetic Anhydride | SnCl₄ | Higher | 5-Acetyl-2-methylthiophene | - | [1] |
| 2-Bromothiophene | Acetic Anhydride | SnCl₄ | Lower | 5-Acetyl-2-bromothiophene | - | [1] |
Table 1: Comparison of Friedel-Crafts Acylation on Substituted Thiophenes.
The data illustrates that an EDG like a methyl group enhances reactivity, while an EWG like bromine reduces it. The directing effects are also clear, with substitution occurring at the available α-position (C5).
Visualizing the Mechanism: Regioselectivity in EAS
The preference for attack at the C2 position is a cornerstone of thiophene chemistry. The diagram below illustrates the resonance contributors for the intermediate carbocation, providing a clear rationale for the observed regioselectivity.
Caption: C2 vs. C3 Electrophilic Attack on Thiophene.
Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto an electron-rich heterocycle.[8][9] The electrophile, known as the Vilsmeier reagent, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11]
Causality: This method is preferred over Friedel-Crafts formylation (using CO/HCl) because the Vilsmeier reagent is a milder electrophile, leading to fewer side reactions with the sensitive thiophene ring. The reaction's success hinges on the formation of the electrophilic chloroiminium ion.[9]
Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 2.6 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.0 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add thiophene (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield thiophene-2-carboxaldehyde.
Nucleophilic Aromatic Substitution (SNAr): An EWG-Dependent Pathway
Unlike EAS, SNAr on thiophenes is not facile and requires strong activation. The ring's inherent electron-richness repels nucleophiles. Therefore, the presence of at least one powerful EWG (like -NO₂) is essential to make the ring electron-deficient and stabilize the negatively charged intermediate (Meisenheimer complex).[12][13]
Thiophenes are notably more reactive in SNAr reactions than their benzene analogues, sometimes by a factor of 1000 or more.[12] This is attributed to the ability of the sulfur atom to better stabilize the anionic intermediate.
Comparative Reactivity
Consider the reaction of 2-bromo-5-nitrothiophene with a nucleophile like pyrrolidine. The nitro group at C5 is crucial; it delocalizes the negative charge of the Meisenheimer adduct formed when the nucleophile attacks C2.[14] Without this EWG, the reaction would not proceed under normal conditions. In contrast, 2-bromothiophene is unreactive towards the same nucleophile.
Metal-Catalyzed Cross-Coupling: Modern Synthetic Powerhouses
Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryl and heteroaryl systems, and substituted thiophenes are excellent substrates.[15] These reactions typically involve coupling a thienyl halide or triflate with an organometallic reagent.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile C-C bond-forming reaction, prized for its functional group tolerance and the use of stable, non-toxic boronic acids or esters.[16]
Key Factors:
-
Substrates: Bromo- and iodothiophenes are common electrophilic partners. 2-Halothiophenes are generally more reactive than 3-halothiophenes.
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor) and a suitable ligand (e.g., phosphines) are required.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is essential for the transmetalation step.[17]
Comparative Data: Suzuki Coupling of Bromoanilines with Thienylboronic Acids
The following data highlights the efficiency of modern Suzuki protocols, even under mild, aqueous conditions.
| Bromoaniline | Thienylboronic Acid | Catalyst | Time | Yield (%) | Reference |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | 15 min | 98 | [17][18] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | 15 min | 96 | [17][18] |
| 4-Bromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ | 10 min | 97 | [17][18] |
Table 2: Micellar Suzuki Cross-Coupling Yields at Room Temperature.
This data demonstrates the high efficiency and rapid kinetics achievable with a modern catalyst system, showcasing the robustness of the Suzuki reaction for constructing thienyl-aryl linkages.[17]
Other Important Coupling Reactions
-
Stille Coupling: Uses organostannane reagents (R-SnBu₃). It is highly effective but is often avoided due to the toxicity of the tin byproducts.[19][20]
-
Kumada Coupling: Employs Grignard reagents (R-MgBr) and is typically catalyzed by nickel or palladium. It is a powerful method but is sensitive to functional groups that react with Grignards.[19]
-
Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, crucial for synthesizing aminothiophenes from halothiophenes and an amine.
Visualizing the Workflow: A Typical Suzuki Coupling
The following diagram outlines the key stages of a laboratory-scale Suzuki coupling reaction, from setup to product isolation.
Caption: Experimental Workflow for a Suzuki Cross-Coupling Reaction.
Conclusion
The reactivity of a substituted thiophene is a predictable yet nuanced interplay of the inherent properties of the heterocyclic ring and the electronic influence of its substituents. A thorough understanding of these principles is paramount for the strategic design of synthetic routes.
-
Electrophilic Aromatic Substitution remains the default pathway for functionalizing electron-rich or moderately deactivated thiophenes, with regioselectivity being reliably controlled by the position of existing groups and the stability of the σ-complex intermediate.
-
Nucleophilic Aromatic Substitution provides a complementary approach for highly electron-deficient systems, requiring the presence of strong electron-withdrawing groups for activation.
-
Metal-Catalyzed Cross-Coupling reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled versatility and efficiency for constructing complex molecular architectures from pre-functionalized thienyl building blocks.
By leveraging the principles and experimental frameworks outlined in this guide, researchers can confidently navigate the rich chemistry of substituted thiophenes to advance their objectives in drug discovery and materials science.
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- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.
- Electrophilic substitution on thiophene. Química Organica.org.
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- Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-99-7) are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance. We will move beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
The presence of a chlorinated organic structure immediately classifies this compound as environmentally persistent and subject to stringent disposal regulations.[2][3] The sulfonyl group and thiophene ring can also contribute to its reactivity and toxicity profile.
Table 1: Inferred Hazard Profile
| Hazard Category | Description & Rationale | Precautionary Statement Reference |
|---|---|---|
| Skin Corrosion/Irritation | Based on analogs, compounds with sulfonyl and chloro groups can be corrosive or irritating, causing skin burns or irritation upon contact.[1][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |
| Serious Eye Damage | Direct contact with the solid or solutions can cause serious, potentially irreversible eye damage.[1][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Environmental Hazard | Chlorinated organic compounds are classified as Toxic Pollutants under the Clean Water Act.[2] They should not be released into the environment or enter drains, as they can harm aquatic life and contaminate ground water systems.[1][5] | P273: Avoid release to the environment. |
| Hazardous Combustion Products | Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen chloride (HCl).[1] | N/A (Relevant for emergency fire situations) |
Immediate Safety Protocols: PPE and Spill Management
Before handling the reagent or its waste, ensure the proper personal protective equipment (PPE) is in use. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene protective gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4] |
| Eye Protection | Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards). | Protects against splashes of solutions or contact with the solid powder, which can cause severe eye damage.[1] |
| Skin & Body Protection | Long-sleeved laboratory coat. | Prevents incidental skin contact.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[5] |
| Work Area | Chemical Fume Hood | All handling of the solid compound and preparation of its waste container should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large spills.
-
Sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][6]
-
Clean the spill area thoroughly.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins at the point of generation. Due to its chemical nature, this compound must be managed as hazardous waste .
Core Principles:
-
Regulatory Framework : Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or similar organic compounds are considered hazardous.[2][7] This mandates a cradle-to-grave tracking system.
-
No Drain Disposal : Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system.[1][8][9] This is to prevent environmental contamination and potential damage to aquatic ecosystems.[1][2]
-
Segregation is Key : Never mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently. For example, store this acidic organic waste separately from bases and oxidizing agents.[10]
Step-by-Step Disposal Procedure
This protocol outlines the process from generating the waste to its final collection.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[10][11] Avoid metal containers for acidic waste.[7][10]
-
The container must be in good condition, with no cracks or leaks, and a secure, tight-fitting lid.[10]
Step 2: Label the Waste Container Immediately
-
Before adding any waste, affix a hazardous waste tag provided by your institution's EHS department.[11]
-
The label must, at a minimum, include:
-
The full, unabbreviated chemical name: "this compound".
-
For mixtures, list all components and their approximate percentages.[10][11]
-
The date waste was first added (accumulation start date).[11]
-
The relevant hazard pictograms (e.g., corrosive, environmental hazard).[11]
-
The Principal Investigator's name and lab location.[11]
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[10][12]
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.[7]
-
Do not fill the container beyond 90% capacity to allow for expansion.[7][10]
Step 4: Arrange for Disposal
-
Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS office.
-
This waste must be transported by a certified hazardous waste hauler to a licensed treatment, storage, and disposal facility (TSDF).[2][13]
-
The preferred disposal method for chlorinated organic waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
References
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PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?[Link]
-
Angene Chemical. (2024). Safety Data Sheet: 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. [Link]
-
Indiana Department of Environmental Management (IN.gov). (n.d.). Hazardous Chemical Compounds & Hazardous Waste. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
